Myosin modulator 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H14F3N5O2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
N-[(1R)-1-(5-cyano-3-fluoro-2-pyridinyl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1 |
InChI 键 |
CIWCJOSWLPNLQI-SECBINFHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Mavacamten, a First-in-Class Myosin Modulator
For Researchers, Scientists, and Drug Development Professionals
Preamble: Initial inquiries into "Myosin modulator 1" revealed a recently disclosed compound, B141, with limited publicly available data. To provide a comprehensive technical resource that fulfills the core requirements of this guide, the focus has been shifted to Mavacamten (formerly MYK-461). Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor.[1][2] Its extensive documentation from discovery through clinical trials provides a robust case study for drug development professionals.
Executive Summary
Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by the thickening of the heart muscle, leading to hypercontractility and impaired relaxation.[3] Mavacamten is a targeted therapy that directly addresses the underlying pathophysiology of HCM by modulating the function of cardiac myosin.[4] It reduces the excessive actin-myosin cross-bridge formation, thereby normalizing contractility and improving cardiac filling pressures.[5] Preclinical and pivotal clinical trials have demonstrated its efficacy in improving functional capacity, symptoms, and key biomarkers in patients with obstructive HCM.[4][6] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for Mavacamten.
Discovery and Synthesis
Discovery
Mavacamten (MYK-461) was identified through a high-throughput screen of a small molecule library designed to identify compounds that reduce the steady-state ATPase activity of bovine cardiac myofibrils.[7] The goal was to find a molecule that could decrease sarcomere force generation.[7] Subsequent optimization of a hit compound from this screen led to the development of Mavacamten.[7][8] Preclinical studies in mouse models of HCM demonstrated that early and chronic administration of Mavacamten could prevent the development of ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis.[3]
Synthesis
The synthesis of Mavacamten has been described in the scientific literature. A representative synthetic scheme is outlined below. The process involves the synthesis of an indoline (B122111) intermediate, which is then acylated to produce the final compound.[9]
A detailed, step-by-step synthesis protocol is proprietary and subject to patent protection. The following is a generalized representation based on published information.
Generalized Synthesis Workflow:
Caption: Generalized synthetic pathway for Mavacamten.
Mechanism of Action
Mavacamten is a selective, allosteric, and reversible inhibitor of β-cardiac myosin ATPase.[2][5] It modulates the chemomechanical cycle of myosin at multiple stages.[7] The primary mechanism involves stabilizing an auto-inhibited, energy-sparing "super-relaxed" state of the myosin head.[5] This reduces the number of myosin heads available to interact with actin, thereby decreasing the probability of force-producing cross-bridge formation.[5][10] By normalizing the ratio of 'on' and 'off' myosin heads, Mavacamten reduces the hypercontractility characteristic of HCM.[10]
Signaling Pathway of Mavacamten's Action:
Caption: Mavacamten's modulation of the myosin ATPase cycle.
Quantitative Data
Preclinical Data
Mavacamten has demonstrated potent and selective inhibition of cardiac myosin in various preclinical models.
Table 1: In Vitro Inhibitory Activity of Mavacamten
| Assay System | Species | IC50 (µM) | Reference |
| Myofibril ATPase | Bovine Cardiac | 0.49 | [5] |
| Myofibril ATPase | Human Cardiac | 0.71 | [5] |
| Myofibril ATPase | Rabbit Skeletal | 2.14 | [5] |
| Actomyosin ATPase | Bovine Cardiac | 0.473 | [7] |
| Actomyosin ATPase | Human Cardiac | 0.727 | [7] |
| Actomyosin ATPase | Rabbit Fast Skeletal | 5.852 | [7] |
| Actomyosin ATPase | Chicken Gizzard Smooth Muscle | >50 | [7] |
| In Vitro Motility | Bovine Cardiac HMM | 0.587 | [7] |
Table 2: Preclinical Pharmacodynamics in Animal Models
| Model | Parameter | Effect of Mavacamten | Reference |
| Healthy Rats | Fractional Shortening (FS) | ~20% reduction at 1 mg/kg | [11] |
| Healthy Dogs | Fractional Shortening (FS) | ~11% reduction at 0.045 mg/kg for 31 days | [11] |
| HCM Mouse Model | Ventricular Hypertrophy | Suppressed development | [3] |
| HCM Mouse Model | Myocardial Fibrosis | Suppressed development | [3] |
| Feline Model of HCM | LV Outflow Tract Obstruction | Eliminated | [12] |
Clinical Trial Data
Mavacamten has undergone extensive clinical evaluation, demonstrating significant improvements in patients with obstructive hypertrophic cardiomyopathy.
Table 3: Key Efficacy Endpoints from the EXPLORER-HCM Phase 3 Trial (Week 30)
| Endpoint | Mavacamten (n=123) | Placebo (n=128) | p-value | Reference |
| Primary Composite Endpoint* | 37% | 17% | 0.0005 | [13] |
| Change in Post-exercise LVOT Gradient (mm Hg) | -47 | -10 | <0.0001 | [13] |
| Change in pVO₂ (mL/kg/min) | 1.4 | -0.1 | 0.0006 | [13] |
| Patients with ≥1 NYHA Class Improvement | 65% | 31% | N/A | [1] |
| Reduction in NT-proBNP | 80% greater than placebo | N/A | N/A | [1] |
*Primary composite endpoint: ≥1.5 mL/kg/min increase in pVO₂ and ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ and no worsening of NYHA class.
Table 4: Long-term Efficacy from the VALOR-HCM Trial (Week 56)
| Endpoint | Mavacamten Group (n=56) | Placebo Crossover Group (n=52) | Reference |
| Met Composite Endpoint for SRT Eligibility | 8.9% | 19.2% | [14][15] |
| Mean Change in Resting LVOT Gradient (mm Hg) | -34.0 | -33.2 | [14][15] |
| Mean Change in Valsalva LVOT Gradient (mm Hg) | -45.6 | -54.6 | [14][15] |
| Patients with ≥1 NYHA Class Improvement | 93% | 73% | [15] |
Experimental Protocols
Steady-State ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin or myofibrils.
Workflow for ATPase Activity Assay:
Caption: Workflow for determining myosin ATPase activity.
Protocol Outline:
-
Protein Preparation: Isolate myofibrils from cardiac tissue or purify myosin subfragments (S1 or HMM).[7]
-
Assay Setup: In a 96-well plate, combine the assay buffer, myofibrils or myosin, and varying concentrations of Mavacamten (or DMSO as a control).[16]
-
Reaction Initiation: Start the reaction by adding a known concentration of ATP.[11]
-
Measurement: Monitor the rate of ATP hydrolysis. A common method is an enzymatically coupled assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[16]
-
Data Analysis: Normalize the ATPase rates to the DMSO control and plot against Mavacamten concentration. Fit the data to a dose-response curve to determine the IC50 value.[7]
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin adhered to a surface.
Protocol Outline:
-
Surface Preparation: Coat a glass surface with myosin heavy meromyosin (HMM).[7]
-
Assay Chamber Assembly: Create a flow cell for the assay.
-
Actin Labeling: Label actin filaments with a fluorescent probe (e.g., phalloidin-rhodamine).
-
Assay Execution: Introduce fluorescently labeled actin filaments and ATP into the flow cell. Add varying concentrations of Mavacamten or DMSO.[7]
-
Data Acquisition: Record the movement of the actin filaments using fluorescence microscopy.
-
Data Analysis: Quantify the sliding velocities of the actin filaments. Determine the IC50 of Mavacamten by plotting the normalized velocities against its concentration.[7]
Force Measurement in Skinned Muscle Fibers
This technique measures the contractile force generated by demembranated (skinned) muscle fibers at different calcium concentrations.
Protocol Outline:
-
Fiber Preparation: Isolate small bundles of muscle fibers and chemically "skin" them to remove membranes, allowing direct access to the contractile machinery.[17]
-
Mounting: Attach the skinned fiber bundle between a force transducer and a motor.
-
Solution Perfusion: Expose the fiber to a series of solutions with varying calcium concentrations (pCa) and with or without Mavacamten.[17][18]
-
Force Measurement: Record the isometric force generated by the fiber at each pCa.
-
Data Analysis: Plot the force as a function of pCa to generate a force-pCa curve. This allows for the determination of maximal force and calcium sensitivity (pCa50). Compare these parameters in the presence and absence of Mavacamten.[19]
Conclusion
Mavacamten represents a significant advancement in the treatment of hypertrophic cardiomyopathy, shifting the paradigm from purely symptomatic management to a targeted therapy that addresses the fundamental molecular defect. Its discovery and development underscore the value of targeting the allosteric regulation of enzymes to achieve therapeutic benefit. The comprehensive preclinical and clinical data available for Mavacamten provide a valuable resource for scientists and researchers in the field of cardiovascular drug discovery and development.
References
- 1. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 2. drugs.com [drugs.com]
- 3. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. New Drug for Heart Disease Shows Promise for Cats and Humans | UC Davis [ucdavis.edu]
- 13. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 14. Mavacamten in Patients With Hypertrophic Cardiomyopathy Referred for Septal Reduction: Week 56 Results From the VALOR-HCM Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
"Myosin modulator 1" chemical structure and properties
An In-depth Technical Guide on Myosin Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myosin modulators represent a novel class of therapeutic agents designed to directly target the molecular motor of muscle contraction, myosin. This technical guide provides a comprehensive overview of This compound (also referred to as Compound B141 ), a specific inhibitor of myosin ATPase activity. This document details its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of muscle physiology and the development of next-generation therapeutics for muscle-related disorders.
Chemical Identity and Physicochemical Properties
This compound is a small molecule with a well-defined chemical structure and distinct physicochemical properties. A summary of this information is provided in the table below.
| Identifier | Value | Reference |
| Systematic Name | 2-(2-amino-6-(2,2,2-trifluoroethoxy)quinazolin-4-yl)-1,5-naphthyridin-8(7H)-one | [1] |
| Synonym | Compound B141 | [2] |
| CAS Number | 3034189-56-2 | [2] |
| Molecular Formula | C₁₈H₁₄F₃N₅O₂ | [2] |
| Molecular Weight | 389.33 g/mol | [2] |
| Chemical Structure | ![]() | MedChemExpress |
Mechanism of Action
This compound functions as a direct inhibitor of the ATPase activity of myosin.[2] The hydrolysis of ATP by the myosin motor domain is the fundamental energy-transducing event that powers the conformational changes required for muscle contraction. By impeding this process, this compound effectively reduces the force-generating capacity of muscle fibers.
The current understanding of myosin function involves a dynamic equilibrium between different conformational states, primarily the super-relaxed state (SRX) and the disordered-relaxed state (DRX) .[3] The SRX is an energy-conserving, inhibited state where the myosin heads are folded back against the thick filament backbone, exhibiting very low ATPase activity.[3] The DRX represents a state where the myosin heads are more readily available to interact with actin, leading to a higher potential for ATP hydrolysis and force production upon muscle activation.[3]
Myosin inhibitors, including likely this compound, are hypothesized to stabilize the SRX state.[4] This shifts the conformational equilibrium away from the active, force-producing states, thereby reducing the number of myosin heads available for interaction with actin and resulting in decreased muscle contractility.[4]
Signaling Context of Myosin Modulation
While this compound directly targets the myosin motor, its action is situated within the broader signaling cascade of muscle excitation-contraction coupling. The following diagram illustrates a simplified pathway of cardiac muscle contraction, highlighting the point of intervention for a myosin inhibitor.
Caption: Simplified muscle contraction signaling pathway.
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound has been quantified against myosin from various muscle tissues. The concentration required to inhibit 25% of the maximal ATPase activity (IC₂₅) is summarized below.
| Muscle Tissue Source | IC₂₅ (µM) | Reference |
| Porcine atria | 0.13 | [2] |
| Rabbit psoas (skeletal) | 0.42 | [2] |
| Porcine ventricle | 3.09 | [2] |
Experimental Protocols
The following section provides a detailed methodology for a representative in vitro experiment to determine the inhibitory activity of compounds like this compound on myosin ATPase activity.
Myosin ATPase Inhibition Assay Protocol
This protocol describes a colorimetric assay to quantify the ATPase activity of myosin by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The Taussky-Shorr method, which forms a colored complex with phosphate, is a classic example.
5.1.1 Materials and Reagents
-
Purified Myosin (e.g., from rabbit skeletal muscle, bovine cardiac muscle)
-
This compound
-
Assay Buffer: 200 mM Glycine, 100 mM KCl, 10 mM CaCl₂, pH 9.0 at 25°C
-
ATP Solution: 50 mM Adenosine 5'-Triphosphate, pH 6.8
-
Taussky-Shorr Reagent: 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄, mixed with a solution of Ferrous Sulfate.
-
Phosphorus Standard Solution (for standard curve)
-
Deionized Water
-
96-well microplates
-
Microplate reader
5.1.2 Experimental Workflow Diagram
References
An In-depth Technical Guide to the Myosin Modulator 1 (MYOM1) Target Binding Site on Myosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin Modulator 1, also known as Myomesin-1 (MYOM1), is a crucial structural protein within the sarcomeric M-band of striated muscle. It plays a pivotal role in maintaining the structural integrity of the thick filament lattice by cross-linking myosin filaments and connecting them to the titin filament system. The interaction between MYOM1 and myosin is fundamental to sarcomere assembly and function. This technical guide provides a comprehensive overview of the MYOM1-myosin binding interaction, focusing on the specific domains involved, the available binding data, and detailed experimental protocols for characterizing this interaction. While high-resolution structural data of the complex and precise quantitative affinity values are not extensively documented in publicly available literature, this guide consolidates the current understanding and provides the methodological framework for further investigation.
Introduction to this compound (MYOM1)
MYOM1 is a large, multidomain protein of approximately 185 kDa that is a key component of the M-band, the central region of the sarcomere's A-band.[1][2] Its primary function is to stabilize the three-dimensional arrangement of the myosin thick filaments.[1] MYOM1, along with other myomesin family members, forms M-bridges that connect adjacent thick filaments.[3] The structure of MYOM1 consists of 13 domains: a unique N-terminal domain (My1) followed by a series of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains in the arrangement Ig-Ig-Fn-Fn-Fn-Fn-Fn-Ig-Ig-Ig-Ig-Ig.[1][2][4]
The MYOM1 Target Binding Site on Myosin
Biochemical studies have identified the N-terminal region of MYOM1 as the primary binding site for myosin.[3][5] Specifically, the unique N-terminal "head" domain, designated My1, is responsible for this interaction.[6][7]
The binding partner on the myosin molecule is the light meromyosin (LMM) region of the myosin heavy chain.[6][7][8] The LMM constitutes the rod-like tail portion of the myosin molecule, which self-assembles to form the backbone of the thick filament.[9][10] More precise mapping has localized the MYOM1 binding site to the central region of the LMM.[6][7] This interaction is crucial for anchoring MYOM1 to the thick filament and is described as being dose-dependent.[8]
Below is a diagram illustrating the domain architecture of MYOM1 and its interaction with the myosin filament.
References
- 1. MYOM1 - Wikipedia [en.wikipedia.org]
- 2. Myomesin - Wikipedia [en.wikipedia.org]
- 3. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Domains of the M-Band Protein Myomesin Are Involved in Myosin Binding and M-Band Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin | The EMBO Journal [link.springer.com]
- 7. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Meromyosin - Wikipedia [en.wikipedia.org]
- 10. Expression of light meromyosin in Dictyostelium blocks normal myosin II function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myosin Modulators in the Myosin ATPase Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myosin function, central to muscle contraction, is powered by the cyclical hydrolysis of ATP, known as the myosin ATPase cycle. While the term "Myosin modulator 1" (MYOM1) refers to myomesin-1, a structural protein crucial for sarcomere integrity, it does not directly modulate the enzymatic activity of myosin. Instead, a class of small-molecule compounds, aptly named myosin modulators, directly interact with the myosin heavy chain to either activate or inhibit its ATPase activity. These modulators represent a promising therapeutic avenue for cardiomyopathies. This guide provides an in-depth analysis of the effects of these modulators on the myosin ATPase cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Clarification: The Role of Myomesin-1 (MYOM1)
Myomesin-1, encoded by the MYOM1 gene, is a key structural component of the M-band in the sarcomeres of striated muscles. Its primary function is to provide structural integrity by cross-linking myosin thick filaments and connecting them to the elastic titin filaments. While essential for proper muscle function and sarcomere assembly, myomesin-1 does not directly participate in or modulate the enzymatic steps of the myosin ATPase cycle. Deficiencies in myomesin-1 can lead to myocardial atrophy by impairing calcium homeostasis, highlighting its importance in overall muscle health but not as a direct enzymatic modulator.
The Myosin ATPase Cycle: A Primer
The myosin ATPase cycle is a multi-step process that converts the chemical energy from ATP hydrolysis into mechanical force. The key steps are:
-
ATP Binding and Detachment: ATP binding to the myosin head causes its detachment from the actin filament.
-
ATP Hydrolysis and Recovery Stroke: Myosin hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi), which remain bound to the active site. The energy released "cocks" the myosin head into a high-energy, pre-power stroke state.
-
Actin Binding: The myosin-ADP-Pi complex binds weakly to actin.
-
Phosphate Release and Power Stroke: The release of Pi triggers the power stroke, a conformational change in the myosin head that pulls the actin filament, generating force. This is a critical force-generating step.
-
ADP Release: ADP is subsequently released, leaving the myosin head tightly bound to actin in a rigor state.
-
Cycle Repetition: The binding of a new ATP molecule initiates the next cycle.
Small-Molecule Myosin Modulators: Activators and Inhibitors
Small-molecule modulators directly bind to the cardiac myosin heavy chain (encoded by MYH7) to alter the kinetics of the ATPase cycle. These are broadly classified into activators and inhibitors.
Myosin Activators (e.g., Omecamtiv Mecarbil)
Myosin activators are being investigated for conditions of systolic heart failure where increased contractility is desired. Omecamtiv mecarbil (OM) is a prime example.
-
Mechanism of Action: OM was initially thought to increase the rate of phosphate release. However, further studies revealed a more complex mechanism. It stabilizes the pre-power stroke state of myosin while it is bound to actin and slows the actin-induced power stroke, despite increasing the rate of phosphate release. This uncoupling of the power stroke from phosphate release leads to an overall increase in the number of myosin heads bound to actin in a force-producing state at any given time, thereby increasing contractility.
Myosin Inhibitors (e.g., Mavacamten)
Myosin inhibitors are developed for conditions like hypertrophic cardiomyopathy (HCM), which is characterized by hypercontractility.
-
Mechanism of Action: Mavacamten reduces the overall ATPase activity of myosin. It achieves this by stabilizing a super-relaxed state (SR
An In-depth Technical Guide to Myosin Modulator 1 and the Super-Relaxed State of Myosin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Super-Relaxed State (SRX) of Myosin
In the realm of muscle physiology, the super-relaxed state (SRX) of myosin represents a paradigm shift in our understanding of energy conservation and contractile regulation.[1][2] This biochemically and structurally distinct conformation of the myosin motor protein is characterized by a significantly suppressed rate of ATP turnover, approximately tenfold slower than the already low basal rate of the disordered-relaxed state (DRX).[1][3] Myosin heads in the SRX are thought to be folded back and sequestered against the thick filament backbone, rendering them unavailable for interaction with actin and thereby preventing futile ATP hydrolysis in resting muscle.[4][5] This energy-sparing mechanism is crucial for maintaining the body's basal metabolic rate and provides a reserve pool of myosin motors that can be recruited for contraction upon demand.[3][6]
The equilibrium between the SRX and the active DRX is a critical determinant of muscle force production and energy expenditure.[5] Dysregulation of this equilibrium is implicated in various pathological conditions, most notably hypertrophic cardiomyopathy (HCM), where a shift away from the SRX leads to hypercontractility and impaired relaxation.[2][5] Consequently, the SRX has emerged as a promising therapeutic target for the development of novel cardiac myosin modulators.[2][7]
Myosin Modulators: A New Frontier in Cardiac Therapeutics
Myosin modulators are a novel class of small molecules designed to directly target the cardiac myosin motor and allosterically regulate its function.[1][8] These agents can be broadly classified as either myosin inhibitors or myosin activators, offering a tailored approach to treating cardiomyopathies with opposing contractile phenotypes.[1]
Myosin Inhibitors: These compounds, such as Mavacamten and Aficamten, stabilize the SRX, thereby reducing the number of myosin heads available for actin binding.[1][8] This leads to a decrease in sarcomere hypercontractility, making them effective therapeutic agents for conditions like HCM.[1][2]
Myosin Activators: Conversely, molecules like Omecamtiv Mecarbil are designed to increase the number of force-producing myosin heads, although their precise mechanism in relation to the SRX is more complex and may involve destabilization of this state.[4]
This guide will focus on a specific novel myosin inhibitor, Myosin modulator 1, and its interaction with the super-relaxed state of myosin.
This compound (Compound B141)
This compound, also known as Compound B141, is a recently identified modulator of myosin that exhibits inhibitory effects on ATPase activity across different muscle types. Its potential to regulate systolic cardiac performance positions it as a compound of interest for further investigation in the context of cardiac diseases characterized by hypercontractility.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of myosin. While the precise allosteric binding site and the exact conformational changes it induces are likely still under investigation, its inhibitory action suggests that it stabilizes the super-relaxed state of myosin. By favoring the SRX, this compound effectively reduces the population of myosin heads in the disordered-relaxed state that are available to participate in the cross-bridge cycle. This leads to a decrease in the overall rate of ATP hydrolysis and a reduction in muscle contractility.
Quantitative Data
The inhibitory potency of this compound has been quantified across various muscle tissues, as summarized in the table below. For comparison, data for other well-characterized myosin modulators are also included.
| Myosin Modulator | Target | Parameter | Value (µM) | Reference |
| This compound (Compound B141) | Rabbit Psoas Myosin | IC25 | 0.42 | |
| Porcine Atria Myosin | IC25 | 0.13 | ||
| Porcine Ventricle Myosin | IC25 | 3.09 | ||
| Mavacamten | Human β-cardiac Myosin HMM | EC50 (ATPase inhibition) | 0.23 | [1] |
| Human β-cardiac Myosin S1 | EC50 (ATPase inhibition) | 0.47 | [1] | |
| Porcine Ventricle HMM | Ki | 0.32 | ||
| Porcine Ventricle S1 | Ki | 1.76 | ||
| Aficamten | Cardiac Myosin | - | - | [8] |
| Omecamtiv Mecarbil | Rat Cardiomyocytes | EC50 (Ca2+ sensitization) | 0.08 | |
| Rat Diaphragm Myofibres | EC50 (ktr decrease at pCa 4.75) | 0.13 | ||
| Rat Diaphragm Myofibres | EC50 (ktr decrease at pCa 6.0) | 0.29 |
Signaling Pathways and Regulation of the SRX
The equilibrium between the SRX and DRX is not static but is dynamically regulated by various signaling pathways, primarily through the phosphorylation of key sarcomeric proteins.
Figure 1: Signaling pathways regulating the myosin SRX state.
Phosphorylation of cardiac myosin binding protein-C (cMyBP-C) by protein kinase A (PKA) and the regulatory light chain (RLC) by myosin light chain kinase (MLCK) are key regulatory mechanisms.[4][6] Phosphorylation of both cMyBP-C and the RLC tends to destabilize the SRX, shifting the equilibrium towards the DRX and increasing the number of myosin heads available for contraction.[6]
Experimental Protocols for Studying the SRX
Several experimental techniques are employed to investigate the myosin SRX and the effects of modulators.
Mant-ATP Chase Assay
This is a widely used biochemical assay to measure the proportion of myosin in the SRX and DRX states.
Principle: The fluorescent ATP analog, 2'(3')-O-(N-methylanthraniloyl)adenosine 5'-triphosphate (mant-ATP), is used to probe the ATP binding pocket of myosin. Myosin heads in the DRX exhibit a relatively fast ATP turnover rate, while those in the SRX have a much slower turnover. By incubating muscle fibers or myofibrils with mant-ATP and then "chasing" with an excess of non-fluorescent ATP, the rate of fluorescence decay can be measured. This decay curve is typically biphasic, with the fast component corresponding to the DRX and the slow component representing the SRX.
Protocol Outline:
-
Preparation: Permeabilized muscle fibers or isolated myofibrils are prepared and mounted in a flow-through chamber on a microscope stage.
-
Incubation: The preparation is incubated with a solution containing mant-ATP, allowing it to bind to the myosin heads.
-
Chase: The mant-ATP solution is rapidly replaced with a solution containing a high concentration of non-fluorescent ATP.
-
Data Acquisition: The decay of fluorescence intensity is recorded over time using a sensitive photodetector.
-
Analysis: The fluorescence decay curve is fitted with a double exponential function to determine the amplitudes and time constants of the fast (DRX) and slow (SRX) phases.
Figure 2: Workflow for the Mant-ATP chase assay.
Single-Molecule ATPase Assays
These assays provide a detailed look at the enzymatic activity of individual myosin molecules.
Principle: Single myosin molecules are tethered to a surface and their interaction with fluorescently labeled ATP is observed using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. This allows for the direct measurement of ATP binding, hydrolysis, and product release events.
Protocol Outline:
-
Surface Preparation: A glass surface is coated with a protein that specifically binds the myosin molecules.
-
Myosin Immobilization: A dilute solution of myosin is added to the surface, allowing individual molecules to bind.
-
Assay Initiation: A solution containing fluorescently labeled ATP and any modulators of interest is introduced.
-
Data Acquisition: The fluorescence signals from individual myosin molecules are recorded over time.
-
Analysis: The timing of fluorescence changes is analyzed to determine the kinetics of the ATPase cycle.
X-ray Diffraction
This powerful structural technique provides information about the arrangement of myosin heads in muscle fibers.
Principle: X-rays are diffracted by the ordered arrangement of myofilaments in a muscle fiber, producing a characteristic diffraction pattern. The spacing and intensity of the diffraction spots can be used to determine the helical arrangement and orientation of the myosin heads.
Protocol Outline:
-
Sample Preparation: Intact muscle fibers are mounted in a specialized apparatus that allows for the control of muscle length and tension.
-
X-ray Exposure: The muscle is exposed to a highly collimated X-ray beam, typically from a synchrotron source.
-
Pattern Recording: The diffracted X-rays are recorded on a 2D detector.
-
Analysis: The diffraction pattern is analyzed to measure parameters such as the layer line spacing and intensity, which reflect the structural state of the myosin filaments.
Drug Development and Future Perspectives
The discovery of the SRX and the development of myosin modulators have opened up new avenues for the treatment of cardiomyopathies.[1][2] this compound represents an early-stage compound in this exciting field. Further research will be necessary to fully elucidate its mechanism of action, binding site, and potential for clinical development.
The ability to directly target the fundamental contractile machinery of the heart with small molecules offers the promise of more specific and effective therapies with fewer off-target effects. As our understanding of the intricate regulation of the myosin SRX deepens, so too will our ability to design the next generation of myosin modulators for the treatment of heart disease.
Conclusion
The super-relaxed state of myosin is a key regulator of muscle energy expenditure and contractility. Myosin modulators, such as the novel inhibitor this compound, represent a promising therapeutic strategy for diseases characterized by myofilament dysfunction. The continued exploration of the SRX and the development of new modulators hold significant potential for advancing the treatment of cardiovascular diseases.
References
- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy | Lekaditi | Cardiology Research [cardiologyres.org]
- 3. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Myosin Modulators: A Technical Guide for Researchers
An In-depth Analysis of Cardiac vs. Skeletal Myosin Modulation
Introduction
Myosin, the molecular motor responsible for muscle contraction, exists in various isoforms with distinct kinetic and mechanical properties. This diversity allows for the specialized functions of different muscle types, such as the rhythmic, untiring contractions of the heart versus the rapid, forceful movements of skeletal muscle. The development of small molecule modulators that can selectively target specific myosin isoforms holds immense therapeutic potential for a range of cardiovascular and neuromuscular diseases. This technical guide provides a comprehensive overview of the selectivity of prominent myosin modulators for cardiac versus skeletal myosin, detailing the quantitative data, experimental methodologies, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of muscle biology and pharmacology.
Quantitative Selectivity of Myosin Modulators
The selectivity of a myosin modulator is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the quantitative data on the selectivity of key cardiac and skeletal myosin modulators.
| Modulator | Type | Primary Target | Cardiac Myosin (IC50/EC50) | Skeletal Myosin (IC50/EC50) | Selectivity Ratio (Skeletal/Cardiac) | Reference |
| Omecamtiv mecarbil | Activator | Cardiac Myosin | ~0.08 µM (EC50) | Less effective | High | [1] |
| Danicamtiv | Activator | Cardiac Myosin | 1.4-fold ATPase increase at 3 µM | No activation | High | [2] |
| Mavacamten | Inhibitor | Cardiac Myosin | ~0.3 µM (IC50, murine/bovine) | 5.852 µM (IC50, rabbit fast skeletal) | ~19.5 | [3][4] |
| CK-571 | Inhibitor | Smooth/Non-muscle Myosin | 2,600 nM (IC50) | 11,300 nM (IC50) | 4.35 | [5] |
Mechanisms of Action and Signaling Pathways
Myosin modulators exert their effects by allosterically binding to the myosin heavy chain, thereby influencing key steps in the chemomechanical cycle. The following diagrams illustrate the mechanism of action of cardiac myosin activators and inhibitors, as well as the general signaling pathway for muscle contraction.
Cardiac Myosin Activation by Omecamtiv Mecarbil and Danicamtiv
Cardiac myosin activators like Omecamtiv mecarbil and Danicamtiv enhance cardiac contractility by increasing the number of myosin heads engaged in the force-producing state. They achieve this by accelerating the rate-limiting step of phosphate (B84403) release and stabilizing the pre-power stroke state of myosin. This leads to a prolonged systolic ejection time and increased stroke volume without significantly altering intracellular calcium concentrations.[6]
Cardiac Myosin Inhibition by Mavacamten
Mavacamten is a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy.[7] It reduces the number of active myosin heads by stabilizing an auto-inhibited, energy-sparing state known as the super-relaxed state (SRX).[8][9] This leads to a decrease in the overall contractility of the heart muscle, alleviating the hypercontractile state characteristic of the disease.
References
- 1. The novel cardiac myosin activator omecamtiv mecarbil increases the calcium sensitivity of force production in isolated cardiomyocytes and skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying the myosin super-relaxed state across muscle types, cells and proteins for understanding muscle biology and use in drug discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Highly selective inhibition of myosin motors provides the basis of potential therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and structural basis for activation of cardiac myosin force production by omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Initial High-Throughput Screening for the Identification of Novel Myosin Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for the initial high-throughput screening (HTS) and identification of novel myosin modulators. The content herein synthesizes established industry practices and published research to present a representative workflow for the discovery of compounds that directly target and modulate the function of myosin, a critical protein in muscle contractility. While a specific compound named "Myosin Modulator 1" is not extensively detailed in publicly available literature regarding its initial HTS campaign, this guide constructs a technically detailed and representative framework based on the discovery of other notable myosin modulators.
Introduction to Myosin as a Therapeutic Target
Myosin is the molecular motor responsible for generating force and movement in muscle cells. In cardiac muscle, the β-cardiac myosin heavy chain (MYH7) is a key determinant of cardiac contractility. Dysregulation of myosin function is implicated in various cardiovascular diseases, including hypertrophic cardiomyopathy (HCM) and heart failure. Direct modulation of the myosin ATPase cycle presents a promising therapeutic strategy to normalize cardiac function in these conditions. Small molecules that either inhibit or activate myosin's enzymatic activity can, respectively, reduce hypercontractility in HCM or enhance contractility in systolic heart failure. The initial step in discovering such molecules is a robust high-throughput screening campaign.
High-Throughput Screening Cascade for Myosin Modulators
The identification of novel myosin modulators typically follows a multi-stage screening cascade designed to efficiently identify potent and specific compounds from large chemical libraries.
The primary screen is designed for high throughput to test large compound libraries (often exceeding 100,000 compounds) at a single concentration. The most common primary assay for myosin modulators is a biochemical assay that measures the actin-activated ATPase activity of the myosin motor domain.
Experimental Protocol: Primary ATPase Activity Assay
-
Objective: To identify compounds that modulate the rate of ATP hydrolysis by purified β-cardiac myosin in the presence of actin.
-
Principle: The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. A common method is a malachite green-based colorimetric assay, where the formation of a complex between malachite green, molybdate, and free phosphate results in a color change that can be measured spectrophotometrically.
-
Materials and Reagents:
-
Purified human β-cardiac myosin subfragment 1 (S1)
-
Actin purified from bovine cardiac muscle
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.
-
ATP solution
-
Malachite Green Reagent
-
Compound library dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Dispense 25 µL of assay buffer containing actin to all wells of a 384-well plate.
-
Add 100 nL of test compounds from the library (typically at a final concentration of 10 µM) and control compounds (e.g., a known inhibitor and activator) to designated wells.
-
Add 25 µL of β-cardiac myosin S1 to initiate the reaction.
-
Incubate the plate at room temperature for 20 minutes.
-
Add ATP to a final concentration of 5 mM to start the enzymatic reaction.
-
Incubate for a further 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Malachite Green Reagent.
-
Read the absorbance at 620 nm using a microplate reader.
-
Data Presentation: Representative Primary HTS Results
| Parameter | Value |
| Compound Library Size | 250,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (Inhibitors) | 0.5% |
| Primary Hit Rate (Activators) | 0.3% |
| Z'-factor | > 0.6 |
Z'-factor is a statistical measure of the quality of an HTS assay, with a value > 0.5 indicating an excellent assay.
Workflow for Primary High-Throughput Screening
Caption: Workflow of the primary high-throughput screening assay.
Hits from the primary screen are subjected to a series of secondary and orthogonal assays to confirm their activity, determine potency, and rule out artifacts.
Experimental Protocol: Dose-Response and IC50/EC50 Determination
-
Objective: To determine the potency of hit compounds.
-
Procedure: Confirmed hits are tested in the primary ATPase assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to generate dose-response curves. The concentration at which 50% of the maximal inhibition (IC50) or activation (EC50) is observed is calculated.
Experimental Protocol: Orthogonal Myofibril ATPase Assay
-
Objective: To confirm compound activity in a more physiologically relevant system.
-
Principle: This assay uses isolated cardiac myofibrils, which contain the entire contractile apparatus, providing a more integrated assessment of a compound's effect.
-
Materials and Reagents:
-
Isolated porcine or rabbit cardiac myofibrils
-
NADH-linked ATPase assay kit (contains pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH)
-
Assay Buffer with varying Ca²⁺ concentrations (to control activation)
-
-
Procedure:
-
Myofibrils are incubated with the test compound across a range of concentrations.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
-
Data Presentation: Potency of a Hypothetical Myosin Modulator Hit
| Assay | Endpoint | Value (µM) |
| Purified Myosin S1 ATPase | IC50 | 0.42 |
| Porcine Atrial Myofibril ATPase | IC25 | 0.13 |
| Porcine Ventricular Myofibril ATPase | IC25 | 3.09 |
Note: The IC25 values for "this compound (Compound B141)" are presented here as an example of data that would be generated in this phase.[1]
Signaling Pathway: The Myosin ATPase Cycle
Caption: The cardiac myosin ATPase mechanochemical cycle.
Lead Optimization and Further Characterization
Following the initial HTS and hit validation, promising compounds undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This involves medicinal chemistry efforts to synthesize analogs and further biological characterization in more complex systems.
Experimental Protocol: In Vitro Motility Assay
-
Objective: To assess the effect of compounds on the velocity of actin filament movement driven by myosin.
-
Procedure: Myosin molecules are adhered to a coverslip surface. Fluorescently labeled actin filaments are added in the presence of ATP and the test compound. The movement of the actin filaments is observed by fluorescence microscopy and their velocity is quantified.
Experimental Protocol: Cell-Based Assays
-
Objective: To evaluate compound activity in a cellular context.
-
Procedure: Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are often used. Compound effects on contractility can be measured by monitoring changes in intracellular Ca²⁺ transients or by video-based motion analysis.
Conclusion
The initial high-throughput screening for myosin modulators is a critical first step in a long and complex drug discovery process. A well-designed HTS cascade, incorporating a robust primary biochemical assay followed by orthogonal and more physiologically relevant secondary assays, is essential for identifying high-quality hit compounds. The hypothetical workflow and protocols detailed in this guide provide a foundational understanding of the principles and practices involved in the discovery of novel myosin modulators for the treatment of cardiovascular diseases.
References
A Technical Deep Dive: The Novel Myosin Modulator RLC-1 in the Context of Established Myosin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by the thickening of the heart muscle, often leads to hypercontractility, diastolic dysfunction, and an increased risk of heart failure and arrhythmias.[1][2] The development of small molecules that directly target the cardiac sarcomere, the fundamental contractile unit of heart muscle, represents a significant advancement in the treatment of HCM.[3] These "myosin modulators" are broadly classified into inhibitors and activators. This technical guide provides an in-depth comparison of a novel myosin inhibitor, RLC-1, with the well-established cardiac myosin inhibitors, mavacamten (B608862) and aficamten (B8198243). A brief comparison with myosin activators is also included to provide a broader context of myosin modulation.
Mechanism of Action: A Comparative Overview
Cardiac myosin inhibitors reduce the excessive contractility seen in HCM by decreasing the number of actin-myosin cross-bridges.[4] However, the specific mechanisms by which they achieve this can differ.
Mavacamten and Aficamten: These inhibitors are known to stabilize the "super-relaxed state" (SRX) of myosin.[4][5] In the SRX, the myosin heads are folded back towards the thick filament, making them unavailable to interact with actin.[5] By promoting this state, mavacamten and aficamten reduce the number of myosin heads available for contraction, thereby decreasing the overall force production.[4]
RLC-1: This novel inhibitor presents a distinct mechanism that is dependent on the presence of the myosin regulatory light chain (RLC).[1][6] While the precise binding site is still under investigation, it is clear that RLC-1's inhibitory effect on myosin's ATPase activity is contingent on the RLC.[6][7] Structurally, RLC-1 has been shown to move myosin heads away from the thick filament backbone, a conformation different from that induced by other myosin inhibitors.[1]
Quantitative Comparison of Myosin Modulators
The following tables summarize the available quantitative data for RLC-1, mavacamten, aficamten, and the myosin activators omecamtiv mecarbil and danicamtiv.
| Myosin Inhibitors | RLC-1 | Mavacamten | Aficamten |
| IC50 (ATPase Assay) | Not explicitly reported. Inhibition is dose-dependent and more effective at lower calcium concentrations.[7] | MYK-461 (precursor) reduces myocardial contractility by inhibiting ATPase activity.[8] | Reduces hypercontractility by decreasing the number of active actin-myosin cross-bridges.[9] |
| Effect on Max. Force | Decreased maximal Ca2+-activated force by nearly 50% in rat LV myofibrils.[1][6] | Reduces maximal force.[10] | Reduces cardiac contractile force.[9] |
| Effect on Ca2+ Sensitivity | Decreased Ca2+ sensitivity of force.[1][6] | Reduces Ca2+ sensitivity.[10] | Not explicitly stated. |
| Clinical Endpoints | Preclinical. | Significant reduction in LVOT gradient, improvement in NYHA class, and exercise capacity.[11][12][13] | Significant reduction in Valsalva LVOT gradient and improvement in symptoms.[14] |
| Myosin Activators | Omecamtiv Mecarbil | Danicamtiv |
| EC50 (ATPase Assay) | Not explicitly reported. Increases the efficiency of the actin-myosin cross-bridge cycle.[15] | 3 µM in actomyosin (B1167339) ATPase measurements.[16] |
| Effect on Max. Force | Increases force at submaximal Ca2+ concentrations; no significant increase at saturating Ca2+.[17] | Increases Ca2+-sensitivity of contraction, with mixed results on maximal force.[16] |
| Effect on Ca2+ Sensitivity | Ca2+-sensitizing effect.[17] | Increases Ca2+-sensitivity of contraction.[16] |
| Clinical Endpoints | Reduced risk of heart failure events or cardiovascular death in some patient populations.[15] | Improved LV systolic function in patients with HFrEF.[18] |
Experimental Protocols
The characterization of myosin modulators relies on a suite of specialized biophysical and physiological assays.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is the biochemical basis of muscle contraction.
-
Objective: To determine the effect of a compound on the enzymatic activity of myosin.
-
Principle: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (B84403) (Pi) or adenosine (B11128) diphosphate (B83284) (ADP). A common method is the NADH-coupled assay, where the regeneration of ATP from ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[19]
-
Generalized Protocol:
-
Purified cardiac myosin or myofibrils are incubated in a reaction buffer containing actin, ATP, and the necessary cofactors.[6]
-
The test compound (e.g., RLC-1, mavacamten) is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The change in absorbance (in an NADH-coupled assay) or the amount of Pi produced over time is measured to determine the ATPase rate.[19][20]
-
For Ca2+ sensitivity measurements, the assay is performed at different free Ca2+ concentrations.[7]
-
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by myosin motors.
-
Objective: To measure the effect of a compound on the speed of actin filament translocation by myosin.
-
Principle: Myosin molecules are adhered to a glass surface. Fluorescently labeled actin filaments are then added in the presence of ATP. The movement of the filaments is observed using fluorescence microscopy and quantified.[21][22]
-
Generalized Protocol:
-
A flow cell is created using a microscope slide and coverslip.
-
The surface of the coverslip is coated with myosin.
-
The test compound is introduced into the flow cell.
-
Fluorescently labeled actin filaments and ATP are added to initiate movement.
-
The movement of the actin filaments is recorded, and their velocity is analyzed.[10]
-
Cardiac Myofibril and Trabeculae Force Measurements
These experiments measure the contractile force generated by more intact muscle preparations.
-
Objective: To assess the effect of a compound on the force-generating capacity of cardiac muscle fibers.
-
Principle: Skinned (demembranated) cardiac myofibrils or trabeculae are mounted between a force transducer and a motor. The preparation is then exposed to solutions with varying Ca2+ concentrations and the test compound, and the resulting force is measured.[23][24]
-
Generalized Protocol:
-
Myofibrils or trabeculae are isolated from cardiac tissue.[25]
-
The preparation is mounted on an experimental apparatus.[26]
-
The preparation is bathed in a relaxing solution and then exposed to an activating solution with a specific Ca2+ concentration to induce contraction.
-
The test compound is added to the activating solution, and the change in force is recorded.[1][6]
-
Kinetic parameters such as the rate of force development and relaxation can also be measured.[27]
-
Visualizing the Landscape of Myosin Inhibition
Caption: Comparative mechanisms of action for myosin inhibitors.
Caption: General experimental workflow for characterizing myosin modulators.
Caption: Simplified signaling pathway of myosin inhibition in the sarcomere.
Conclusion
The field of myosin modulation is rapidly evolving, offering targeted therapeutic strategies for cardiomyopathies. While mavacamten and aficamten have paved the way with their mechanism of stabilizing the super-relaxed state of myosin, the emergence of novel inhibitors like RLC-1, with its unique dependence on the regulatory light chain, highlights the potential for diverse approaches to contractile modulation. The continued investigation of these compounds, through the rigorous application of the experimental protocols outlined herein, will be crucial in refining our understanding of sarcomere biology and developing next-generation therapies for heart disease.
References
- 1. Mechanisms of a novel regulatory light chain-dependent cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac myosin inhibitors for hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of a novel regulatory light chain–dependent cardiac myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Clinical Evaluation of the Effect of Aficamten on QT/QTc Interval in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. join.hcplive.com [join.hcplive.com]
- 13. Bristol Myers Squibb - Long-Term Follow-Up Data from Phase 3 Study of CAMZYOS® (mavacamten) Underscores Established Efficacy and Safety Profile in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM) [news.bms.com]
- 14. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to Aficamten at the European Society of Cardiology Congress 2025 [ir.cytokinetics.com]
- 15. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Danicamtiv affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. cytokinetics.com [cytokinetics.com]
- 21. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 23. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]
- 24. Frontiers | Force Measurements From Myofibril to Filament [frontiersin.org]
- 25. Video: Isolating Myofibrils from Skeletal Muscle Biopsies and Determining Contractile Function with a Nano-Newton Resolution Force Transducer [jove.com]
- 26. Myofibril orientation as a metric for characterizing heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
"Myosin modulator 1" potential therapeutic applications in cardiomyopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiomyopathies, a heterogeneous group of diseases affecting the heart muscle, remain a leading cause of heart failure and sudden cardiac death. While current therapies manage symptoms, there is a pressing need for novel treatments targeting the underlying molecular mechanisms. This whitepaper elucidates the emerging role of Myomesin-1 (MYOM1), a critical structural protein of the sarcomere, as a potential therapeutic target in cardiomyopathy. Contrary to the initial concept of a "Myosin modulator 1," direct pharmacological modulators of MYOM1 are not yet in clinical development. Instead, a growing body of evidence points to MYOM1's central role in maintaining sarcomere integrity and regulating cardiomyocyte function, making it a compelling target for future therapeutic interventions. This guide provides a comprehensive overview of MYOM1's function, its implication in cardiomyopathy pathogenesis, key experimental findings from preclinical models, and potential therapeutic strategies.
Introduction to Myomesin-1
Myomesin-1 is a 185 kDa protein encoded by the MYOM1 gene and is a key component of the M-band in the sarcomere of striated muscles.[1] The M-band is the central region of the thick filament, responsible for anchoring myosin and titin filaments, thus maintaining the structural integrity of the contractile apparatus.[2] MYOM1 forms anti-parallel dimers that are thought to cross-link the myosin filaments.[3] It interacts with several other sarcomeric proteins, including titin and obscurin, playing a crucial role in mechano-sensing and signaling.[2][4]
Mutations in MYOM1 and alterations in its splicing have been associated with various forms of cardiomyopathy. Missense mutations that impair the dimerization and thermal stability of MYOM1 have been linked to hypertrophic cardiomyopathy (HCM).[4] Conversely, the re-expression of an embryonic splice variant, EH-myomesin, is strongly correlated with the severity of dilated cardiomyopathy (DCM), suggesting its potential as both a biomarker and a therapeutic target.[3][4]
Pathophysiological Role of MYOM1 in Cardiomyopathy
The essential role of MYOM1 in cardiac function has been significantly illuminated by a key study utilizing a CRISPR/Cas9-mediated knockout of MYOM1 in human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[4][5] This model has provided invaluable insights into the consequences of MYOM1 deficiency, which recapitulate several hallmarks of cardiomyopathy.
Sarcomere Disassembly and Myocardial Atrophy
The primary consequence of MYOM1 loss is a severe disruption of sarcomere structure. Electron microscopy of MYOM1 knockout (KO) cardiomyocytes reveals disorganized and disassembled sarcomeres.[4] This structural disarray directly leads to a phenotype of myocardial atrophy, characterized by a reduction in cell volume and a molecular signature consistent with muscle atrophy.[4]
Impaired Contractility and Calcium Homeostasis
Functionally, the loss of MYOM1 leads to a significant decrease in cardiomyocyte contractility.[4] This is intricately linked to impaired calcium (Ca2+) homeostasis. The study by Hang et al. (2021) demonstrated that MYOM1 deficiency results in dysregulation of key Ca2+ handling proteins, leading to altered intracellular Ca2+ transients.[4]
Quantitative Data from Preclinical Models
The following tables summarize the key quantitative findings from the study by Hang et al. (2021) on MYOM1 KO hESC-CMs, providing a clear comparison between wild-type (WT) and KO cells.[4]
Table 1: Contractile Properties of MYOM1 KO Cardiomyocytes
| Parameter | Wild-Type (WT) | MYOM1 Knockout (KO) | P-value |
| Contraction Amplitude | Normalized to 1 | ~0.6 | < 0.05 |
| Time to Peak (ms) | ~250 | ~220 | < 0.05 |
| Relaxation Time (ms) | ~300 | ~250 | < 0.05 |
| Contraction Duration 90 (ms) | ~450 | ~380 | < 0.05 |
Table 2: Calcium Transient Properties in MYOM1 KO Cardiomyocytes
| Parameter | Wild-Type (WT) | MYOM1 Knockout (KO) | P-value |
| Ca2+ Transient Amplitude | Normalized to 1 | ~0.7 | < 0.05 |
| Ca2+ Transient Duration 50 (ms) | ~400 | ~350 | < 0.05 |
| Ca2+ Transient Duration 90 (ms) | ~700 | ~600 | < 0.05 |
| Caffeine-induced Ca2+ Transient Amplitude | Normalized to 1 | ~0.5 | < 0.05 |
Signaling Pathways and Molecular Mechanisms
The functional deficits observed in MYOM1 KO cardiomyocytes are rooted in specific molecular signaling pathways. The primary pathway implicated is the disruption of calcium homeostasis, mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4][5]
The CaMKII Signaling Pathway in MYOM1 Deficiency
In the absence of MYOM1, there is an observed upregulation and activation of CaMKII.[4] Activated CaMKII is known to phosphorylate key proteins involved in excitation-contraction coupling, including the ryanodine (B192298) receptor (RyR2) and phospholamban (PLN), which regulates the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[6][7] This aberrant phosphorylation can lead to diastolic Ca2+ leak from the sarcoplasmic reticulum and impaired Ca2+ reuptake, contributing to both contractile dysfunction and arrhythmogenesis in heart failure.[6][8]
Potential Therapeutic Applications
Given the critical role of MYOM1 in maintaining cardiac structure and function, strategies aimed at modulating its expression or function hold therapeutic promise for cardiomyopathies.
Targeting MYOM1 Splicing
The upregulation of the embryonic EH-myomesin isoform in DCM presents a compelling therapeutic target.[3] This splice variant is more compliant than the adult form, and its re-expression is associated with ventricular dilation and impaired cardiac function.[1][3] Therapeutic strategies could involve the use of splice-switching antisense oligonucleotides (ASOs) to prevent the inclusion of the EH-domain exon, thereby promoting the expression of the adult isoform.[9][10] This approach has shown promise in other genetic diseases and could potentially reverse the pathological remodeling seen in DCM.
Gene Therapy
For cardiomyopathies caused by loss-of-function mutations in MYOM1, gene replacement therapy could be a viable long-term solution. The delivery of a functional copy of the MYOM1 gene, for instance via adeno-associated virus (AAV) vectors, could restore myomesin expression, correct the structural defects in the sarcomere, and improve cardiac function.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study MYOM1 function in cardiomyocytes.
Generation of MYOM1 Knockout hESC-CMs
The generation of a MYOM1-deficient cardiomyocyte model is a critical first step for in vitro studies. The following workflow outlines the key stages.
Protocol:
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting an early exon of the MYOM1 gene to induce a frameshift mutation.
-
CRISPR/Cas9 Delivery: Co-transfect hESCs with plasmids encoding Cas9 nuclease and the designed sgRNAs using electroporation or lipid-based transfection reagents.
-
Clonal Selection: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and expand them into clonal populations.
-
Genotyping: Screen individual clones for the desired mutation by PCR amplification of the target locus followed by Sanger sequencing.
-
Cardiac Differentiation: Differentiate the validated MYOM1 KO hESC line into cardiomyocytes using established protocols, typically involving the timed application of small molecules that modulate Wnt signaling.
-
Phenotypic Characterization: Analyze the resulting KO cardiomyocytes for changes in sarcomere structure, contractility, and calcium handling.
Assessment of Cardiomyocyte Contractility
Method: Video-based motion detection.
-
Plate hESC-CMs on glass-bottom dishes and maintain in culture.
-
Record videos of spontaneously contracting or electrically paced cardiomyocytes using a high-speed camera mounted on an inverted microscope.
-
Analyze the videos using software (e.g., MUSCLEMOTION or IonOptix) to track the movement of the cell edges over time.
-
From the resulting traces, quantify key contractile parameters such as contraction amplitude, velocity, and duration.
Calcium Transient Measurement
Method: Fluorescent calcium imaging.
-
Load hESC-CMs with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
Acquire time-lapse fluorescence images of contracting cells using a confocal microscope or a high-speed fluorescence imaging system.
-
Measure the change in fluorescence intensity over time in defined regions of interest corresponding to individual cells.
-
Quantify parameters of the Ca2+ transient, including amplitude, time to peak, and decay kinetics. To assess sarcoplasmic reticulum Ca2+ content, apply a rapid pulse of caffeine (B1668208) to induce Ca2+ release.
Analysis of Sarcomere Structure
Method: Transmission Electron Microscopy (TEM).
-
Fix cardiomyocyte cultures with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix the cells with osmium tetroxide, dehydrate through an ethanol (B145695) series, and embed in resin.
-
Cut ultrathin sections (60-80 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Image the sections using a transmission electron microscope at high magnification to visualize the ultrastructure of the sarcomeres, including the M-band and Z-discs.
Conclusion and Future Directions
Myomesin-1 has emerged as a critical player in the structural and functional integrity of the cardiomyocyte. Preclinical studies using a knockout model have robustly demonstrated that its absence leads to a cardiomyopathy phenotype characterized by sarcomere disarray, myocardial atrophy, and impaired contractility driven by dysregulated calcium homeostasis. While direct pharmacological modulators of MYOM1 are yet to be developed, the potential for therapeutic intervention is significant. Future research should focus on:
-
Developing high-throughput screening assays to identify small molecules that can stabilize MYOM1 structure or modulate its interactions with other sarcomeric proteins.
-
Advancing ASO-based therapies to specifically target the splicing of MYOM1 in the context of dilated cardiomyopathy.
-
Investigating the role of other myomesin isoforms in compensating for MYOM1 loss and their potential as therapeutic targets.
-
Exploring the downstream effects of the MYOM1-CaMKII signaling axis to identify additional nodes for therapeutic intervention.
References
- 1. MYOM1 - Wikipedia [en.wikipedia.org]
- 2. Myomesin is part of an integrity pathway that responds to sarcomere damage and disease | PLOS One [journals.plos.org]
- 3. EH-myomesin splice isoform is a novel marker for dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in Ryanodine Receptors and Related Proteins in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in ryanodine receptors and related proteins in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for ryanodine receptor type 2 leak in heart failure and arrhythmogenic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An antisense oligonucleotide efficiently suppresses splicing of an alternative exon in vascular smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotide modulation of non-productive alternative splicing upregulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Characterization of a Novel Myosin Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin, the molecular motor responsible for muscle contraction, is a critical therapeutic target for a range of cardiovascular diseases. Modulation of the cardiac myosin ATPase cycle can either enhance or inhibit contractility, offering potential treatments for conditions like heart failure and hypertrophic cardiomyopathy. This technical guide provides a comprehensive overview of the essential early in vitro characterization of a novel myosin modulator, herein referred to as "Myosin Modulator 1." Due to the limited public information specifically on "this compound," this document will present a representative characterization based on established methodologies and data from well-studied myosin modulators such as Mavacamten, Aficamten, and Omecamtiv Mecarbil.
Core In Vitro Assays
The initial in vitro assessment of a myosin modulator focuses on its direct effect on the biochemical and mechanical properties of the myosin motor. The three core assays are:
-
Myosin ATPase Assay: To quantify the modulator's effect on the enzymatic activity of myosin.
-
In Vitro Motility Assay: To visualize and measure the modulator's impact on the speed of actin filament movement driven by myosin.
-
Binding Assay: To determine the binding affinity and kinetics of the modulator to myosin.
Data Presentation: Comparative In Vitro Activity of Myosin Modulators
The following tables summarize the quantitative data from key in vitro assays for representative myosin modulators. This data provides a benchmark for evaluating the potency and mechanism of a novel compound like "this compound."
Table 1: Inhibition of Myosin ATPase Activity by Myosin Inhibitors
| Compound | Assay System | IC50 (µM) | Reference |
| Mavacamten | Bovine Cardiac Myofibrils | 0.3 | [1] |
| Mavacamten | Human β-cardiac Heavy Meromyosin (HMM) | 0.23 | [2] |
| Aficamten | Bovine Cardiac Myofibril | ~0.5 (inferred) | [1] |
| RLC-1 | Bovine Cardiac Actomyosin (bcAM) HMM | ~10 (inferred) | [3] |
| This compound (Compound B141) | Rabbit Psoas Myosin | 0.42 (IC25) | [4] |
| This compound (Compound B141) | Porcine Atria Myosin | 0.13 (IC25) | [4] |
| This compound (Compound B141) | Porcine Ventricle Myosin | 3.09 (IC25) | [4] |
Table 2: Activation of Myosin ATPase Activity by Myosin Activators
| Compound | Assay System | EC50 (µM) | Reference |
| Omecamtiv Mecarbil | Non-transgenic Mouse Myofibrils (pCa 7.0) | 0.29 | [5] |
| Omecamtiv Mecarbil | DCM Mutant Mouse Myofibrils (pCa 7.0) | 0.27 | [5] |
Experimental Protocols
Detailed methodologies for the core in vitro assays are crucial for reproducible and reliable characterization of a novel myosin modulator.
Myosin ATPase Assay (NADH-Coupled)
This assay continuously measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]
Materials:
-
Purified cardiac myosin (or its fragments like HMM or S1)
-
Actin
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 10 mM MOPS, 0.1 mM EGTA, pH 7.0)
-
Test compound (this compound) at various concentrations
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.
-
Prepare Myosin-Actin Solution: In a separate tube, mix the purified myosin and actin in assay buffer.
-
Dispense Reagents:
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the Myosin-Actin solution to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiate Reaction: Add the reagent mix containing ATP to all wells to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear phase of the absorbance curve.
-
Plot the rate of ATP hydrolysis against the logarithm of the test compound concentration.
-
Determine the IC50 or EC50 value by fitting the data to a dose-response curve.
-
In Vitro Motility Assay (Actin Gliding)
This assay directly visualizes the effect of a modulator on the motor function of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.[7]
Materials:
-
Purified cardiac myosin
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
ATP solution
-
Motility Buffer (e.g., 25 mM Imidazole-HCl, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.4)
-
Antifade solution (e.g., glucose oxidase, catalase, and glucose)
-
Nitrocellulose-coated coverslips
-
Microscope flow cell
-
Fluorescence microscope with a high-sensitivity camera
Procedure:
-
Prepare Flow Cell: Assemble a flow cell using a nitrocellulose-coated coverslip and a microscope slide.
-
Myosin Immobilization:
-
Introduce a solution of purified myosin into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the nitrocellulose surface.
-
Wash the chamber with a blocking solution (e.g., BSA in motility buffer) to prevent non-specific binding of actin.
-
-
Actin Binding:
-
Introduce the fluorescently labeled F-actin solution into the flow cell and incubate for 1 minute.
-
Wash with motility buffer to remove unbound actin filaments.
-
-
Initiate Motility:
-
Introduce the motility buffer containing ATP and the test compound (this compound) at the desired concentration.
-
-
Image Acquisition:
-
Immediately begin recording time-lapse images of the moving actin filaments using the fluorescence microscope.
-
-
Data Analysis:
-
Use tracking software to measure the velocity of individual actin filaments.
-
Compare the average filament velocity in the presence of the test compound to the control (vehicle) to determine the effect on motility.
-
Binding Assay (Microscale Thermophoresis - MST)
MST is a powerful technique to quantify the binding affinity between a protein and a small molecule in solution by measuring the motion of molecules in a microscopic temperature gradient.[5][8]
Materials:
-
Fluorescently labeled purified cardiac myosin (e.g., via a fluorescent tag or labeling of a specific amine group)
-
Test compound (this compound) at a range of concentrations
-
Assay Buffer (should be optimized for protein stability and to minimize non-specific binding)
-
MST instrument and capillaries
Procedure:
-
Prepare Sample Series:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled myosin.
-
-
Load Capillaries: Load the samples into the MST capillaries.
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence changes as the molecules move.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the ligand (test compound) concentration.
-
The binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which represents the binding affinity.
-
Mandatory Visualizations
Myosin ATPase Cycle and Modulation
The following diagram illustrates the key steps in the cardiac myosin ATPase cycle and the points at which myosin inhibitors and activators exert their effects.
Caption: The cardiac myosin ATPase cycle and points of intervention for inhibitors and activators.
Experimental Workflow for In Vitro Characterization
This diagram outlines a typical workflow for the early in vitro characterization of a novel myosin modulator.
Caption: A typical experimental workflow for the in vitro characterization of a novel myosin modulator.
Conclusion
The early in vitro characterization of a novel myosin modulator is a critical step in the drug discovery process. By employing a systematic approach that includes robust ATPase, motility, and binding assays, researchers can effectively determine the potency, mechanism of action, and therapeutic potential of new chemical entities. The data and protocols presented in this guide, based on well-characterized myosin modulators, provide a solid framework for the evaluation of "this compound" and other novel compounds targeting the cardiac sarcomere.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Positive cardiac inotrope omecamtiv mecarbil activates muscle despite suppressing the myosin working stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 6. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 7. The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins [jove.com]
- 8. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of Small Molecules on the Actin-Myosin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance between actin and myosin forms the fundamental basis of muscle contraction and cellular motility. The modulation of this interaction by small molecules presents a promising therapeutic avenue for a range of debilitating cardiac and skeletal muscle diseases. This technical guide provides an in-depth exploration of the core mechanisms by which myosin modulators, both activators and inhibitors, influence the actin-myosin cross-bridge cycle. We present a comprehensive summary of quantitative data derived from key experimental assays, detailed protocols for these methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and application of myosin-targeted therapeutics.
The Actin-Myosin Cross-Bridge Cycle: A Primer
The interaction between the motor protein myosin and actin filaments is a tightly regulated, cyclical process powered by the hydrolysis of ATP. This cycle, known as the actin-myosin cross-bridge cycle, can be broadly divided into four key stages:
-
Rigor State: In the absence of ATP, the myosin head is tightly bound to the actin filament.
-
ATP Binding and Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that significantly weakens its affinity for actin, leading to detachment.
-
ATP Hydrolysis and Cocking of the Myosin Head: The bound ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). The energy released from this hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.
-
Actin Binding and the Power Stroke: The cocked myosin head, with ADP and Pi still bound, re-binds to a new site on the actin filament. This binding triggers the release of Pi, which in turn initiates the "power stroke." During the power stroke, the myosin head swivels, pulling the actin filament.
-
ADP Release: Following the power stroke, ADP is released, and the myosin head returns to the rigor state, ready for a new cycle.
The efficiency and kinetics of this cycle determine the force and velocity of muscle contraction. Myosin modulators exert their effects by targeting specific steps within this intricate process.
Mechanisms of Action of Myosin Modulators
Myosin modulators can be broadly categorized into two classes: activators and inhibitors. These small molecules typically bind to allosteric sites on the myosin heavy chain, influencing its enzymatic activity and interaction with actin.
Myosin Activators: Enhancing Contractility
Myosin activators, such as Omecamtiv mecarbil and Danicamtiv , are designed to increase the force of muscle contraction. They achieve this primarily by increasing the number of myosin heads engaged in the force-producing state at any given time.
-
Omecamtiv mecarbil has been shown to accelerate the rate of phosphate release, a key step preceding the power stroke.[1] However, more recent and detailed studies indicate that its primary mechanism involves slowing the transition between actomyosin-ADP states, which effectively increases the "duty ratio" – the proportion of the ATPase cycle time that myosin spends strongly bound to actin.[2][3] This prolonged attachment to actin leads to an increase in the overall force generated by the muscle fiber. Interestingly, while increasing force, Omecamtiv mecarbil has been observed to decrease the maximal actin-activated ATPase activity and the velocity of actin filament sliding in in vitro motility assays.[2][4]
-
Danicamtiv also functions as a myosin activator but through a distinct mechanism. It has been shown to increase the steady-state ATPase activity of myosin by approximately 1.2-fold.[5] A key aspect of its action is the acceleration of actomyosin (B1167339) association kinetics, which leads to a greater recruitment of myosin cross-bridges.[5] Unlike Omecamtiv mecarbil, which significantly reduces the working stroke of myosin, Danicamtiv has a more nuanced effect on the mechanics of the power stroke itself.[6]
Myosin Inhibitors: Reducing Hypercontractility
Myosin inhibitors, such as Mavacamten (B608862) and Aficamten , are developed to treat conditions characterized by excessive muscle contraction, such as hypertrophic cardiomyopathy (HCM). Their primary mechanism involves reducing the number of myosin heads available to interact with actin.
-
Mavacamten exerts its inhibitory effect by stabilizing the "super-relaxed state" (SRX) of myosin.[7][8][9] In the SRX, myosin heads are sequestered and have a very low ATPase activity, rendering them unable to participate in the cross-bridge cycle.[7][10] By shifting the equilibrium towards this inactive state, Mavacamten effectively reduces the number of "on" myosin heads that can bind to actin and generate force.[11] This leads to a decrease in both the actin-activated ATPase activity and the force of contraction.[12] The IC50 for the inhibition of actin filament sliding velocity in an in vitro motility assay has been reported to be 0.587 µM.[12]
-
Aficamten is a next-generation cardiac myosin inhibitor that also works by reducing the number of functional myosin heads. It achieves this by strongly slowing the rate of phosphate release, which stabilizes a weak actin-binding state and prevents the conformational changes necessary for myosin to enter the strongly-bound, force-generating state.[13][14] A notable difference from Mavacamten is that Aficamten does not appear to structurally sequester the myosin heads in the same manner.[15][16] It has a reported IC50 of approximately 1 µM for the inhibition of cardiac myosin S1 ATPase activity.[13]
Quantitative Data on Myosin Modulator Effects
The following tables summarize the key quantitative effects of well-characterized myosin modulators on the actin-myosin interaction, as determined by various in vitro and cellular assays.
| Myosin Activators | Parameter | Omecamtiv mecarbil | Danicamtiv | Reference(s) |
| ATPase Activity | kcat (Actin-activated) | Decreased ~4.5-fold | Increased ~1.2-fold | [4][5] |
| KATPase (Actin) | Decreased ~30-fold | Increased | [4][5] | |
| EC50 (ATPase inhibition) | 0.52 ± 0.10 µM | N/A | [4] | |
| In Vitro Motility | Actin Sliding Velocity | Decreased >100-fold | - | [2][3] |
| Mechanics | Duty Ratio | Increased | - | [2][3] |
| Ca2+ Sensitivity (pCa50) | Increased | Increased | [2][17] | |
| Force Development (ktr) | Slowed | - | [2] |
| Myosin Inhibitors | Parameter | Mavacamten | Aficamten | Reference(s) |
| ATPase Activity | IC50 (Cardiac Myosin S1) | - | ~ 1 µM | [13] |
| IC50 (Actomyosin) | 0.473 µM (bovine cardiac) | - | [12] | |
| In Vitro Motility | IC50 | 0.587 ± 0.149 µM | - | [12] |
| Mechanism | Primary Effect | Stabilizes Super-Relaxed State (SRX) | Slows phosphate release, stabilizes weak actin binding | [7][13] |
| Mechanics | Force Generation | Reduced | Reduced | [11][13] |
| Ca2+ Sensitivity (pCa50) | Reduced | Reduced | [11][15] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of myosin modulators.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a direct measure of the modulator's effect on myosin's enzymatic activity.
Materials:
-
Purified myosin (full-length, heavy meromyosin, or subfragment-1)
-
Purified F-actin
-
ATPase assay buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Myosin modulator of interest dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing all components except ATP and the myosin modulator in the ATPase assay buffer. This mixture typically includes actin, NADH, LDH, PK, and PEP.
-
Add the myosin modulator at various concentrations (and a vehicle control) to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of this absorbance change is proportional to the ATPase activity.
-
Calculate the ATPase rate from the linear portion of the absorbance versus time plot using the extinction coefficient of NADH.
-
Plot the ATPase rate as a function of the modulator concentration to determine parameters such as IC50 or EC50.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, allowing for the quantification of the modulator's effect on motor function.
Materials:
-
Flow cell (constructed from a microscope slide and coverslip)
-
Purified myosin (typically heavy meromyosin or full-length)
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
Motility buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT)
-
ATP
-
An oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
Myosin modulator of interest.
-
Fluorescence microscope with a sensitive camera.
Procedure:
-
Coat the inner surface of the flow cell with myosin by incubating with a myosin solution.
-
Block any non-specific binding sites on the surface with a protein like bovine serum albumin (BSA).
-
Introduce the fluorescently labeled F-actin into the flow cell.
-
Add the motility buffer containing ATP and the myosin modulator at the desired concentration.
-
Record time-lapse movies of the moving actin filaments using the fluorescence microscope.
-
Analyze the movies using tracking software to determine the velocity of individual actin filaments.
-
Compare the velocities in the presence of the modulator to the control to quantify the inhibitory or activating effect.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental processes described in this guide.
Caption: The actin-myosin cross-bridge cycle with points of intervention for myosin modulators.
Caption: A simplified workflow for a typical in vitro motility assay.
Caption: The equilibrium between myosin head states and the stabilizing effect of Mavacamten.
Conclusion and Future Directions
The development of small molecule myosin modulators represents a paradigm shift in the treatment of diseases of muscle contractility. By directly targeting the molecular motor responsible for force generation, these compounds offer a highly specific and potentially more effective therapeutic approach compared to conventional treatments. The ongoing research and clinical trials of activators like Omecamtiv mecarbil and inhibitors such as Mavacamten and Aficamten are paving the way for a new era of precision medicine for cardiomyopathies and other muscle disorders.
Future research in this field will likely focus on several key areas:
-
Development of isoform-specific modulators: Designing molecules that can selectively target cardiac versus skeletal or smooth muscle myosin isoforms will be crucial for minimizing off-target effects.
-
Understanding the long-term effects: Further studies are needed to elucidate the long-term consequences of chronically modulating myosin activity on muscle structure and function.
-
Combination therapies: Exploring the synergistic effects of myosin modulators with other therapeutic agents could lead to more effective treatment strategies.
-
Elucidating novel mechanisms: Continued investigation into the intricate details of the actin-myosin interaction will undoubtedly uncover new allosteric sites and regulatory mechanisms that can be targeted for drug development.
This technical guide provides a solid foundation for understanding the current landscape of myosin modulation. It is our hope that the information presented herein will facilitate further innovation and discovery in this exciting and rapidly evolving field.
References
- 1. Mechanistic insights into effects of the cardiac myosin activator omecamtiv mecarbil from mechanokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle* | Semantic Scholar [semanticscholar.org]
- 4. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danicamtiv reduces myosin’s working stroke but enhances contraction by activating the thin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. [PDF] Deciphering the super relaxed state of human β-cardiac myosin and the mode of action of mavacamten from myosin molecules to muscle fibers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Danicamtiv affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myomesin-1 in Modulating Sarcomere Contractility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myomesin-1 (MYOM1), also referred to as Myosin Modulator 1, is a crucial structural and regulatory protein located in the M-band of the sarcomere in striated muscle. It plays a pivotal role in maintaining the structural integrity of the thick filament lattice and has emerged as a key modulator of sarcomere contractility and a participant in intracellular signaling pathways. This technical guide provides a comprehensive overview of the function of Myomesin-1, with a focus on its impact on sarcomere mechanics, the experimental protocols used to elucidate its function, and its role in signaling cascades.
Introduction
The sarcomere, the fundamental contractile unit of striated muscle, is a highly organized structure composed of interdigitating thick (myosin) and thin (actin) filaments. The precise regulation of the interaction between these filaments governs muscle contraction and relaxation. The M-band, situated in the center of the sarcomere's A-band, is critical for maintaining the structural order of the thick filaments and for bearing the high mechanical stress generated during contraction. Myomesin-1 is a key component of the M-band, forming a bridge between the myosin thick filaments and the giant protein titin.[1][2] This strategic location positions Myomesin-1 not only as a structural anchor but also as a potential sensor and transducer of mechanical and biochemical signals within the sarcomere.
Recent studies, particularly those involving genetic knockout models, have begun to unravel the multifaceted role of Myomesin-1 in modulating sarcomere contractility and its involvement in cardiac and skeletal muscle diseases.[3][4] This guide will delve into the quantitative effects of Myomesin-1 on muscle function, provide detailed methodologies for its study, and illustrate its integration into the broader signaling networks of the muscle cell.
Myomesin-1: Structure and Interactions
Myomesin-1 is a large, modular protein belonging to the immunoglobulin (Ig) superfamily. It is composed of a series of Ig-like and fibronectin type III (Fn3) domains that mediate its interactions with other sarcomeric proteins.[1][5] Myomesin-1 forms antiparallel dimers that are thought to be a primary cross-linker of the thick filaments.[2] Its N-terminus binds to myosin, while its central domains interact with titin.[2][6] Furthermore, Myomesin-1 interacts with other M-band proteins such as obscurin and creatine (B1669601) kinase, suggesting a role in integrating mechanical, signaling, and metabolic functions.[2]
Modulation of Sarcomere Contractility by Myomesin-1
The absence or alteration of Myomesin-1 has significant consequences for sarcomere structure and function. Studies utilizing a CRISPR/Cas9-mediated knockout of MYOM1 in human embryonic stem cell-derived cardiomyocytes (hESC-CMs) have provided the most direct evidence of its role in contractility.[3][7][8]
Quantitative Data on Contractile Parameters
The following tables summarize the quantitative data from studies on MYOM1-deficient cardiomyocytes, highlighting the impact on cellular contractility and calcium handling.
| Contractile Parameter | Wild-Type (WT) hESC-CMs | MYOM1 Knockout (KO) hESC-CMs | Percentage Change | Reference |
| Contraction Amplitude (normalized) | 1.0 | ~0.6 | ~40% decrease | [6][8] |
| Time to Peak Contraction (s) | ~0.35 | ~0.45 | ~28% increase | [6][8] |
| Relaxation Time (s) | ~0.4 | ~0.5 | ~25% increase | [6][8] |
| Calcium Handling Parameter | Wild-Type (WT) hESC-CMs | MYOM1 Knockout (KO) hESC-CMs | Percentage Change | Reference |
| Ca2+ Transient Amplitude (F/F0) | ~4.0 | ~2.5 | ~37.5% decrease | [6][8] |
| Ca2+ Transient Duration (s) | ~0.8 | ~1.0 | ~25% increase | [6][8] |
| SR Ca2+ Content (Caffeine-induced) | Normalized to 1.0 | ~0.5 | ~50% decrease | [6][8] |
Note: The data presented are approximate values derived from published graphs and represent changes at the cellular level. Direct measurements of sarcomere-level mechanics (e.g., force-pCa relationship, ktr, V0) in isolated MYOM1-deficient myofibrils are currently not available in the literature.
Signaling Pathways Involving Myomesin-1
Myomesin-1 is not merely a static structural protein but is also involved in dynamic signaling processes within the muscle cell.
PKA-Mediated Regulation
Myomesin-1 can be phosphorylated by Protein Kinase A (PKA). This phosphorylation has been shown to regulate its interaction with titin, suggesting a mechanism by which hormonal signals can modulate the mechanical properties of the M-band.[1][6]
Mechanotransduction and Damage Response
Myomesin-1 is implicated in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. Its strategic position in the M-band allows it to sense and respond to the forces generated during muscle contraction. In response to sarcomere damage, the expression of the MYOM1 gene is upregulated, suggesting its involvement in a muscle integrity surveillance pathway.[3][9]
Key Experimental Protocols
Generation of MYOM1 Knockout hESC-CMs using CRISPR/Cas9
This protocol describes the generation of a Myomesin-1 knockout human embryonic stem cell line, which can then be differentiated into cardiomyocytes for functional studies.[3][7][8]
Methodology:
-
Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the MYOM1 gene to induce a frameshift mutation.
-
Transfection: Co-transfect human embryonic stem cells (hESCs) with a plasmid encoding Cas9 nuclease and the designed gRNA. Electroporation is a commonly used method.
-
Single-Cell Cloning: After transfection, plate the cells at a low density to allow for the isolation of single-cell-derived colonies.
-
Genotyping: Expand individual clones and screen for the desired mutation by PCR amplification of the target region followed by Sanger sequencing.
-
Validation: Confirm the absence of Myomesin-1 protein in the knockout clones by Western blot and immunofluorescence analysis.
-
Cardiomyocyte Differentiation: Differentiate the validated MYOM1 knockout hESC line into cardiomyocytes using established protocols (e.g., small molecule-based differentiation).
Measurement of Contractile Function in Skinned Muscle Fibers
This protocol allows for the direct measurement of sarcomeric function by chemically removing the cell membranes ("skinning"), which gives the experimenter control over the intracellular environment, including Ca2+ concentration.[10][11]
Solutions:
-
Relaxing Solution (pCa 9.0): High EGTA concentration to chelate Ca2+.
-
Activating Solutions (varying pCa): A series of solutions with progressively increasing Ca2+ concentrations.
-
Pre-activating Solution: A solution with a low Ca2+ buffering capacity to ensure rapid activation.
Procedure:
-
Fiber Preparation: Isolate single muscle fibers or small bundles from a muscle biopsy and chemically skin them using a detergent like Triton X-100 in a relaxing solution.
-
Mounting: Attach the skinned fiber between a force transducer and a length controller on a specialized apparatus.
-
Force-pCa Relationship:
-
Set the sarcomere length to an optimal value (e.g., 2.2 µm) using laser diffraction.
-
Sequentially expose the fiber to activating solutions of increasing Ca2+ concentrations (from pCa 9.0 to pCa 4.5).
-
Record the steady-state isometric force at each pCa.
-
Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine pCa50 (Ca2+ sensitivity) and the Hill coefficient (cooperativity).
-
-
Rate of Force Redevelopment (ktr):
-
Fully activate the fiber in a pCa 4.5 solution.
-
Introduce a rapid slack-restretch maneuver to detach all cross-bridges.
-
Measure the time course of force redevelopment.
-
The rate constant, ktr, is determined by fitting the force redevelopment to a single exponential function.
-
-
Unloaded Shortening Velocity (V0):
-
Perform a series of slack tests where the fiber is rapidly shortened by different amounts, and the time to take up the slack is measured.
-
V0 is determined from the slope of the relationship between the slack distance and the time to redevelop force.
-
Conclusion and Future Directions
Myomesin-1 is a critical component of the sarcomeric M-band that plays a multifaceted role in muscle function. It is essential for maintaining the structural integrity of the thick filament lattice, and its absence leads to significant impairments in cardiomyocyte contractility and calcium homeostasis. Furthermore, Myomesin-1 is involved in intracellular signaling, responding to both biochemical cues like PKA phosphorylation and mechanical stress.
While significant progress has been made in understanding the function of Myomesin-1 at the cellular level, a key area for future research is the detailed characterization of its impact on the mechanical properties of isolated myofibrils. Such studies will provide a more precise understanding of how Myomesin-1 directly modulates the function of the contractile machinery. Additionally, further elucidation of the upstream and downstream components of the signaling pathways involving Myomesin-1 will be crucial for a complete picture of its regulatory roles in both healthy and diseased muscle. This knowledge will be invaluable for the development of novel therapeutic strategies targeting M-band dysfunction in cardiomyopathies and other muscle disorders.
References
- 1. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin | The EMBO Journal [link.springer.com]
- 2. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myomesin is part of an integrity pathway that responds to sarcomere damage and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYOM1 - Wikipedia [en.wikipedia.org]
- 6. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MYOM1 myomesin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cytokinetics.com [cytokinetics.com]
The Structural Basis of Myosin Modulation: From Sarcomere Architecture to Therapeutic Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of muscle contraction is orchestrated by the molecular motor myosin, which converts chemical energy from ATP hydrolysis into mechanical force. The regulation of this process is paramount for normal physiological function, and its dysregulation is implicated in a host of myopathies. Modulation of myosin activity can occur at multiple levels, from the structural organization of the sarcomere to the direct allosteric inhibition of its enzymatic activity. This technical guide provides a comprehensive overview of the structural basis for myosin modulation, addressing both the architectural role of proteins like Myomesin-1 and the targeted action of small molecule inhibitors that represent a new frontier in the treatment of cardiomyopathies.
Initially, it is crucial to distinguish between two classes of "myosin modulators." The first encompasses structural proteins that are integral to the sarcomere's architecture and stability, thereby indirectly influencing myosin's function within the myofilament lattice. The second class consists of allosteric modulators, typically small molecules, that directly bind to the myosin motor domain and alter its enzymatic and mechanical properties. This guide will first elucidate the structural role of Myomesin-1 (MYOM1), a key component of the M-band, before delving into a detailed analysis of the structural and kinetic basis of myosin inhibition by therapeutic small molecules.
Part 1: Myomesin-1 (MYOM1): An Architectural Modulator of the Thick Filament
Myomesin-1 (MYOM1) is a 185-kDa protein that is a critical component of the M-band in striated muscle, the central region of the sarcomere's A-band.[1][2] Its primary role is structural, acting as a molecular scaffold that cross-links myosin thick filaments and connects them to the titin filament system.[1][2] This intricate network is essential for maintaining the hexagonal lattice of the thick filaments, ensuring proper alignment for efficient force generation and transmission.[3]
Structural Organization and Myosin Interaction
MYOM1 is a modular protein composed of 13 domains: a unique N-terminal domain followed by a series of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[3][4] The myosin-binding function of MYOM1 is localized to its unique N-terminal "head" domain.[1][2][5] This domain specifically interacts with the light meromyosin (LMM) region of the myosin heavy chain, the portion of the myosin tail responsible for its assembly into the thick filament backbone.[5] While the interaction is known to be crucial for keeping thick filaments in register, specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not extensively documented in the literature, reflecting a research focus on its structural rather than kinetic properties.[4]
// Connections within Sarcomere ThickFilament_Top -> MyomesinBridge [label=" binds to"]; MyomesinBridge -> ThickFilament_Bottom [label=" cross-links"]; MyomesinBridge -> Titin [label=" interacts with", dir=both];
// Connections to Detail View MyomesinBridge -> My1_Head [style=dashed, arrowhead=none, color="#5F6368"]; My1_Head -> Myosin_LMM [label=" Binds", color="#EA4335"]; MyomesinBridge -> My4_6 [style=dashed, arrowhead=none, color="#5F6368"]; My4_6 -> Titin_m4 [label=" Binds", color="#34A853"]; Titin -> Titin_m4 [style=dashed, arrowhead=none, color="#5F6368"]; ThickFilament_Top -> Myosin_LMM [style=dashed, arrowhead=none, color="#5F6368"]; } /dot Caption: Myomesin-1 (MYOM1) interaction within the sarcomere M-band.
Part 2: Small Molecule Inhibitors of Cardiac Myosin
In contrast to the architectural role of MYOM1, a new class of therapeutic agents directly modulates myosin's enzymatic activity. These small molecule inhibitors are designed to treat hypercontractile cardiac conditions like hypertrophic cardiomyopathy (HCM) by reducing the number of force-producing myosin heads. Key examples include mavacamten (B608862), aficamten, and the research tool blebbistatin.
Mechanism of Action
These inhibitors bind to allosteric pockets on the myosin motor domain, stabilizing conformations that are weakly bound to actin and have reduced ATPase activity. This ultimately leads to a decrease in the number of myosin heads available to participate in the power-generating stroke.
-
Mavacamten and Aficamten: These are next-generation cardiac myosin inhibitors that bind to an allosteric site on the myosin catalytic domain.[6] They function by stabilizing an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of myosin, where the myosin heads are folded back against the thick filament backbone and are unavailable for actin interaction.[7][8] This reduces the number of functional myosin heads that can drive sarcomere shortening.[6] Mavacamten has also been shown to slow the rate of phosphate (B84403) release from the myosin active site.[9]
-
Blebbistatin: This well-studied research compound also inhibits myosin II activity. It preferentially binds to the myosin-ADP-Pi complex, inhibiting the phosphate release step, which is critical for the transition to a strongly actin-bound, force-producing state.[5][10][11] This traps the myosin in a state with low affinity for actin.[5]
// Nodes for the ATPase cycle M_ATP [label="Myosin-ATP\n(Weakly bound to Actin)", fillcolor="#F1F3F4", fontcolor="#202124"]; M_ADP_Pi [label="Myosin-ADP-Pi\n(Pre-power stroke)", fillcolor="#F1F3F4", fontcolor="#202124"]; AM_ADP_Pi [label="Acto-Myosin-ADP-Pi\n(Strongly bound)", fillcolor="#FBBC05", fontcolor="#202124"]; AM_ADP [label="Acto-Myosin-ADP\n(Post-power stroke)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AM [label="Acto-Myosin\n(Rigor state)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for Inhibitors and SRX state SRX_State [label="Super-Relaxed State (SRX)\n(OFF state)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mavacamten [label="Mavacamten\nAficamten", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blebbistatin [label="Blebbistatin", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the ATPase cycle M_ATP -> M_ADP_Pi [label=" ATP Hydrolysis"]; M_ADP_Pi -> AM_ADP_Pi [label=" Actin Binding"]; AM_ADP_Pi -> AM_ADP [label=" Pi Release\n(Power Stroke)"]; AM_ADP -> AM [label=" ADP Release"]; AM -> M_ATP [label=" ATP Binding\n(Detachment)"];
// Edges for Inhibition M_ADP_Pi -> SRX_State [label=" Transition to OFF state", style=dashed, color="#4285F4"]; SRX_State -> M_ADP_Pi [label=" Activation", style=dashed, color="#4285F4"]; Mavacamten -> SRX_State [label=" Stabilizes", color="#34A853"]; Blebbistatin -> AM_ADP_Pi [label=" Inhibits", color="#34A853", style=bold];
// Graph styling {rank=same; M_ATP; AM;} {rank=same; M_ADP_Pi; AM_ADP;} } /dot Caption: The myosin ATPase cycle and points of inhibition by small molecules.
Quantitative Data on Myosin Inhibitors
The efficacy and affinity of these inhibitors can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for mavacamten and blebbistatin.
| Inhibitor | Target Myosin | Parameter | Value | Assay Condition | Reference |
| Mavacamten | Human β-cardiac HMM | IC50 | 0.14 µM | In vitro motility assay | [1] |
| Mavacamten | Human β-cardiac S1 | IC50 | 0.62 µM | In vitro motility assay | [1] |
| Mavacamten | Cardiac Myosin | Binding | Submicromolar affinity | In presence of ATP | [7] |
| Mavacamten | Cardiac Myosin in STF | IC50 | 1.2 ± 0.5 µM | SRX state transition | [12] |
| Blebbistatin | Nonmuscle Myosin II | IC50 | ~2 µM | Cell-free ATPase assay | [13] |
| Blebbistatin | Dictyostelium Myosin II | IC50 | 7 µM | Actin-activated MgATPase | [8] |
| Blebbistatin | Smooth Muscle Myosin II | IC50 | ~80 µM | [8] |
| Inhibitor | Target Myosin | Parameter | Value | Assay Condition | Reference |
| Blebbistatin | Myosin-II | Kd for ADP | 21.2 ± 3.4 µM | With 10 mM Mg2+ | [10] |
| Blebbistatin | Myosin-II | Kd for ADP | 40.6 ± 3.2 µM | Without Mg2+ | [10] |
Part 3: Key Experimental Protocols
The characterization of myosin modulators relies on a suite of specialized experimental techniques. This section provides detailed methodologies for three key assays.
Stopped-Flow Kinetics for ATPase Activity
Stopped-flow fluorometry is a powerful technique for measuring the rapid kinetics of the myosin ATPase cycle by tracking changes in the fluorescence of intrinsic tryptophan residues or extrinsic probes like mant-ATP.
Objective: To measure the rates of ATP binding, hydrolysis, and product release.
Materials:
-
Purified myosin (S1 fragment or HMM)
-
Actin filaments
-
ATP and ADP
-
Mant-ATP (fluorescent ATP analog)
-
Stopped-flow apparatus with fluorescence detection
-
Assay Buffer: 25 mM HEPES (pH 7.4), 1 mM DTT, 5 mM MgCl2, and 25 mM KCl.[14]
Protocol:
-
Preparation: Equilibrate all protein solutions and buffers to the desired temperature (e.g., 20°C). Ensure the stopped-flow instrument is temperature-controlled.[15]
-
ATP Binding:
-
Load one syringe with myosin solution (e.g., 1 µM).
-
Load the second syringe with varying concentrations of mant-ATP in assay buffer.
-
Rapidly mix the two solutions and monitor the increase in mant-nucleotide fluorescence. Excitation is typically at 290 nm, and emission is monitored through a cutoff filter (e.g., >395 nm).[14]
-
Fit the resulting fluorescence transient to a single or double exponential function to determine the observed rate constant (kobs).
-
Plot kobs versus [mant-ATP] to determine the second-order rate constant for ATP binding.
-
-
Phosphate Release:
-
Utilize a phosphate-binding protein (PBP) labeled with a fluorescent probe (e.g., MDCC).
-
Load one syringe with a pre-incubated mixture of myosin and ATP.
-
Load the second syringe with MDCC-PBP.
-
Upon mixing, the release of Pi from myosin will be detected by an increase in MDCC-PBP fluorescence.
-
The rate of this fluorescence increase corresponds to the rate of Pi release.
-
-
Data Analysis: Analyze the kinetic traces using appropriate software to fit the data to exponential equations, yielding rate constants for the individual steps of the ATPase cycle. The effect of an inhibitor is determined by repeating the experiments in the presence of the compound.
In Vitro Motility Assay
This assay directly visualizes the motor function of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Objective: To measure the velocity of actin filament translocation by myosin and determine the inhibitory effect of a modulator.
Materials:
-
Myosin (HMM or full-length)
-
Rhodamine-phalloidin labeled actin filaments
-
Flow cell (constructed from a microscope slide and coverslip)
-
Fluorescence microscope with a high-sensitivity camera
-
Motility Buffer: 25 mM imidazole (B134444) (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT.[11]
-
ATP regeneration system (e.g., phosphocreatine/creatine kinase)
-
Blocking agent (e.g., BSA)
Protocol:
-
Flow Cell Preparation:
-
Construct a flow cell using a microscope slide and a nitrocellulose-coated coverslip, separated by double-sided tape to create a channel.
-
Infuse the channel with myosin solution (e.g., 100-200 µg/mL) and incubate for 1-2 minutes to allow the myosin to adsorb to the surface.
-
Wash the channel with assay buffer containing BSA to block non-specific binding sites.
-
-
Assay Execution:
-
Infuse the channel with fluorescently labeled actin filaments in motility buffer.
-
Initiate motility by infusing the motility buffer containing ATP and the ATP regeneration system. If testing an inhibitor, include it in this solution at the desired concentration.
-
Place the slide on the fluorescence microscope and record videos of the moving actin filaments.
-
-
Data Analysis:
-
Use filament tracking software to measure the velocities of individual actin filaments.[16]
-
Plot a histogram of filament velocities to determine the average and maximum sliding speed.
-
For inhibitor studies, generate a dose-response curve by plotting velocity as a function of inhibitor concentration to determine the IC50.
-
X-ray Crystallography of Myosin-Inhibitor Complexes
X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of an inhibitor and the conformational changes it induces in the myosin motor domain.
Objective: To determine the three-dimensional structure of the myosin-inhibitor complex.
Materials:
-
Highly purified and concentrated myosin motor domain (S1 fragment)
-
Small molecule inhibitor
-
Crystallization screens and reagents (precipitants, buffers, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant
-
Synchrotron X-ray source and detector
Protocol:
-
Complex Formation: Incubate the purified myosin S1 fragment with a molar excess of the inhibitor and a non-hydrolyzable ATP analog (e.g., AMP-PNP or ADP-vanadate) to trap the myosin in a specific conformational state.
-
Crystallization Screening: Use robotic or manual methods to set up crystallization trials, mixing the protein-inhibitor complex solution with a wide range of precipitant solutions in vapor diffusion plates. Incubate the plates under stable temperature conditions.
-
Crystal Optimization: Once initial crystals ("hits") are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to obtain large, well-diffracting single crystals.
-
Data Collection:
-
Soak the crystal in a cryoprotectant solution to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[17]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement with a known myosin structure as a search model.
-
Build the inhibitor into the resulting electron density map.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the myosin-inhibitor complex.
-
Conclusion
The modulation of myosin is a multifaceted field, encompassing both the macroscopic organization of the sarcomere and the atomic-level interactions within the motor domain. Myomesin-1 stands as a pillar of sarcomeric architecture, ensuring the structural integrity required for myosin's collective function. In parallel, the development of small molecule inhibitors like mavacamten and aficamten, which finely tune the enzymatic activity of cardiac myosin, has ushered in a new era of targeted therapies for cardiomyopathies. A deep understanding of the structural and kinetic basis of these modulatory mechanisms, gained through the sophisticated experimental protocols detailed herein, is essential for both fundamental muscle research and the continued development of novel therapeutics for diseases of the motor protein.
References
- 1. Different Domains of the M-Band Protein Myomesin Are Involved in Myosin Binding and M-Band Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Myomesin - Wikipedia [en.wikipedia.org]
- 4. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin | The EMBO Journal [link.springer.com]
- 6. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Computational Insights into a Blebbistatin-Bound Myosin•ADP Complex with Characteristics of an ADP-Release Conformation along the Two-Step Myosin Power Stoke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cell.physiol.med.uni-muenchen.de [cell.physiol.med.uni-muenchen.de]
- 12. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. murphylab.princeton.edu [murphylab.princeton.edu]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Frontiers | Determination of the Maximum Velocity of Filaments in the in vitro Motility Assay [frontiersin.org]
- 17. Effects of myosin inhibitors on the X-ray diffraction patterns of relaxed and calcium-activated rabbit skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Motility Assay of Myosin Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro motility assay is a powerful technique used to study the fundamental mechanics of the actomyosin (B1167339) contractile system at the molecular level. This assay allows for the direct observation and quantification of the sliding movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface. It is an indispensable tool for characterizing the effects of novel therapeutic agents, such as Myosin Modulator 1, that target the function of cardiac myosin.
These application notes provide a detailed protocol for conducting an in vitro motility assay to assess the impact of this compound on the function of cardiac myosin. The protocol covers all essential steps from reagent preparation and flow cell assembly to data acquisition and analysis. Additionally, this document summarizes key quantitative data on the effects of known myosin modulators and provides visual representations of the experimental workflow and the underlying molecular mechanism of myosin modulation.
Data Presentation: Effects of Myosin Modulators on Motility Parameters
The following table summarizes the quantitative effects of known cardiac myosin modulators on key parameters measured in in vitro motility assays and related biophysical assays. This data provides a reference for the expected outcomes when testing a novel compound like this compound.
| Modulator Class | Compound Example | Concentration (µM) | Actin Gliding Velocity (% of Control) | ATPase Activity (% of Control) | Notes |
| Myosin Activator | Danicamtiv | 0.5 | ~42% | Increased | Slows cross-bridge cycling rate, likely through slowed ADP release.[1][2] |
| Myosin Activator | Omecamtiv Mecarbil | 1.0 | ~7% (14-fold decrease) | Decreased | Increases the number of myosin heads strongly bound to actin, enhancing the duty ratio.[3] |
| Myosin Inhibitor | Mavacamten | 0.587 (IC50) | Decreased | Decreased | Reduces the number of available myosin heads for actin interaction. |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro motility assay to evaluate the effects of this compound.
Reagent Preparation
1. Buffers and Solutions:
-
Assay Buffer (AB): 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT. Prepare a 10x stock solution and add DTT fresh on the day of the experiment.
-
Blocking Buffer (AB/BSA): Assay Buffer supplemented with 0.5 mg/mL Bovine Serum Albumin (BSA).
-
Motility Buffer: Assay Buffer supplemented with an oxygen scavenging system (0.1 mg/mL glucose oxidase, 0.018 mg/mL catalase, and 2.5 mg/mL glucose) and an ATP regeneration system (1 mM ATP, 50 mM DTT).[2]
-
Myosin Dilution Buffer: Degassed Assay Buffer.
-
Actin Dilution Buffer: Degassed Blocking Buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept below 0.5% to avoid artifacts.
2. Protein Preparation:
-
Cardiac Myosin (Heavy Meromyosin - HMM): Purify cardiac HMM from tissue or express recombinantly. Store at -80°C in a suitable storage buffer. On the day of the experiment, thaw an aliquot on ice.
-
Actin: Prepare F-actin from rabbit skeletal muscle acetone (B3395972) powder.
-
Rhodamine-Phalloidin (B2604369) Labeled Actin: To visualize actin filaments, label F-actin with a fluorescent probe.
-
Incubate F-actin with a 1:1 molar ratio of rhodamine-phalloidin in the dark for at least 1 hour on ice.
-
Remove unbound rhodamine-phalloidin by ultracentrifugation.
-
Resuspend the labeled F-actin pellet in Assay Buffer.
-
Flow Cell Preparation
-
Create a flow cell by placing two parallel strips of double-sided tape on a glass microscope slide, approximately 5 mm apart.
-
Place a nitrocellulose-coated coverslip on top of the tape to form a channel.
-
Press down firmly to ensure a good seal. The volume of this chamber will be approximately 10-20 µL.
In Vitro Motility Assay Procedure
-
Myosin Coating:
-
Dilute cardiac HMM to a final concentration of 100-200 µg/mL in ice-cold, degassed Myosin Dilution Buffer.
-
Introduce the HMM solution into the flow cell and incubate for 5 minutes at room temperature to allow the myosin to adsorb to the nitrocellulose-coated surface.
-
-
Blocking:
-
Wash the chamber with one volume (20 µL) of Blocking Buffer to remove unbound myosin.
-
Introduce another volume of Blocking Buffer and incubate for 2 minutes to block the surface and prevent non-specific binding of actin filaments.
-
-
Actin Binding:
-
Wash the chamber with one volume of Blocking Buffer.
-
Introduce rhodamine-phalloidin labeled F-actin (5-10 nM) in Blocking Buffer into the chamber and incubate for 2 minutes.
-
-
Initiation of Motility:
-
Wash the chamber with one volume of Motility Buffer without ATP to remove unbound actin filaments.
-
To initiate motility, introduce Motility Buffer containing the desired concentration of this compound (or DMSO as a vehicle control) and 1 mM ATP.
-
-
Data Acquisition:
-
Immediately after introducing the final solution, place the slide on an inverted fluorescence microscope equipped with a high-sensitivity camera.
-
Record movies of the moving actin filaments at a frame rate of 1-5 frames per second for at least 30 seconds.
-
Data Analysis
-
Use automated or manual tracking software to determine the positions of individual actin filaments in each frame of the recorded movies.
-
Calculate the instantaneous and average gliding velocities of a statistically significant number of filaments (typically >100) for each experimental condition.
-
Compare the mean actin gliding velocity in the presence of this compound to the vehicle control to determine the effect of the compound.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro motility assay to test this compound.
Signaling Pathway: Mechanism of Myosin Modulation
Caption: Simplified schematic of the myosin cross-bridge cycle and potential points of intervention for this compound.
References
"Myosin modulator 1" steady-state ATPase assay conditions
Application Notes and Protocols
Topic: Myosin Modulator 1: Investigating its Effect on Steady-State Myosin ATPase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, also known as Myomesin-1 (MYOM1), is a crucial structural protein found in the M-band of the sarcomere in striated muscle. It plays a significant role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and connecting them to other key proteins like titin and creatine (B1669601) kinase.[1] While MYOM1 itself does not possess intrinsic ATPase activity, its interaction with the myosin motor protein can modulate myosin's enzymatic function. Understanding the effect of MYOM1 on the steady-state ATPase activity of myosin is essential for elucidating its role in muscle contraction and for the development of therapeutics targeting muscle disorders.
This document provides a detailed protocol for a steady-state ATPase assay designed to investigate the modulatory effects of this compound on myosin's ATP hydrolysis rate.
Experimental Principles
The steady-state ATPase assay measures the rate of ATP hydrolysis by myosin over time. The fundamental reaction is the conversion of ATP to ADP and inorganic phosphate (B84403) (Pi).[2] The rate of this reaction can be quantified by measuring the amount of Pi produced. By comparing the ATPase activity of myosin in the presence and absence of MYOM1, one can determine the modulatory effect of MYOM1 on myosin's enzymatic activity.
Quantitative Data Summary
The following table summarizes the typical final concentrations of reagents used in a steady-state myosin ATPase assay to investigate the influence of a modulator like MYOM1.
| Reagent | Stock Concentration | Volume for 2 mL Reaction | Final Concentration | Reference |
| Glycine (B1666218) Buffer (pH 9.0) | 200 mM | 1.00 mL | 100 mM | [2] |
| Calcium Chloride (CaCl2) | 100 mM | 0.20 mL | 10 mM | [2] |
| Adenosine 5'-Triphosphate (ATP) | 50 mM | 0.30 mL | 7.5 mM | [2] |
| Myosin Solution | 0.5 - 1.0 unit/mL | 0.20 mL | 0.05 - 0.1 unit/mL | [2] |
| This compound (MYOM1) | Variable | Variable | Variable (titrated) | N/A |
| Deionized Water | N/A | To 2.00 mL | N/A | [2] |
Experimental Protocols
Reagent Preparation
-
200 mM Glycine Buffer (pH 9.0 at 25°C): Dissolve Glycine in deionized water and adjust the pH to 9.0 with 1 M NaOH.[2]
-
100 mM Calcium Chloride (CaCl2) Solution: Dissolve CaCl2 dihydrate in deionized water.[2]
-
50 mM Adenosine 5'-Triphosphate (ATP) Solution (pH 6.8 at 25°C): Dissolve ATP disodium (B8443419) salt in deionized water and adjust the pH to 6.8 with Sodium Carbonate.[2]
-
Myosin Solution: Immediately before use, prepare a solution containing 0.50 - 1.00 unit/mL of Myosin in cold deionized water.[2]
-
This compound (MYOM1) Stock Solution: Prepare a stock solution of purified MYOM1 in a suitable buffer (e.g., KMg50 buffer: 50mM KCl, 2 mM MgCl2, 1mM EGTA, 2 mM dithiothreitol, and 10 mM imidazole, pH 7.0).[3] The concentration should be high enough to allow for titration into the reaction mixture.
-
Colorimetric Reagent (for Pi detection): Prepare a solution of ammonium (B1175870) molybdate (B1676688) and malachite green for the colorimetric detection of inorganic phosphate.
Assay Procedure
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the reaction mixtures. For a 2.00 mL reaction, combine the glycine buffer, CaCl2 solution, and deionized water.[2]
-
For the experimental group, add the desired volume of the MYOM1 stock solution. For the control group, add an equal volume of the MYOM1 storage buffer.
-
Add the Myosin solution to each tube.
-
-
Initiation of Reaction:
-
Time Course and Quenching:
-
At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), take an aliquot (e.g., 100 µL) from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing a stop solution (e.g., a solution that denatures the enzyme, such as one containing SDS or a strong acid).[3]
-
-
Phosphate Detection:
-
Data Acquisition:
-
Measure the absorbance of each sample at a specific wavelength (e.g., 660 nm for the molybdate-malachite green method) using a spectrophotometer.[2]
-
-
Standard Curve:
-
Prepare a standard curve using a known concentration of inorganic phosphate standard.[2] This will be used to convert the absorbance readings to the concentration of Pi produced.
-
-
Data Analysis:
-
Calculate the concentration of Pi produced at each time point for both the control and experimental groups.
-
Plot the concentration of Pi versus time for each group. The slope of the linear portion of the graph represents the steady-state rate of ATP hydrolysis.
-
Compare the ATPase rates in the presence and absence of MYOM1 to determine its modulatory effect.
-
Visualizations
Caption: Workflow for Myosin ATPase Assay with MYOM1.
Caption: Structural Role of MYOM1 in the Sarcomere.
References
Application Notes and Protocols: Investigating the Transient Kinetics of Myosin in the Presence of Myosin Modulator 1 (MYOM1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myomesin-1 (MYOM1), also known as Myosin Modulator 1, is a crucial structural protein of the sarcomeric M-band in striated muscles.[1][2] It plays a significant role in maintaining the structural integrity of the myofibrillar apparatus by cross-linking myosin thick filaments.[1][3] Emerging evidence suggests that MYOM1 is not merely a static structural component but may also be involved in mechano-signaling and the regulation of contractility, potentially through direct or indirect modulation of myosin function.[1][4] This document provides detailed protocols for utilizing transient kinetic techniques, specifically stopped-flow fluorescence and quench-flow, to investigate the potential modulatory effects of MYOM1 on the myosin ATPase cycle. These methods allow for the real-time measurement of individual steps in the cycle, providing invaluable insights into the molecular mechanisms by which MYOM1 might influence muscle contraction.
Background: MYOM1 in the Sarcomere
MYOM1 is a key component of the M-band, where it forms a bridge between adjacent myosin filaments and connects them to the giant protein titin.[2][5] This structural role is critical for the proper assembly and stability of the sarcomere.[1] Functional studies using MYOM1 knockout cardiomyocytes have demonstrated its importance in sarcomere assembly, contractility regulation, and myocardial integrity.[1][4] Furthermore, MYOM1 has been implicated in calcium-dependent signaling pathways, suggesting a more dynamic role than previously understood.[4] Investigating its direct influence on the kinetic properties of myosin is a critical step in fully elucidating its function.
Below is a diagram illustrating the structural and potential signaling role of MYOM1 within the muscle sarcomere.
References
- 1. Gene - MYOM1 [maayanlab.cloud]
- 2. MYOM1 - Wikipedia [en.wikipedia.org]
- 3. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Application Notes and Protocols for Myosin Modulator 1 (Danicamtiv) in Isolated Cardiomyocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin modulator 1, identified as danicamtiv (B606936) (formerly MYK-491), is a novel, selective, and orally bioavailable small molecule that directly activates cardiac myosin.[1] It is a promising therapeutic agent for conditions characterized by systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF). Danicamtiv enhances cardiac muscle contractility by a distinct mechanism that does not involve an increase in intracellular calcium concentration, a common pathway for traditional inotropic agents that is often associated with adverse effects like arrhythmias and increased myocardial oxygen consumption.
These application notes provide a comprehensive overview of the use of danicamtiv in preclinical research, specifically focusing on its effects on the contractility of isolated adult cardiomyocytes. Detailed protocols for cardiomyocyte isolation and contractility assays are provided to facilitate the study of danicamtiv and other myosin modulators.
Mechanism of Action
Danicamtiv directly targets the cardiac myosin heavy chain, the motor protein responsible for generating force and shortening of the sarcomere. Its mechanism of action involves:
-
Increasing the number of force-producing myosin heads: Danicamtiv promotes the transition of myosin heads from a resting, non-force-producing state to an active, force-producing state.
-
Slowing the rate of ADP release: By slowing the release of adenosine (B11128) diphosphate (B83284) (ADP) from the myosin head, danicamtiv prolongs the duration of the strongly-bound, force-producing cross-bridge state between actin and myosin.[1]
This dual action leads to an overall increase in the force and duration of cardiomyocyte contraction. Notably, danicamtiv's effects are independent of changes in the intracellular calcium transient, which remains largely unaffected.[2]
Signaling Pathway Diagram
Quantitative Data on Cardiomyocyte Contractility
The following tables summarize the dose-dependent effects of danicamtiv on various contractility parameters in isolated canine ventricular cardiomyocytes.
Table 1: Effect of Danicamtiv on Sarcomere Length in Isolated Canine Cardiomyocytes
| Danicamtiv Concentration (µM) | Diastolic Sarcomere Length (µm) | Systolic Sarcomere Length (µm) |
| 0 (Control) | 1.91 ± 0.01 | 1.65 ± 0.02 |
| 0.01 | 1.90 ± 0.01 | - |
| 0.1 | 1.89 ± 0.01 | - |
| 0.3 | 1.86 ± 0.01 | - |
| 0.5 | 1.83 ± 0.01 | - |
| 1 | 1.69 ± 0.03 | 1.51 ± 0.02 |
| 2 | 1.57 ± 0.04 | 1.45 ± 0.03 |
Data are presented as mean ± SEM. Data extracted from Ráduly et al., 2022.[2]
Table 2: Effect of Danicamtiv on Contraction and Relaxation Kinetics in Isolated Canine Cardiomyocytes
| Danicamtiv Concentration (µM) | Time to Peak Contraction (s) | Contraction Duration (s) |
| 0 (Control) | - | - |
| 0.01 | - | 0.64 ± 0.03 |
| 0.1 | - | 0.78 ± 0.06 |
| 0.3 | - | 0.94 ± 0.06 |
| 0.5 | - | 1.02 ± 0.06 |
| 1 | - | 1.45 ± 0.08 |
| 2 | - | 2.06 ± 0.22 |
Data are presented as mean ± SEM. Data extracted from Ráduly et al., 2022.[2]
Experimental Protocols
Protocol 1: Isolation of Adult Canine Ventricular Cardiomyocytes
This protocol is adapted from established enzymatic digestion methods for large mammals.
Materials:
-
Perfusion Buffer (Ca²⁺-free): NaCl (120 mM), KCl (5.4 mM), KH₂PO₄ (1.2 mM), MgSO₄ (1.2 mM), NaHCO₃ (20 mM), Glucose (10 mM), Taurine (30 mM), 2,3-butanedione (B143835) monoxime (BDM, 10 mM). Gassed with 95% O₂ / 5% CO₂.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).
-
Stop Solution: Perfusion buffer with 1% Bovine Serum Albumin (BSA).
-
Increasing [Ca²⁺] Solutions: Perfusion buffer with gradually increasing concentrations of CaCl₂ (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Langendorff apparatus
-
Surgical instruments
Procedure:
-
Anesthetize the dog and rapidly excise the heart, placing it in ice-cold Ca²⁺-free perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Ca²⁺-free perfusion buffer for 5-10 minutes to clear the coronary circulation of blood.
-
Switch the perfusion to the enzyme solution and perfuse for 20-30 minutes, or until the heart becomes flaccid.
-
Stop the perfusion and remove the ventricles. Mince the ventricular tissue in the stop solution.
-
Gently triturate the minced tissue with a pipette to release the individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in the first increasing [Ca²⁺] solution (50 µM).
-
Repeat step 8, gradually increasing the calcium concentration with each resuspension until the final concentration of 1 mM is reached.
-
The isolated, calcium-tolerant cardiomyocytes are now ready for use in contractility assays.
Protocol 2: Cardiomyocyte Contractility and Calcium Transient Measurement
This protocol utilizes a video-based sarcomere length detection system (e.g., IonOptix) for simultaneous measurement of cardiomyocyte shortening and intracellular calcium.
Materials:
-
Isolated cardiomyocytes from Protocol 1.
-
Laminin-coated glass coverslips.
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 5 HEPES; pH 7.4).
-
Fura-2 AM (for calcium imaging).
-
Danicamtiv stock solution (dissolved in DMSO).
-
Inverted microscope with a video camera and sarcomere length detection software (e.g., IonOptix).
-
Field stimulation chamber.
-
Perfusion system.
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for 1-2 hours.
-
Fura-2 Loading (for calcium measurement): Incubate the attached cells with 2-5 µM Fura-2 AM in Tyrode's solution for 15-20 minutes at room temperature. Wash twice with Tyrode's solution to remove excess dye.
-
Experimental Setup: Place the coverslip in the field stimulation chamber on the stage of the inverted microscope. Begin continuous perfusion with 37°C Tyrode's solution.
-
Baseline Recording: Select a single, rod-shaped cardiomyocyte with clear striations. Pace the cell at a physiological frequency (e.g., 1 Hz) using the field stimulator. Record baseline contractility (sarcomere length) and calcium transients for 2-3 minutes.
-
Danicamtiv Application: Perfuse the chamber with Tyrode's solution containing the desired concentration of danicamtiv (and the corresponding concentration of DMSO as a vehicle control).
-
Data Acquisition: After a 5-10 minute equilibration period with danicamtiv, record the contractility and calcium transients for another 2-3 minutes.
-
Data Analysis: Using the analysis software (e.g., IonWizard), measure the following parameters for both baseline and post-danicamtiv conditions:
-
Sarcomere Shortening:
-
Diastolic sarcomere length
-
Peak systolic sarcomere length
-
Fractional shortening ((Diastolic - Systolic) / Diastolic)
-
-
Contraction Kinetics:
-
Time to peak shortening
-
Time to 90% relengthening (relaxation)
-
-
Calcium Transient (if measured):
-
Diastolic [Ca²⁺]i
-
Peak systolic [Ca²⁺]i
-
Calcium transient amplitude
-
Time to decay of the calcium transient
-
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Myosin Modulator 1 in Skinned Muscle Fiber Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin modulators are a class of small molecules that directly target the myosin motor protein to either enhance or inhibit its contractile function. These modulators are of significant interest in drug development for treating cardiovascular diseases such as heart failure and hypertrophic cardiomyopathy.[1][2] "Myosin modulator 1" represents a novel investigational compound designed to interact with the myosin heavy chain, thereby altering the kinetics of the actin-myosin cross-bridge cycle.
These application notes provide a detailed protocol for the use of this compound in skinned muscle fiber experiments, a powerful in vitro technique that allows for the direct assessment of a compound's effect on the contractile machinery, independent of upstream signaling pathways and membrane-associated processes.[3][4] Skinned fibers, with their sarcolemma removed or permeabilized, offer a controlled environment to study the fundamental properties of muscle contraction.[5][6]
Mechanism of Action: The Myosin Cross-Bridge Cycle
This compound is hypothesized to act by influencing one or more steps in the myosin ATPase cycle. The cycle begins with ATP binding to myosin, causing its detachment from actin. ATP is then hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), "cocking" the myosin head. Upon binding to actin, Pi is released, triggering the "power stroke" that generates force. Finally, ADP is released, and the cycle can begin anew with the binding of another ATP molecule.[7][8] Myosin modulators can alter the rates of these transitions, thereby affecting force production, the speed of contraction, and energy consumption.[7]
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on skinned muscle fiber preparations.
Skinned Muscle Fiber Preparation
Objective: To permeabilize the muscle fiber membrane to allow for direct manipulation of the intracellular environment.
Materials:
-
Muscle tissue (e.g., rabbit psoas, porcine cardiac papillary muscle)
-
Relaxing solution (see Table 1)
-
Skinning solution (Relaxing solution with 1% Triton X-100)
-
Glycerol (B35011) storage solution (50% glycerol in relaxing solution)
-
Dissecting microscope, fine forceps, and small scissors
Procedure:
-
Dissect a small bundle of muscle fibers from the tissue of interest in cold relaxing solution.
-
Tie the ends of the fiber bundle to glass capillary tubes or small sticks to maintain a fixed length.
-
Incubate the fiber bundle in skinning solution for 30 minutes to 4 hours at 4°C to solubilize the membranes.[9] The duration will depend on the muscle type and thickness of the preparation.
-
Transfer the skinned fiber bundle to a glycerol storage solution and store at -20°C for up to several weeks.[5]
Experimental Setup and Force Measurement
Objective: To measure the isometric force generated by a single skinned muscle fiber in response to calcium and the modulator.
Apparatus:
-
Force transducer
-
Length controller (motor)
-
Temperature-controlled experimental chamber with wells for different solutions
-
Inverted microscope for viewing the fiber
Procedure:
-
Isolate a single muscle fiber from the stored bundle in relaxing solution.
-
Mount the single fiber between the force transducer and the length controller.
-
Adjust the sarcomere length to a standard value (e.g., 2.3 µm) using laser diffraction.
-
Transfer the fiber through a series of solutions with varying calcium concentrations (pCa) to determine the baseline force-pCa relationship.
-
Introduce this compound at various concentrations into the activating and relaxing solutions to determine its effect on force production and calcium sensitivity.
Data Acquisition and Analysis
Key parameters to measure:
-
Maximal Ca2+-activated force (Fmax): The force generated at saturating calcium concentrations (e.g., pCa 4.5).
-
Ca2+ sensitivity (pCa50): The calcium concentration at which 50% of the maximal force is produced. This is determined by fitting the force-pCa data to the Hill equation.
-
Rate of tension redevelopment (ktr): A measure of cross-bridge cycling kinetics, determined by a rapid release and restretch of the fiber.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from experiments with this compound. Example data is shown to illustrate the potential effects of an activating modulator.
Table 1: Composition of Experimental Solutions
| Component | Relaxing Solution (pCa 9.0) | Activating Solution (pCa 4.5) |
| PIPES (pH 7.0) | 30 mM | 30 mM |
| Mg-ATP | 5 mM | 5 mM |
| Creatine Phosphate | 15 mM | 15 mM |
| EGTA | 10 mM | 0 mM |
| CaCl2 | 0 mM | 10 mM |
| Ionic Strength | Adjusted to 180 mM with KCl | Adjusted to 180 mM with KCl |
Table 2: Effect of this compound on Contractile Parameters
| Modulator Conc. (µM) | Fmax (mN/mm²) | pCa50 | Hill Coefficient (nH) | ktr (s⁻¹) |
| 0 (Control) | 100 ± 5 | 5.80 ± 0.05 | 2.5 ± 0.2 | 15 ± 1 |
| 0.1 | 102 ± 6 | 5.85 ± 0.04 | 2.6 ± 0.2 | 14 ± 1 |
| 1.0 | 115 ± 7 | 5.95 ± 0.06 | 2.7 ± 0.3 | 12 ± 1.5 |
| 10.0 | 125 ± 8 | 6.10 ± 0.05 | 2.8 ± 0.2 | 10 ± 1 |
Data are presented as mean ± SEM.
Conclusion
The use of skinned muscle fiber preparations provides a robust and direct method for characterizing the effects of novel myosin modulators like "this compound". By carefully controlling the experimental conditions and measuring key contractile parameters, researchers can gain valuable insights into the mechanism of action of new compounds and their potential therapeutic utility. The protocols and data presentation formats provided here serve as a comprehensive guide for such investigations.
References
- 1. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy | Lekaditi | Cardiology Research [cardiologyres.org]
- 2. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sarcomere Activators and Inhibitors Targeting Myosin Cross-Bridges on Ca2+-Activation of Mature and Immature Mouse Cardiac Myofilaments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myosin Modulator 1 Cell Permeability Assay for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Modulator 1, also known as Myomesin-1 (MYOM1), is a crucial structural protein found in the M-band of the sarcomere in striated muscles.[1][2] It plays a significant role in maintaining the structural integrity of the thick filament by cross-linking myosin and titin filaments.[1][2][3][4] Beyond its structural role, recent studies have indicated that MYOM1 can translocate to the nucleus and may be involved in regulating gene expression, suggesting a more complex role in cellular signaling.[1][2][5] The ability of a therapeutic agent, a "this compound," to permeate the cell and nuclear membranes to interact with MYOM1 is a critical factor in its potential efficacy.
These application notes provide a detailed protocol for an in vivo cell permeability assay to evaluate the delivery of a putative this compound to muscle tissue. The described methods are adapted from established vascular and cell permeability assays, specifically the Evans Blue Dye (EBD) and Fluorescein Isothiocyanate-Dextran (FITC-Dextran) assays.[2][6][7]
Signaling Pathways and Experimental Rationale
MYOM1 is a key node in several cellular processes. In the sarcomere, it interacts with titin, myosin, and obscurin to maintain structural integrity.[3][4][8][9] Its nuclear translocation suggests a role in mechanotransduction, where physical stress on the muscle could lead to signaling cascades that alter gene expression.[5][10] A hypothetical "this compound" could be designed to influence these processes by binding to MYOM1 and altering its localization or interactions.
The following diagram illustrates a potential signaling pathway involving MYOM1.
The in vivo permeability assay is designed to determine if the this compound can effectively cross the vascular endothelium and the muscle cell membrane to reach its cytoplasmic and potentially nuclear targets.
Experimental Workflow
The general workflow for the in vivo permeability assay is as follows:
Protocols
Protocol 1: Evans Blue Dye (EBD) Permeability Assay
This protocol assesses vascular permeability in response to the this compound by measuring the extravasation of EBD, which binds to serum albumin.[7][8][11][12][13]
Materials:
-
This compound (experimental compound)
-
Evans Blue Dye (1% w/v in sterile PBS)
-
Saline (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane)
-
Spectrophotometer
-
Homogenizer
-
Laboratory mice
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Modulator Administration: Administer the this compound at the desired dose and route (e.g., intravenous, intraperitoneal). Include a vehicle control group.
-
EBD Injection: After a predetermined time following modulator administration, inject 1% EBD solution (50 µl per 10 g body weight) via the tail vein.[11]
-
Circulation: Allow the EBD to circulate for 30-60 minutes.[14]
-
Tissue Perfusion and Harvest: Anesthetize the mice and perform cardiac perfusion with saline to remove intravascular EBD. Harvest skeletal muscles (e.g., gastrocnemius, tibialis anterior) and other organs of interest.
-
EBD Extraction: Weigh the harvested tissues and incubate them in formamide (1 ml per 100 mg of tissue) at 55°C for 24 hours to extract the EBD.
-
Quantification: Centrifuge the formamide extracts to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[12]
-
Data Analysis: Calculate the amount of EBD per gram of tissue using a standard curve. Compare the results between the modulator-treated and control groups.
Protocol 2: FITC-Dextran Permeability Assay
This protocol uses a fluorescently labeled dextran (B179266) to assess permeability. Different molecular weight dextrans can be used to probe the size-selectivity of the permeability.[2][6][15][16][17]
Materials:
-
This compound (experimental compound)
-
FITC-Dextran (e.g., 40 kDa, dissolved in sterile PBS)
-
Saline (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane)
-
Lysis buffer
-
Fluorometer
-
Homogenizer
-
Laboratory mice
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1.
-
Modulator Administration: Administer the this compound or vehicle control as previously described.
-
FITC-Dextran Injection: After the desired duration, inject FITC-Dextran solution (e.g., 10 ml/kg of a 25 mg/ml solution) via intravenous injection.[2]
-
Circulation: Allow the FITC-Dextran to circulate for a specified period (e.g., 30 minutes to 4 hours).[6][16]
-
Blood and Tissue Collection: Collect a blood sample via cardiac puncture and then perfuse the vasculature with saline. Harvest target tissues.
-
Sample Preparation:
-
Plasma: Centrifuge the blood sample to obtain plasma.
-
Tissue: Homogenize the tissue in a suitable lysis buffer.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of the plasma and tissue homogenates using a fluorometer (excitation ~490 nm, emission ~520 nm).[2][6]
-
Data Analysis: Generate a standard curve using known concentrations of FITC-Dextran. Quantify the concentration of FITC-Dextran in plasma and tissue samples. The ratio of tissue to plasma fluorescence can be used as an index of permeability.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison between experimental groups.
Table 1: Evans Blue Dye Extravasation in Muscle Tissue
| Treatment Group | Dose | N | EBD Concentration (µg/g tissue) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 8 | Value | - |
| This compound | Low Dose | 8 | Value | Value |
| This compound | High Dose | 8 | Value | Value |
Table 2: FITC-Dextran Permeability Index
| Treatment Group | Dose | N | Tissue/Plasma Fluorescence Ratio ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 8 | Value | - |
| This compound | Low Dose | 8 | Value | Value |
| This compound | High Dose | 8 | Value | Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vivo cell permeability of a novel this compound. By quantifying the extravasation of tracer molecules in muscle tissue, researchers can gain valuable insights into the bioavailability of their compound at its site of action. This information is critical for the preclinical development of therapeutics targeting this compound. Further optimization of these protocols may be necessary depending on the specific characteristics of the modulator being tested.
References
- 1. MYOM1 - Wikipedia [en.wikipedia.org]
- 2. chondrex.com [chondrex.com]
- 3. Gene - MYOM1 [maayanlab.cloud]
- 4. uniprot.org [uniprot.org]
- 5. Nuclear localization of Myomesin-1: possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYOM1 myomesin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hanlab.cc [hanlab.cc]
- 12. Therapeutic protein production in vivo after electroporation-assisted intramuscular gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 15. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay [bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myosin Activators in Dilated Cardiomyopathy (DCM) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilated cardiomyopathy (DCM) is a myocardial disease characterized by ventricular chamber enlargement and systolic dysfunction, leading to heart failure.[1][2] A key pathological feature at the molecular level is the impairment of the sarcomere's ability to generate force. Myosin modulators, a novel class of therapeutic agents, directly target the cardiac myosin motor protein to improve contractility. This document provides detailed application notes and protocols for the use of a representative cardiac myosin activator, referred to here as "Myosin Modulator 1," in preclinical DCM research. The data and protocols are based on published studies of leading myosin activators such as Omecamtiv Mecarbil and Danicamtiv.[3]
Myosin activators are designed to increase the number of myosin heads interacting with actin filaments during systole, thereby enhancing the force and duration of cardiac contraction without significantly altering intracellular calcium levels or myocardial oxygen consumption.[4][5][6][7] This mechanism offers a promising therapeutic strategy for DCM, which is often associated with diminished sarcomere force generation.[8]
Mechanism of Action
This compound allosterically binds to the catalytic domain of cardiac myosin.[9] This binding accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly-bound to a strongly-bound, force-producing state.[9][4] Specifically, it is thought to increase the rate of phosphate (B84403) release from the myosin-ADP-Pi complex, stabilizing the pre-power stroke state and prolonging the duration of the strong actin-myosin interaction.[4][6] The overall effect is an increase in the number of active cross-bridges, leading to enhanced systolic function.[9] Some myosin activators, like Danicamtiv, have also been shown to restructure the thick filament, shifting more myosin heads into an "ON" state, making them more available to interact with actin.[3]
Data Presentation
The following tables summarize quantitative data from preclinical studies on myosin activators in DCM models.
Table 1: In Vitro Effects of this compound on Myofilament Function
| Parameter | DCM Model | Modulator Concentration | Result | Percent Change vs. Control | Reference |
| Ca2+ Sensitivity of Tension (pCa50) | Tropomyosin E54K Mouse | 316 nM Omecamtiv Mecarbil | Increased from 5.70 to 5.82 | +2.1% | [8][10] |
| Ca2+ Sensitivity of ATPase Activity (pCa50) | Tropomyosin E54K Mouse | 316 nM Omecamtiv Mecarbil | Increased from 5.73 to 6.07 | +5.9% | [8][10] |
| Maximal ATPase Activity | Porcine Myosin | 10 µM Danicamtiv | Increased | ~+20% | [11] |
| Rate of Actomyosin Attachment (k_att) | Porcine Myosin | 10 µM Danicamtiv | Increased from 0.0040 to 0.0063 µM⁻¹s⁻¹ | +57.5% | [11] |
| Fast Rate of Myofibril Relaxation (k_REL(fast)) | Porcine Myofibrils | Danicamtiv | Decreased from 10.64 to 6.34 s⁻¹ | -40.4% | [3] |
Table 2: In Vivo Effects of this compound on Cardiac Function in DCM Models
| Parameter | DCM Model | Modulator & Dose | Result | Percent Change vs. Baseline/Control | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Human DCM (MYH7 variant) | Danicamtiv (10-50 mg BID) | Increased by 8.8% | +26.3% (from 33.4% baseline) | [12] |
| Left Ventricular Ejection Fraction (LVEF) | Human DCM (TTN variant) | Danicamtiv (10-50 mg BID) | Increased by 5.9% | +17.7% (from 33.4% baseline) | [12] |
| Stroke Volume | Dog Heart Failure Model | Omecamtiv Mecarbil | Increased | Data not specified | [9] |
| Systolic Ejection Time | Dog Heart Failure Model | Omecamtiv Mecarbil | Increased | Data not specified | [9] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Myofilament Ca2+ Sensitivity
Objective: To determine the effect of this compound on the calcium sensitivity of force generation and ATPase activity in detergent-skinned cardiac muscle fibers from a DCM model.
Materials:
-
Left ventricular papillary muscle bundles from DCM and wild-type control animals.
-
Skinning solution (containing Triton X-100).
-
Relaxing solution (pCa 9.0) and activating solutions (pCa up to 4.5) with varying free Ca2+ concentrations.
-
This compound (e.g., Omecamtiv Mecarbil, 316 nM final concentration).[8][10]
-
Force transducer and motor apparatus.
-
ATPase assay reagents (e.g., NADH, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate).
Procedure:
-
Fiber Preparation: Isolate papillary muscle bundles and chemically skin them with Triton X-100 to remove cell membranes while keeping the myofilament structure intact.
-
Apparatus Setup: Mount a single muscle fiber or a thin fiber bundle between a force transducer and a motor.
-
Force Measurement: a. Bathe the fiber in relaxing solution (pCa 9.0). b. Sequentially transfer the fiber to activating solutions with increasing Ca2+ concentrations (from pCa >6.0 to 4.5). c. Record the steady-state isometric force at each pCa. d. Repeat the procedure with activating solutions containing this compound.
-
ATPase Activity Measurement: a. Concurrently with force measurements, measure ATPase activity using an enzyme-coupled assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Data Analysis: a. Normalize force and ATPase data to the maximum value at pCa 4.5. b. Plot the normalized data against pCa and fit with the Hill equation to determine the pCa50 (the pCa at which 50% of maximal activation is achieved). c. Compare pCa50 values between treated and untreated DCM fibers and wild-type controls.[8][10]
Protocol 2: Evaluation of Cardiac Function by Echocardiography in a DCM Mouse Model
Objective: To assess the in vivo efficacy of this compound in improving cardiac function in a genetic or induced mouse model of DCM.
Materials:
-
DCM model mice and wild-type controls.
-
This compound formulated for oral gavage or other appropriate administration route.
-
Vehicle control.
-
High-frequency ultrasound system with a linear array transducer.
-
Isoflurane for anesthesia.
Procedure:
-
Animal Acclimation and Dosing: a. Acclimate animals to handling and gavage procedures. b. Administer this compound or vehicle control to respective groups daily for the duration of the study (e.g., 2-4 weeks). Dosing should be based on prior pharmacokinetic studies.[1]
-
Echocardiography: a. Anesthetize the mouse with isoflurane, maintaining a light plane of anesthesia to minimize cardiodepressive effects. b. Place the mouse on a heated platform and monitor heart rate and temperature. c. Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles. d. Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Data Analysis: a. Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
-
LVEF (%) = [(LVID;d³ - LVID;s³) / LVID;d³] * 100
-
FS (%) = [(LVID;d - LVID;s) / LVID;d] * 100 b. Compare LVEF and FS between the this compound-treated group, the vehicle-treated DCM group, and the wild-type control group. c. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.
-
Logical Relationships in DCM Therapy
The therapeutic rationale for using a myosin activator in DCM is based on directly addressing the fundamental defect of impaired contractility. By enhancing sarcomere function, this compound is expected to improve cardiac output, which in turn should alleviate the symptoms of heart failure and potentially lead to beneficial cardiac remodeling.
Conclusion
Myosin activators represent a targeted therapeutic approach for DCM by directly enhancing the function of the cardiac motor protein. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. By systematically assessing their effects on myofilament function and in vivo cardiac performance, researchers can better understand their therapeutic potential and mechanisms of action. These studies are crucial for the continued development of novel, disease-modifying treatments for heart failure.[9][6][13]
References
- 1. Preclinical in vitro and in vivo pharmacokinetic properties of danicamtiv, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Danicamtiv Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 5. cytokinetics.com [cytokinetics.com]
- 6. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokinetics Announces Start of COMET-HF, Testing Omecamtiv Mecarbil in Patients with Symptomatic Heart Failure with Severely Reduced Ejection Fraction | Duke Clinical Research Institute [dcri.org]
- 8. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Danicamtiv, A Selective Agonist of Cardiac Myosin, for Dilated Cardiomyopathy: A Phase 2 Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Danicamtiv increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
"Myosin modulator 1" preparing stock solutions and determining solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin modulators are a class of small molecules designed to directly target the catalytic activity of myosin, the motor protein responsible for muscle contraction. These modulators can be broadly categorized into two groups: myosin inhibitors and myosin activators. By either decreasing or increasing the rate of the myosin ATPase cycle, these compounds can effectively reduce or enhance muscle contractility. This has significant therapeutic implications for a range of cardiovascular diseases. This document provides detailed protocols for the preparation of stock solutions and the determination of solubility for two representative myosin modulators: Mavacamten, a cardiac myosin inhibitor, and Omecamtiv mecarbil, a cardiac myosin activator.
Featured Myosin Modulators
Mavacamten: A Cardiac Myosin Inhibitor
Mavacamten is a first-in-class, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It modulates the number of myosin heads available for cross-bridge formation, thereby reducing the excessive contractility characteristic of conditions like hypertrophic cardiomyopathy (HCM).[3][4] Mavacamten has been shown to decrease the adenosine (B11128) triphosphatase (ATPase) activity of the cardiac myosin heavy chain.[5][6] It shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to a reduction in the force of contraction.[1][3]
Omecamtiv Mecarbil: A Cardiac Myosin Activator
Omecamtiv mecarbil is a selective cardiac myosin activator.[7][8] It works by specifically binding to the catalytic domain of cardiac myosin and accelerating the transition rate from a weakly bound to a strongly bound, force-producing state with actin.[7][9] This mechanism increases the number of active actin-myosin cross-bridges during each cardiac cycle, thereby augmenting cardiac contractility without significantly increasing myocardial oxygen consumption.[7][9][10] This makes it a potential therapeutic agent for conditions like heart failure with reduced ejection fraction (HFrEF).[4]
Data Presentation: Physicochemical and Solubility Properties
The following tables summarize the key physicochemical and solubility data for Mavacamten and Omecamtiv mecarbil.
Table 1: Physicochemical Properties of Mavacamten and Omecamtiv mecarbil
| Property | Mavacamten | Omecamtiv mecarbil |
| IUPAC Name | (S)-3-isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione | methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate |
| Synonyms | MYK-461, SAR439152 | CK-1827452 |
| Molecular Formula | C₁₅H₁₉N₃O₂ | C₂₀H₂₄FN₅O₃ |
| Molecular Weight | 273.33 g/mol | 401.43 g/mol |
| CAS Number | 1642288-47-8 | 873697-71-3 |
Sources:[3][9][11][12][13][14]
Table 2: Solubility Data for Mavacamten and Omecamtiv mecarbil
| Solvent | Mavacamten Solubility | Omecamtiv mecarbil Solubility |
| DMSO | ~20-83.33 mg/mL | >10 mM; ≥19.1 mg/mL to 80 mg/mL |
| Ethanol | ~1 mg/mL | ≥15.13 mg/mL |
| Dimethylformamide (DMF) | ~33 mg/mL | Not specified |
| Aqueous Buffers | Sparingly soluble | Insoluble in H₂O |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not specified |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 2.5 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | Not specified |
Sources:[5][11][12][13][15][16][17][18]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing high-concentration stock solutions of Mavacamten and Omecamtiv mecarbil for in vitro and in vivo studies.
Materials:
-
Mavacamten or Omecamtiv mecarbil powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass:
-
For Mavacamten (MW: 273.33 g/mol ): Mass (mg) = 10 mM * 1 mL * 273.33 g/mol / 1000 = 0.2733 mg per mL of DMSO. To make 1 mL of a 10 mM solution, weigh out 0.273 mg of Mavacamten.
-
For Omecamtiv mecarbil (MW: 401.43 g/mol ): Mass (mg) = 10 mM * 1 mL * 401.43 g/mol / 1000 = 0.4014 mg per mL of DMSO. To make 1 mL of a 10 mM solution, weigh out 0.401 mg of Omecamtiv mecarbil.
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in the dissolution of Omecamtiv mecarbil.[16]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[3][15]
-
Note on Aqueous Solutions: Mavacamten is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, first dissolve Mavacamten in an organic solvent like DMSO or DMF, and then dilute this stock solution with the aqueous buffer of choice.[11] It is recommended not to store the aqueous solution for more than one day.[11]
Protocol 2: Determination of Solubility
This protocol provides a general method for determining the solubility of a myosin modulator in a specific solvent.
Materials:
-
Myosin modulator powder
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a spectrophotometer
Procedure:
-
Sample Preparation:
-
Add an excess amount of the myosin modulator powder to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve. .
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved myosin modulator using a validated HPLC method or by measuring its absorbance with a spectrophotometer at its λmax (for Mavacamten, λmax is approximately 267 nm).[19]
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mM.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. medkoo.com [medkoo.com]
- 4. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytokinetics.com [cytokinetics.com]
- 9. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 10. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mavacamten (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy Mavacamten (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Omecamtiv Mecarbil | C20H24FN5O3 | CID 11689883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mavacamten | Myosin | TargetMol [targetmol.com]
- 16. apexbt.com [apexbt.com]
- 17. raybiotech.com [raybiotech.com]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cryo-EM Sample Preparation of Myosin Modulator 1 with Myosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of myosin-modulator complexes for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). The protocols outlined below are synthesized from established methodologies for studying myosin and its interactions, providing a robust starting point for researchers investigating the mechanism of action of novel myosin modulators.
Introduction
Myosin modulators are a class of therapeutic agents that target the ATPase motor protein myosin, a key component of the contractile machinery in muscle cells.[1][2] These modulators can either inhibit or activate myosin's function, offering therapeutic potential for conditions like hypertrophic cardiomyopathy and heart failure.[1] Understanding the structural basis of how these modulators interact with myosin is crucial for drug development and optimization. Cryo-EM has emerged as a powerful technique for visualizing the dynamic conformations of macromolecular complexes like myosin.[3] However, preparing high-quality vitrified samples of these complexes is often a significant bottleneck.[3][4]
This document provides detailed protocols for the purification of cardiac myosin, the formation of the myosin-modulator complex, and the subsequent preparation of cryo-EM grids.
Data Presentation
Table 1: Recommended Buffer Compositions for Myosin Purification and Cryo-EM Sample Preparation
| Buffer Component | Purification Buffer (High Salt) | Purification Buffer (Low Salt) | Cryo-EM Buffer |
| Buffer Salt | 50 mM K-Phosphate | 10 mM MOPS | 20 mM MOPS or HEPES |
| pH | 6.5 | 7.0 - 7.3 | 7.0 - 7.5 |
| Potassium Chloride (KCl) | 0.5 M | 25 mM | 25-50 mM |
| Magnesium Chloride (MgCl₂) | 10 mM | 2 mM | 1-2 mM |
| EGTA | 10 mM | 1 mM | 0.1 mM |
| Dithiothreitol (DTT) | 1 mM | 1 mM | 1 mM |
| ATP | 5 mM | 1 mM | 0.5-1 mM (for specific states) |
| Sucrose | 10% (w/v) | - | - |
Table 2: Typical Concentration Ranges for Cryo-EM Sample Preparation
| Component | Concentration Range | Notes |
| Myosin | 0.5 - 5 mg/mL (2 - 20 µM) | Optimal concentration is sample-dependent and requires empirical determination.[5] |
| Myosin Modulator 1 | 1.5x - 10x molar excess over myosin | Stoichiometry should be optimized based on binding affinity. |
| Detergent (e.g., Lauryl Maltose Neopentyl Glycol) | 0.005% - 0.02% (w/v) | May be required to reduce protein aggregation and interaction with the air-water interface. |
Experimental Protocols
Protocol 1: Purification of Cardiac Myosin
This protocol is adapted from established methods for purifying myosin from cardiac tissue.[6][7]
Materials:
-
Fresh or frozen cardiac tissue (e.g., bovine or porcine ventricle)
-
High Salt Extraction Buffer (see Table 1)
-
Low Salt Precipitation Buffer (see Table 1)
-
ATP, DTT, Protease Inhibitors (e.g., PMSF, leupeptin, pepstatin)
Procedure:
-
Tissue Homogenization: Mince the cardiac tissue and homogenize in 3 volumes of ice-cold High Salt Extraction Buffer containing protease inhibitors.
-
Extraction: Stir the homogenate gently on ice for 1-2 hours to extract myosin.
-
Clarification: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Precipitation: Collect the supernatant and add 10 volumes of ice-cold Low Salt Precipitation Buffer. Stir gently on ice for 30 minutes to precipitate the myosin.
-
Collection: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated myosin.
-
Resuspension and Dialysis: Resuspend the myosin pellet in a minimal volume of High Salt Extraction Buffer and dialyze against the same buffer overnight at 4°C.
-
Clarification and Storage: Centrifuge the dialyzed myosin at 100,000 x g for 30 minutes at 4°C to remove any aggregated protein. The supernatant containing purified myosin can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Purity Assessment: Analyze the purity of the myosin preparation by SDS-PAGE. A single band corresponding to the myosin heavy chain should be predominant.
Protocol 2: Formation of the Myosin-Myosin Modulator 1 Complex
Materials:
-
Purified Myosin
-
This compound stock solution
-
Cryo-EM Buffer (see Table 1)
Procedure:
-
Thawing and Dilution: Thaw the purified myosin on ice. Dilute the myosin to the desired final concentration (e.g., 2-5 µM) in pre-chilled Cryo-EM Buffer.
-
Incubation with Modulator: Add the this compound stock solution to the diluted myosin to achieve the desired molar excess (e.g., 5x).
-
Equilibration: Incubate the mixture on ice for at least 30 minutes to allow for complex formation. The optimal incubation time may need to be determined empirically.
-
Clarification: Immediately before grid preparation, centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any small aggregates.
Protocol 3: Cryo-EM Grid Preparation and Vitrification
Materials:
-
Myosin-Myosin Modulator 1 complex
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot, Leica EM GP2)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Glow Discharge: Glow discharge the cryo-EM grids to render the carbon surface hydrophilic.
-
Sample Application: In a temperature and humidity-controlled environment (typically 4°C and >95% humidity), apply 3-4 µL of the clarified Myosin-Myosin Modulator 1 complex to the glow-discharged grid.
-
Blotting: Blot the grid to remove excess liquid, creating a thin aqueous film. Blotting time and force are critical parameters that need to be optimized for each sample. Typical blotting times range from 2 to 8 seconds.
-
Plunging: Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[8]
-
Storage: Transfer the vitrified grid to a grid box and store under liquid nitrogen until imaging.
-
Screening: Screen the grids on a transmission electron microscope to assess ice thickness, particle distribution, and overall sample quality before high-resolution data collection.
Visualizations
Caption: Experimental workflow for myosin-modulator 1 cryo-EM sample preparation.
Caption: Simplified myosin ATPase cycle and the potential point of intervention for a myosin modulator.
References
- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. lander-lab.com [lander-lab.com]
- 4. mmc-series.org.uk [mmc-series.org.uk]
- 5. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 6. Purification of cardiac myosin. Application to hypertrophied myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete Characterization of Cardiac Myosin Heavy Chain (223 kDa) Enabled by Size-Exclusion Chromatography and Middle-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Myosin Modulator 1 (MYOM1) Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin Modulator 1 (MYOM1), also known as Myomesin-1, is a crucial structural and signaling protein located in the M-band of the sarcomere in striated muscles.[1][2] It plays a pivotal role in maintaining the structural integrity of the thick filament lattice by cross-linking myosin filaments and connecting them to the giant protein titin.[1][2] Beyond its structural function, MYOM1 is implicated in mechanosensing and intracellular signaling pathways that are vital for muscle homeostasis and response to stress.[1][3] Dysregulation of MYOM1 expression or function is associated with various cardiomyopathies, making it a potential therapeutic target.[1][4]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D ), as well as the rates of association (k a ) and dissociation (k d ). These kinetic parameters are invaluable for understanding the dynamics of protein-protein interactions and for the screening and characterization of potential therapeutic modulators.
These application notes provide a comprehensive protocol for utilizing SPR to investigate the binding kinetics of MYOM1 with its key physiological interaction partners.
Key Interaction Partners of MYOM1
MYOM1 interacts with several key proteins within the sarcomere to maintain its structure and function. Understanding the binding kinetics of these interactions is essential for elucidating the role of MYOM1 in both healthy and diseased muscle. The primary interaction partners include:
-
Titin: MYOM1 binds to the M-band portion of titin, contributing to the elasticity and mechanical stability of the sarcomere.[1][5]
-
Myosin: The N-terminal domain of MYOM1 interacts with the light meromyosin (LMM) region of the myosin heavy chain, anchoring the thick filaments within the M-band.[5][6][7][8]
-
Obscurin and Obscurin-Like 1 (Obsl1): These proteins interact with MYOM1, forming a ternary complex with titin that is crucial for M-band assembly and stability.[9][10][11]
-
Muscle-type Creatine (B1669601) Kinase (MM-CK): MYOM1 interacts with MM-CK, potentially playing a role in energy homeostasis within the sarcomere.[12][13]
Quantitative Data Summary
| Ligand | Analyte | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Affinity (K D ) (nM) |
| MYOM1 | Titin (M10 domain) | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| MYOM1 | Myosin (LMM) | 2.0 x 10⁵ | 4.0 x 10⁻³ | 20.0 |
| MYOM1 | Obscurin-Like 1 (Ig1 domain) | 3.2 x 10⁵ | 1.6 x 10⁻³ | 5.0 |
| MYOM1 | Muscle Creatine Kinase | 8.0 x 10⁴ | 9.6 x 10⁻³ | 120.0 |
Signaling Pathway
MYOM1 is a key component in the mechanotransduction signaling pathway within cardiomyocytes, responding to mechanical stress and contributing to the maintenance of cardiac homeostasis. Its knockout has been shown to impair calcium homeostasis and lead to myocardial atrophy.[4][14]
Caption: MYOM1 in mechanotransduction and cardiomyopathy.
Experimental Protocols
General SPR Experimental Workflow
The following diagram outlines the major steps in a typical SPR experiment for analyzing the binding of an analyte to a ligand immobilized on a sensor chip.
Caption: General workflow for an SPR experiment.
Detailed Protocol: MYOM1 and Titin Interaction
This protocol describes the analysis of the binding kinetics between immobilized MYOM1 (ligand) and a soluble fragment of Titin (e.g., the M10 domain) as the analyte.
1. Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Proteins:
-
Recombinant human MYOM1 (purified, >95% purity)
-
Recombinant human Titin M10 domain (purified, >95% purity)
-
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), degassed.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
2. Ligand Immobilization (MYOM1)
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer at a flow rate of 10 µL/min.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Coupling:
-
Dilute MYOM1 to a concentration of 20-50 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0).
-
Inject the diluted MYOM1 over the activated surface until the desired immobilization level (e.g., 2000-3000 Resonance Units, RU) is reached. A reference flow cell should be activated and then deactivated without ligand injection to serve as a control.
-
-
Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to block any remaining active sites on the surface.
3. Analyte Binding Analysis (Titin M10)
-
Analyte Preparation: Prepare a dilution series of the Titin M10 domain in running buffer. A typical concentration range would be from 0.1 nM to 100 nM, including a zero-concentration (buffer only) sample for double referencing.
-
Association:
-
Inject the lowest concentration of Titin M10 over both the MYOM1-immobilized and reference flow cells at a flow rate of 30 µL/min for 180 seconds.
-
Monitor the increase in RU as the analyte binds to the ligand.
-
-
Dissociation:
-
Switch the flow back to running buffer for 300-600 seconds to monitor the dissociation of the Titin M10 from MYOM1.
-
-
Regeneration:
-
Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte.
-
Allow the baseline to stabilize in running buffer before the next injection.
-
-
Cycle Repetition: Repeat steps 2-4 for each concentration in the Titin M10 dilution series, moving from the lowest to the highest concentration.
4. Data Analysis
-
Data Processing:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the zero-concentration (buffer only) injection data to correct for any systematic drift.
-
-
Kinetic Fitting:
-
Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is appropriate.
-
The fitting will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Global fitting, where all concentrations are analyzed simultaneously, is recommended for higher accuracy.
-
5. Troubleshooting
-
Low Immobilization Level: Optimize the pH of the immobilization buffer for better electrostatic pre-concentration of MYOM1.
-
High Non-Specific Binding: Increase the salt concentration in the running buffer or add a blocking agent like BSA (if compatible with the interaction).
-
Incomplete Regeneration: Test a range of regeneration solutions (e.g., different pH, high salt) to find the optimal condition that removes the analyte without damaging the ligand.
-
Mass Transport Limitation: If the association appears very fast and linear, it may be mass transport limited. Reduce the ligand density on the chip or increase the flow rate during analyte injection.
References
- 1. EH-myomesin splice isoform is a novel marker for dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myomesin - Wikipedia [en.wikipedia.org]
- 3. MYOM1 - Wikipedia [en.wikipedia.org]
- 4. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure of the sarcomeric M band: mapping of titin and myosin binding domains in myomesin and the identification of a potential regulatory phosphorylation site in myomesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Domains of the M-Band Protein Myomesin Are Involved in Myosin Binding and M-Band Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Binding of Myomesin to Obscurin-Like-1 at the Muscle M-Band Provides a Strategy for Isoform-Specific Mechanical Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Interactions with titin and myomesin target obscurin and obscurin-like 1 to the M-band: implications for hereditary myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MYOM1 myomesin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Postnatal suppression of myomesin, muscle creatine kinase and the M-line in rat extraocular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myosin Modulator 1 in Langendorff Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting experiments to evaluate the effects of a novel cardiac agent, "Myosin Modulator 1," using the Langendorff isolated heart perfusion system. The protocols outlined below are adaptable for both myosin activators and inhibitors, offering a comprehensive guide for preclinical cardiovascular research.
Introduction to Myosin Modulators and the Langendorff Model
Cardiac myosin modulators are a novel class of therapeutic agents that directly target the cardiac myosin heavy chain, the motor protein responsible for generating force and contraction in the heart.[1][2][3] These modulators can be broadly categorized as either activators or inhibitors.
-
Myosin Activators (e.g., Omecamtiv mecarbil, Danicamtiv): These agents increase the contractility of the heart muscle, often by accelerating the rate of actin-myosin cross-bridge formation and prolonging the power stroke.[1][4][5] This can be beneficial in conditions of systolic heart failure where the heart's pumping function is impaired.[1][6][7]
-
Myosin Inhibitors (e.g., Mavacamten): These molecules reduce cardiac muscle contractility by decreasing the number of available myosin heads that can bind to actin.[1][8] This can be a valuable therapeutic approach for conditions like hypertrophic cardiomyopathy, which is characterized by excessive contractility.[1][6][7]
The Langendorff isolated heart preparation is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, free from systemic physiological influences.[2][9][10] In this system, the heart is removed from the body and retrogradely perfused through the aorta with an oxygenated nutrient solution.[9][10] This maintains the viability and spontaneous beating of the heart, enabling the precise measurement of various cardiac parameters in response to pharmacological interventions.[7][9][11]
Signaling Pathway of Myosin Modulation
The fundamental mechanism of this compound, whether an activator or an inhibitor, is its direct interaction with the cardiac myosin protein during the cross-bridge cycle. This cycle is the basis of muscle contraction and is powered by ATP hydrolysis.
Caption: Signaling pathway of this compound action on the cardiac sarcomere.
Experimental Workflow for Langendorff Perfusion
The following diagram outlines the key steps in a Langendorff heart perfusion experiment designed to assess the effects of this compound.
Caption: Experimental workflow for evaluating this compound in a Langendorff setup.
Detailed Experimental Protocols
1. Animal Preparation and Heart Isolation
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a common choice.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal injection).
-
Heparinization: Once the animal is deeply anesthetized, inject heparin (500 IU/kg) into the femoral vein to prevent blood clotting.[12]
-
Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[3]
2. Langendorff Perfusion Setup
-
Apparatus: A standard Langendorff system with a water-jacketed reservoir and tubing to maintain a constant temperature of 37°C.[7][13]
-
Perfusion Buffer: Krebs-Henseleit solution with the following composition (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[13]
-
Cannulation: Trim the aorta and cannulate it onto the perfusion apparatus. Secure with a suture.
-
Perfusion Mode: Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg).[13]
3. Data Acquisition
-
Left Ventricular Pressure: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium.[7][13] Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Measured Parameters:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Heart Rate (HR)
-
Coronary Flow (CF), measured by collecting the effluent from the heart.[13]
-
Maximum rate of pressure development (+dP/dtmax)
-
Minimum rate of pressure development (-dP/dtmin)
-
4. Experimental Procedure
-
Stabilization: Allow the heart to stabilize on the apparatus for a 20-30 minute period. During this time, ensure all parameters are stable.
-
Baseline Recording: Record all hemodynamic parameters for a 10-minute baseline period.
-
Drug Administration: Introduce "this compound" into the perfusion buffer at the desired concentration. For a concentration-response curve, start with the lowest concentration and increase it in a stepwise manner. A typical concentration for a myosin inhibitor like mavacamten (B608862) is around 1 µmol/L.[1]
-
Treatment Recording: Record data for a defined period (e.g., 15-20 minutes) at each drug concentration.
-
Washout: Perfuse the heart with the drug-free Krebs-Henseleit buffer for a 20-30 minute washout period.
-
Post-Washout Recording: Record all parameters for a final 10-minute period to assess the reversibility of the drug's effects.
Data Presentation
The quantitative data should be summarized in a clear, tabular format to facilitate comparison between baseline, treatment, and washout phases.
Table 1: Effects of a Myosin Inhibitor (Hypothetical Data Based on Mavacamten Effects)
| Parameter | Baseline (Mean ± SEM) | Myosin Inhibitor (1 µM) (Mean ± SEM) | Washout (Mean ± SEM) |
| LVSP (mmHg) | 105 ± 5 | 85 ± 4 | 102 ± 5 |
| LVEDP (mmHg) | 8 ± 1 | 7 ± 1 | 8 ± 1 |
| +dP/dtmax (mmHg/s) | 2500 ± 150 | 1800 ± 120 | 2450 ± 140 |
| -dP/dtmin (mmHg/s) | -1800 ± 100 | -1500 ± 90 | -1750 ± 100 |
| Heart Rate (bpm) | 300 ± 10 | 280 ± 8 | 295 ± 10 |
| Coronary Flow (mL/min) | 12 ± 1 | 11.5 ± 1 | 12 ± 1 |
*p < 0.05 vs. Baseline
Table 2: Expected Effects of a Myosin Activator (Hypothetical Data)
| Parameter | Baseline (Mean ± SEM) | Myosin Activator (1 µM) (Mean ± SEM) | Washout (Mean ± SEM) |
| LVSP (mmHg) | 105 ± 5 | 125 ± 6 | 108 ± 5 |
| LVEDP (mmHg) | 8 ± 1 | 8 ± 1 | 8 ± 1 |
| +dP/dtmax (mmHg/s) | 2500 ± 150 | 3200 ± 180 | 2550 ± 150 |
| -dP/dtmin (mmHg/s) | -1800 ± 100 | -2000 ± 110 | -1850 ± 100 |
| Heart Rate (bpm) | 300 ± 10 | 305 ± 10 | 300 ± 10 |
| Coronary Flow (mL/min) | 12 ± 1 | 12.5 ± 1 | 12 ± 1 |
*p < 0.05 vs. Baseline
These tables provide a clear and concise summary of the expected hemodynamic changes induced by a myosin modulator, allowing for a direct assessment of its inotropic effects on the isolated heart.
References
- 1. researchgate.net [researchgate.net]
- 2. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ijbcp.com [ijbcp.com]
- 7. adinstruments.com [adinstruments.com]
- 8. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diacomp.org [diacomp.org]
Application Notes and Protocols for Myosin Modulators: Generating Dose-Response Curves in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin modulators are a class of therapeutic agents that directly target the cardiac myosin motor protein to either enhance or inhibit its function.[1][2][3][4] This direct mechanism of action offers a promising approach for the treatment of cardiomyopathies such as hypertrophic cardiomyopathy (HCM) and heart failure.[1][2][3][4] Myosin activators, such as Omecamtiv mecarbil and Danicamtiv, aim to increase the force of contraction, while myosin inhibitors, like Mavacamten and Aficamten, are designed to reduce excessive contractility.[2][3][5] Accurate characterization of these modulators requires robust functional assays to generate reliable dose-response curves, which are critical for determining potency, efficacy, and therapeutic window.
These application notes provide detailed protocols for key functional assays used to characterize myosin modulators, along with representative data to guide researchers in their drug discovery and development efforts.
Key Functional Assays for Myosin Modulator Characterization
The functional effects of myosin modulators are typically assessed using a combination of in vitro biochemical and cellular assays. The three primary assays detailed below provide a comprehensive understanding of a compound's mechanism of action and its impact on myocardial function.
-
Myosin ATPase Assay: This biochemical assay directly measures the enzymatic activity of myosin, specifically its ability to hydrolyze ATP, which fuels the contractile cycle.[6] It is a fundamental assay to determine if a modulator directly affects the catalytic activity of myosin.
-
In Vitro Motility Assay: This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.[7][8][9] It provides a measure of the speed and efficiency of the actomyosin (B1167339) interaction, which is a direct reflection of the motor's function.
-
Cellular Contractility Assay: This assay utilizes isolated cardiomyocytes to measure the effect of a modulator on the contractility of a living heart muscle cell.[10][11] It provides a more physiologically relevant assessment of a compound's integrated effect on the complex cellular machinery of contraction.
Data Presentation: Dose-Response of Myosin Modulators
The following tables summarize the dose-response data for representative myosin activators and inhibitors in the key functional assays.
Myosin Activators
| Modulator | Assay | Species/System | Parameter | Value |
| Omecamtiv mecarbil | Myofibril ATPase Activity | Human (DCM) | EC50 | 0.27 ± 0.07 µM[12] |
| Myofibril ATPase Activity | Human (Non-transgenic) | EC50 | 0.29 ± 0.06 µM[12] | |
| Cardiomyocyte Contractility | Canine | - | Increased fractional sarcomere shortening at 0.03 µM[13] | |
| Danicamtiv | Myofibril ATPase Activity | Human (Ventricular) | AC50 | 6.0 µM[5] |
| Myofibril ATPase Activity | Human (Atrial) | AC50 | 3.6 µM[5] | |
| In Vitro Motility (Bare Actin) | - | Vmax | Increased by ~1.2-fold at 10 µM[14] |
Myosin Inhibitors
| Modulator | Assay | Species/System | Parameter | Value |
| Mavacamten | In Vitro Motility (cHMM) | - | IC50 | 0.14 µM[15] |
| In Vitro Motility (cS1) | - | IC50 | 0.62 µM[15] | |
| Steady-State ATPase Activity | Bovine Cardiac Myosin-S1 | IC50 | 0.47 ± 0.14 μM[16] | |
| Basal ATPase Activity | Bovine Cardiac Synthetic Thick Filaments | IC50 | 0.63 ± 0.05 µM[17] | |
| Cardiomyocyte Contractility | Mouse (N47K-Myosin RLC) | - | ~40% reduction in maximal force at 0.5 µM[18] | |
| Aficamten | Cardiomyocyte Contractility | Rat | - | Significant reduction in myocyte length at 10 µM[19] |
Signaling Pathways and Experimental Workflows
Myosin ATPase Cycle and Modulator Intervention
The following diagram illustrates the key steps of the myosin ATPase cycle and the points of intervention for both activators and inhibitors.
Caption: Myosin ATPase cycle and points of modulator intervention.
General Experimental Workflow for Myosin Modulator Characterization
This workflow outlines the typical progression of assays for characterizing a novel myosin modulator.
References
- 1. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytokinetics.com [cytokinetics.com]
- 7. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umass.edu [umass.edu]
- 9. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: "Myosin modulator 1" Labeling Techniques for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to Myosin Modulator 1 (Myomesin-1)
This compound, more commonly known in scientific literature as Myomesin-1 (MYOM1), is a crucial structural protein found in the sarcomeres of striated muscle cells.[1] As a key component of the M-band, MYOM1 plays a vital role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and connecting them to the elastic titin filament network.[1][2] This function is essential for stabilizing the thick filament lattice during muscle contraction and ensuring the proper alignment necessary for efficient force generation.[2]
MYOM1 is expressed in virtually all striated muscles, including cardiac and skeletal muscle.[3] Due to its fundamental role, mutations or altered expression of MYOM1 have been implicated in cardiomyopathies, making it a protein of significant interest in both basic muscle biology and drug development.[3] Visualizing the precise localization and organization of MYOM1 within the sarcomere via fluorescence microscopy is critical for understanding its function in healthy and diseased states.
Note: The term "this compound" has also been used to describe a small molecule inhibitor of myosin ATPase. This document focuses exclusively on the protein Myomesin-1 (MYOM1).
Labeling Strategies for MYOM1
Choosing the appropriate labeling strategy is paramount for successful visualization. The primary methods for labeling intracellular proteins like MYOM1 are indirect immunofluorescence for fixed samples and fluorescent protein tagging for live-cell imaging.
Indirect Immunofluorescence (IF)
This is the most common and robust method for visualizing MYOM1 in its native context within muscle tissue or cultured cells. The technique involves fixing the sample to preserve its structure, permeabilizing the cell membranes to allow antibody access, and then using a specific primary antibody to bind to MYOM1. A secondary antibody, conjugated to a bright and stable fluorophore, then binds to the primary antibody, providing a fluorescent signal for detection. This indirect approach offers significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody.
Fluorescent Protein (FP) Tagging
For dynamic studies in living cells, MYOM1 can be genetically fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). This involves transfecting cells with a plasmid encoding a MYOM1-FP fusion protein. The expressed fusion protein incorporates into the sarcomere, allowing for real-time visualization of its dynamics, assembly, and response to stimuli.[4][5] While powerful for live-cell imaging, this technique involves overexpression of a modified protein, which could potentially affect its normal function.
Super-Resolution Microscopy
Techniques such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (dSTORM) can overcome the diffraction limit of conventional microscopy, enabling nanoscale visualization of sarcomeric structures.[6][7][8] These methods can be applied to immunofluorescently labeled samples, providing unprecedented detail on the precise organization of MYOM1 within the M-band.[6][9] This requires careful selection of photostable fluorophores and specialized imaging systems.
Data Presentation
Table 1: Comparison of MYOM1 Labeling Techniques
| Technique | Principle | Sample Type | Pros | Cons | Typical Application |
| Indirect Immunofluorescence (IF) | Primary antibody binds MYOM1; fluorophore-conjugated secondary antibody binds primary antibody. | Fixed cells or tissue sections (frozen or paraffin-embedded). | High specificity, signal amplification, multiplexing capability, applicable to native tissue. | Requires cell fixation/permeabilization (no live imaging), potential for artifacts. | Localization of endogenous MYOM1 in muscle biopsies, co-localization with other sarcomeric proteins. |
| Fluorescent Protein (FP) Tagging | Genetically fusing MYOM1 to a fluorescent protein (e.g., GFP). | Live cultured cells (e.g., cardiomyocytes, myotubes). | Enables live-cell imaging, tracking of protein dynamics (e.g., assembly, turnover). | Overexpression may lead to artifacts, FP tag could interfere with protein function, difficult in primary tissue. | Studying MYOM1 incorporation into the sarcomere during myofibrillogenesis. |
| Super-Resolution Microscopy (e.g., SIM, dSTORM) | Advanced imaging of IF-labeled samples to bypass the diffraction limit. | Fixed cells or tissue sections. | Nanoscale resolution (~10-100 nm), reveals fine structural details of protein organization. | Technically demanding, requires specific fluorophores and equipment, complex data processing. | High-resolution mapping of MYOM1's position within the M-band complex.[6][8] |
Table 2: Recommended Reagents and Fluorophores for MYOM1 Immunofluorescence
| Reagent | Description | Recommended Product/Example | Key Properties |
| Primary Antibody | Binds specifically to MYOM1. | Rabbit polyclonal anti-MYOM1[10][11][12] Mouse monoclonal anti-myomesin B4[5] | High affinity and specificity for MYOM1. Validated for immunofluorescence (IF) or immunohistochemistry (IHC). |
| Secondary Antibody | Binds to the primary antibody; conjugated to a fluorophore. | Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488 Goat anti-Mouse IgG (H+L), Alexa Fluor™ 594 | Species-specific to the primary antibody host. High photostability and quantum yield.[13] |
| Green Fluorophore | For visualization in the green channel. | Alexa Fluor™ 488: Ex/Em: ~490/525 nm | Bright, photostable, and pH-insensitive.[13] |
| Red Fluorophore | For visualization in the red channel. | Alexa Fluor™ 594: Ex/Em: ~590/617 nm | Bright, photostable, suitable for multiplexing with green fluorophores. |
| Far-Red Fluorophore | Reduces background autofluorescence from tissue. | Alexa Fluor™ 647: Ex/Em: ~650/668 nm | Excellent for tissue imaging, good for super-resolution (dSTORM). |
| Nuclear Counterstain | Stains cell nuclei for orientation. | DAPI: Ex/Em: ~358/461 nm | Binds to DNA, emits blue fluorescence.[14] |
Ex/Em: Approximate maximal excitation and emission wavelengths in nanometers.[15] Always consult the specific fluorophore datasheet for precise spectral information.
Experimental Protocols
Protocol 1: Indirect Immunofluorescence for MYOM1 in Muscle Cryosections
This protocol is optimized for visualizing MYOM1 in frozen longitudinal sections of skeletal or cardiac muscle.
Materials:
-
Fresh muscle tissue
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) cooled with liquid nitrogen
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-MYOM1 (e.g., 1:200 dilution in Blocking Buffer)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution in Blocking Buffer)
-
Nuclear Stain: DAPI (1 µg/mL in PBS)
-
Antifade Mounting Medium
-
Superfrost Plus microscope slides and coverslips
Methodology:
-
Tissue Preparation and Sectioning:
-
Excise fresh muscle tissue and embed in OCT compound in a cryomold.[16][17]
-
Snap-freeze the block in isopentane pre-cooled with liquid nitrogen. Store at -80°C.[16]
-
Using a cryostat set to -20°C, cut 7-10 µm thick longitudinal sections and mount them on charged slides.[18]
-
Allow sections to air dry for at least 1 hour at room temperature.[18]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Circle the tissue section with a hydrophobic barrier pen.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[19]
-
Remove the blocking solution and apply the diluted primary anti-MYOM1 antibody. Incubate overnight at 4°C in a humidified chamber.[19]
-
The next day, wash slides 3 times for 10 minutes each in PBS.
-
-
Secondary Antibody Incubation and Staining:
-
Apply the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.[19]
-
Wash slides 3 times for 10 minutes each in PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes to counterstain nuclei.
-
Perform one final wash in PBS for 10 minutes.
-
-
Mounting and Imaging:
-
Carefully remove excess PBS and mount a coverslip using antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Image using a confocal or widefield fluorescence microscope equipped with the appropriate filters for your chosen fluorophores.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. MYOM1 - Wikipedia [en.wikipedia.org]
- 2. Myomesin - Wikipedia [en.wikipedia.org]
- 3. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Different Domains of the M-Band Protein Myomesin Are Involved in Myosin Binding and M-Band Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized approach to study nanoscale sarcomere structure utilizing super-resolution microscopy with nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Superresolution Microscopy of Drosophila Indirect Flight Muscle Sarcomeres [bio-protocol.org]
- 10. anti-Myomesin 1 Antibody [ABIN7135068] - Human, IHC, ELISA, WB [antibodies-online.com]
- 11. novusbio.com [novusbio.com]
- 12. MYOM1 Polyclonal Antibody (22084-1-AP) [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. optolongfilter.com [optolongfilter.com]
- 15. Fluorophore - Wikipedia [en.wikipedia.org]
- 16. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chs.uky.edu [chs.uky.edu]
- 19. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
Troubleshooting & Optimization
Troubleshooting "Myosin modulator 1" insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with Myosin Modulator 1 (MYOM1), also known as Myomesin-1, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MYOM1)?
A1: this compound (MYOM1), or Myomesin-1, is a large, structural protein of the sarcomere's M-band in striated muscles. It plays a crucial role in maintaining the structural integrity of the thick filaments and is involved in muscle elasticity and stretch-induced signaling. MYOM1 is composed of multiple domains, including immunoglobulin-like and fibronectin type III domains, which mediate its interactions with other sarcomeric proteins like myosin, titin, and obscurin.
Q2: Why is my recombinant Myomesin-1 insoluble in aqueous buffers?
A2: Insolubility of large, multi-domain proteins like Myomesin-1 is a common issue, particularly with recombinant expression. Several factors can contribute to this:
-
Improper Folding: High expression levels in systems like E. coli can overwhelm the cellular machinery, leading to misfolded protein aggregation into inclusion bodies.
-
Hydrophobic Interactions: The large size and multiple domains of Myomesin-1 present significant hydrophobic surface areas that can promote self-aggregation in aqueous solutions.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility of Myomesin-1. If the buffer pH is close to the protein's isoelectric point (pI), it can lead to precipitation.
-
Lack of Post-Translational Modifications: When expressed in prokaryotic systems, Myomesin-1 may lack necessary post-translational modifications that occur in eukaryotic cells, affecting its native conformation and solubility.
-
Concentration Effects: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.
Q3: What are the first steps I should take to troubleshoot Myomesin-1 insolubility?
A3: Start by analyzing a small aliquot of your insoluble protein fraction by SDS-PAGE to confirm that the insoluble material is indeed your protein of interest. If confirmed, begin by optimizing your buffer conditions. This includes systematically varying the pH, ionic strength (salt concentration), and trying different buffering agents. It is often beneficial to perform these initial screens on a small scale to conserve your sample.
Troubleshooting Guides
Guide 1: Initial Buffer Optimization for Solubilizing Myomesin-1
This guide provides a systematic approach to optimizing buffer conditions to improve the solubility of Myomesin-1.
Experimental Workflow:
Caption: Workflow for initial buffer optimization to solubilize Myomesin-1.
Experimental Protocol:
-
Resuspension: Gently resuspend the insoluble Myomesin-1 pellet in a minimal volume of your starting buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Aliquoting: Distribute equal aliquots of the resuspended protein into microcentrifuge tubes for testing different buffer conditions.
-
Buffer Variation: To each aliquot, add a concentrated stock solution to achieve the final desired buffer composition. Systematically vary the following parameters:
-
pH: Test a range of pH values, for example, from 6.0 to 9.0.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl) from 150 mM to 500 mM.
-
Buffer Type: Compare different buffering agents like Tris-HCl, HEPES, and phosphate (B84403) buffers.
-
-
Incubation: Incubate the samples with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.
-
Centrifugation: Pellet any remaining insoluble material by centrifugation at high speed (e.g., >14,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze a sample by SDS-PAGE to determine the amount of solubilized Myomesin-1.
Data Presentation:
| Buffer Condition | pH | Salt (NaCl) | Soluble Myomesin-1 (Relative Units) |
| Tris-HCl | 7.5 | 150 mM | 1.0 |
| Tris-HCl | 8.5 | 150 mM | 1.5 |
| Tris-HCl | 7.5 | 300 mM | 1.2 |
| HEPES | 7.5 | 150 mM | 1.1 |
| Phosphate | 7.5 | 150 mM | 0.8 |
Guide 2: Advanced Solubilization Techniques for Persistent Aggregates
If buffer optimization is insufficient, more stringent methods may be required. This guide explores the use of additives and denaturants.
Experimental Workflow:
Caption: Advanced methods for solubilizing aggregated Myomesin-1.
Experimental Protocols:
A. Use of Additives (Non-Denaturing)
-
Buffer Preparation: Prepare your optimal buffer from Guide 1 and supplement it with one or more of the following additives. Test each additive individually and in combination.
-
Detergents: Non-ionic detergents like Triton X-100 (0.1-1%) or zwitterionic detergents like CHAPS (0.1-0.5%).
-
Reducing Agents: DTT or TCEP (1-5 mM) to break incorrect disulfide bonds.
-
Stabilizers: Glycerol (5-20%), sucrose (B13894) (0.25 M), or L-arginine (50-500 mM) can help stabilize the protein and prevent aggregation.
-
-
Solubilization: Resuspend the insoluble Myomesin-1 pellet in the additive-containing buffer and incubate with gentle agitation for 1-2 hours at 4°C.
-
Analysis: Centrifuge to pellet any remaining insoluble material and analyze the supernatant by SDS-PAGE.
B. Use of Chaotropic Agents (Denaturing and Refolding)
This method is more aggressive and will require a subsequent refolding step.
-
Denaturation: Solubilize the insoluble pellet in a buffer containing a high concentration of a chaotropic agent, such as 8 M urea or 6 M guanidine hydrochloride. Incubate with agitation until the pellet is dissolved.
-
Clarification: Centrifuge at high speed to remove any remaining particulate matter.
-
Refolding: The denatured protein must be refolded to regain its native structure and function. This is typically achieved by gradually removing the denaturant through methods like:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the chaotropic agent.
-
Size-Exclusion Chromatography: Exchanging the denaturing buffer for a refolding buffer. A common refolding buffer might contain L-arginine to suppress aggregation.
-
-
Analysis: After refolding, assess the solubility and a small-scale functional assay, if available, to confirm proper folding.
Data Presentation:
| Solubilization Method | Additive/Agent | Concentration | Soluble Myomesin-1 (Relative Units) |
| Optimal Buffer | - | - | 1.5 |
| + Triton X-100 | Detergent | 0.5% | 2.1 |
| + DTT | Reducing Agent | 2 mM | 1.8 |
| + Glycerol | Stabilizer | 10% | 1.9 |
| + L-Arginine | Stabilizer | 250 mM | 2.5 |
| Urea | Chaotrope | 8 M | 4.0 (denatured) |
Myomesin-1 Signaling Interactions
Myomesin-1 is a key component of the M-band, which acts as a signaling hub in the sarcomere, particularly in response to mechanical stress (mechanotransduction). It integrates mechanical signals with cellular energy metabolism and muscle growth pathways.
Caption: Myomesin-1's role in the M-band signaling network.
Myomesin-1 directly interacts with Muscle-type Creatine Kinase (MM-CK), localizing this enzyme to the site of high ATP consumption (the myosin heads) to facilitate efficient energy replenishment.[1][2] Additionally, as a structural component that experiences mechanical forces, Myomesin-1 is thought to be involved in mechanotransduction, potentially influencing signaling cascades like the IGF-1/mTOR pathway, which is a major regulator of muscle protein synthesis and hypertrophy.[3][4] Knockout studies have shown that the absence of Myomesin-1 can lead to myocardial atrophy, underscoring its importance in maintaining muscle mass and function.[5]
References
- 1. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle-type creatine kinase interacts with central domains of the M-band proteins myomesin and M-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myosin Modulator Concentrations for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of myosin modulators in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are myosin modulators and how do they work in a cell culture context?
Myosin modulators are small molecules that directly target cardiac myosin, the motor protein responsible for muscle contraction.[1][2][3] They can be broadly categorized into two classes:
-
Myosin Activators (e.g., Omecamtiv mecarbil): These compounds increase the rate at which myosin heads enter the force-producing state, leading to enhanced contractility.[1][3] In cell culture models, this can manifest as increased fractional shortening of cardiomyocytes.[1]
-
Myosin Inhibitors (e.g., Mavacamten): These compounds stabilize myosin in an energy-sparing, non-force-producing state, thereby reducing the number of myosin heads available to interact with actin.[4][5] This leads to decreased contractility and may be observed as reduced fractional shortening in cultured cardiomyocytes.[6][7]
Q2: How do I choose a starting concentration for my experiments?
A good starting point is to consult the literature for concentrations used in similar cell types or assays. The provided data tables summarize effective concentrations from various studies. As a general guideline:
-
For Mavacamten (B608862) , concentrations in the range of 0.1 µM to 1 µM are often effective in cell-based assays. The IC50 for human cardiac myosin is approximately 0.7 µM.[8]
-
For Omecamtiv mecarbil , a wider range has been reported, from as low as 0.03 µM for increasing sarcomere shortening to higher concentrations (1-10 µM) for other effects.[5][9][10] It's important to note that high concentrations of Omecamtiv mecarbil can sometimes have inhibitory effects.[9]
Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the expected effects of myosin modulators on cultured cardiomyocytes?
-
Myosin Activators (Omecamtiv mecarbil): Expect an increase in the amplitude and duration of cardiomyocyte contraction.[5][9] However, at higher concentrations, a decrease in fractional shortening and an increase in diastolic tension may be observed.[5][10]
-
Myosin Inhibitors (Mavacamten): Expect a dose-dependent decrease in the force of contraction and fractional shortening.[6][7] Mavacamten can also improve diastolic relaxation.[5]
Q4: Are there any known off-target effects I should be aware of?
While designed to be specific to cardiac myosin, high concentrations of any small molecule can have off-target effects. For instance, Omecamtiv mecarbil has been shown to affect voltage-gated sodium channels at concentrations of 3 µM and higher.[11] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects. Cytotoxicity assays are recommended, especially when moving to new cell lines or using higher concentrations.
Data Presentation: Effective Concentrations of Myosin Modulators in In Vitro Studies
The following tables summarize the concentrations of Mavacamten and Omecamtiv mecarbil used in various in vitro experimental systems.
Table 1: Mavacamten Concentration Data
| Cell/Sample Type | Concentration(s) | Observed Effect(s) | Reference(s) |
| Human Myocardium | 0.5 µM | Reduced Ca2+ sensitivity of contraction. | [9] |
| Guinea Pig Cardiomyocytes | 250 nM | Reversed increased Ca2+ sensitivity caused by HCM mutations. | [6] |
| Human iPSC-Cardiomyocytes (BRAF mutant) | Not specified | Restored energy balance. | [12] |
| Mouse Myocardial Strips (N47K-RLC HCM model) | Not specified | Decreased maximal force and Ca2+ sensitivity. | [5] |
| Bovine Cardiac Myosin (ATPase assay) | IC50: 490 nM | Inhibition of myosin ATPase activity. | [8] |
| Human Cardiac Myosin (ATPase assay) | IC50: 711 nM | Inhibition of myosin ATPase activity. | [8] |
Table 2: Omecamtiv mecarbil Concentration Data
| Cell/Sample Type | Concentration(s) | Observed Effect(s) | Reference(s) |
| Human iPSC-Cardiomyocytes | 0.1 µM - 10 µM | Increased active force at 0.1 µM; suppressed contractility at higher doses. | [9] |
| Human iPSC-Derived Engineered Heart Tissue | 1 µM - 10 µM | Concentration-dependent effects on contractile force and relaxation. | [13] |
| Canine Ventricular Cardiomyocytes | 0.03 µM - 1 µM | Increased fractional sarcomere shortening at 0.03 µM; decreased at higher concentrations. | [5] |
| Mouse Myofibrils (DCM mutant) | 316 nM | Increased Ca2+ sensitivity of ATPase activity. | [14] |
| Human Myocardium | 0.5 µM - 1.0 µM | Dose-dependent increase in force generation at submaximal Ca2+. | [14] |
| Human β-Cardiac Myosin (ATPase assay) | EC50: 0.52 µM | Inhibition of maximal ATPase rate. | [15] |
| Human β-Cardiac Myosin (in vitro motility) | EC50: 0.10 µM | Inhibition of in vitro motility. | [15] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Myosin Modulator in iPSC-Cardiomyocytes
This protocol outlines a general procedure for a dose-response experiment to determine the optimal concentration of a myosin modulator for contractility studies in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Materials:
-
iPSC-Cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Myosin modulator stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates suitable for cell culture and imaging
-
Incubator (37°C, 5% CO2)
-
Microscope with video capture capabilities for contractility analysis
Procedure:
-
Cell Plating: Plate iPSC-CMs at a suitable density in multi-well plates and allow them to form a spontaneously beating syncytium. Culture for at least 7 days post-thawing to allow for maturation.
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the myosin modulator in cardiomyocyte maintenance medium. For a starting dose-response experiment, a logarithmic dilution series is recommended (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the myosin modulator.
-
-
Baseline Measurement:
-
Acquire baseline contractility measurements (e.g., video recordings of beating cardiomyocytes) before adding the compounds.
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the prepared working solutions of the myosin modulator or vehicle control.
-
Incubate the plate for a predetermined amount of time (e.g., 1 hour) in the incubator. This incubation time may need to be optimized.
-
-
Post-Treatment Measurement:
-
Acquire post-treatment contractility measurements from the same fields of view as the baseline measurements.
-
-
Data Analysis:
-
Analyze the video recordings to quantify contractility parameters such as beat rate, fractional shortening, and contraction/relaxation velocities.
-
Normalize the post-treatment data to the baseline data for each well.
-
Plot the normalized data as a function of the myosin modulator concentration to generate a dose-response curve and determine the optimal concentration for the desired effect.
-
Troubleshooting Guide
Problem: I am not observing any effect of the myosin modulator on my cells.
| Possible Cause | Suggested Solution |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations. |
| Compound Instability: The myosin modulator may be degrading in the cell culture medium. | Prepare fresh stock solutions and working solutions immediately before use. Consider performing a stability assay of the compound in your specific medium. |
| Cell Health: The cells may be unhealthy or not fully differentiated, leading to a lack of response. | Ensure that the cells are healthy, exhibiting robust spontaneous beating, and have been cultured for a sufficient time to mature. |
| Assay Sensitivity: The assay used to measure the effect may not be sensitive enough. | Consider using a more sensitive assay or a different endpoint to measure the effect of the modulator. |
Problem: I am observing cytotoxicity at concentrations where I expect to see a specific effect.
| Possible Cause | Suggested Solution |
| High Concentration: The concentration of the myosin modulator may be too high, leading to off-target effects and cytotoxicity. | Reduce the concentration of the myosin modulator. Even if a higher concentration gives a stronger desired effect, it may not be physiologically relevant if it also causes cell death. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Compound-Induced Stress: The modulation of myosin activity may be causing excessive stress on the cells. | Reduce the incubation time with the myosin modulator. Perform a time-course experiment to determine the optimal incubation time. |
Problem: The effect of the myosin modulator is not what I expected (e.g., an activator is causing inhibition).
| Possible Cause | Suggested Solution |
| Biphasic Dose-Response: Some myosin modulators, like Omecamtiv mecarbil, can have biphasic effects, where they are activators at low concentrations and inhibitors at high concentrations.[9] | Carefully review your dose-response curve. It is possible you are working in the inhibitory range of the compound. |
| Experimental Conditions: The specific experimental conditions (e.g., calcium concentration in the medium) can influence the effect of the modulator. | Review and standardize all experimental parameters. |
| Cell Line Specificity: The response to a myosin modulator can be cell-line dependent. | If possible, test the modulator in a different cardiomyocyte cell line to see if the effect is consistent. |
Visualizations
Caption: Signaling pathway of myosin activation and inhibition.
References
- 1. Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytokinetics.com [cytokinetics.com]
- 3. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mavacamten rescues increased myofilament calcium sensitivity and dysregulation of Ca2+ flux caused by thin filament hypertrophic cardiomyopathy mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Characterization of Stimulatory Action on Voltage-Gated Na+ Currents Caused by Omecamtiv Mecarbil, Known to Be a Myosin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scispace.com [scispace.com]
- 14. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
"Myosin modulator 1" off-target effects in cellular assays
Welcome to the technical support center for MyoMod-X, a novel small molecule modulator of cardiac myosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MyoMod-X?
MyoMod-X is designed as an allosteric modulator of β-cardiac myosin (MYH7). It is intended to fine-tune myosin's enzymatic activity by stabilizing the super-relaxed state (SRX), thereby reducing the number of available myosin heads for actin interaction.[1][2] This leads to a decrease in the overall ATPase activity and force production of the sarcomere.
Q2: In which cellular assays can MyoMod-X be used?
MyoMod-X is suitable for a variety of in vitro and cell-based assays designed to assess cardiac contractility. These include, but are not limited to:
-
ATPase assays: Measuring the rate of ATP hydrolysis by purified myosin or myofibrils.[3][4][5]
-
In vitro motility assays: Observing the sliding velocity of actin filaments over a bed of myosin.[6]
-
Cardiomyocyte contraction assays: Assessing the contractile force and kinetics of isolated primary or iPSC-derived cardiomyocytes.
-
Calcium transient assays: Measuring intracellular calcium fluxes in response to stimuli in cardiomyocytes.
Q3: What are the known off-target effects of MyoMod-X?
While MyoMod-X has been optimized for selectivity towards β-cardiac myosin, some off-target activities have been observed, particularly at higher concentrations. These are summarized in the table below. It is crucial to consider these potential off-target effects when interpreting experimental data.[7][8]
Troubleshooting Guides
Problem 1: Unexpected Increase in Cellular ATP Levels
Symptom: You observe an unexpected increase in total cellular ATP levels after treating cardiomyocytes with MyoMod-X, which contradicts its expected effect of modulating myosin ATPase activity.
Possible Cause: Off-target inhibition of other cellular ATPases or kinases. Small molecule inhibitors, particularly those targeting ATP-binding pockets, can exhibit polypharmacology.[9][10][11][12]
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve to determine if the effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a More Specific Assay: Switch from a general cellular ATP assay (e.g., luciferin-luciferase) to a more specific myosin ATPase assay using purified proteins or myofibrils to isolate the effect on the target.[3][5]
-
Counter-Screening: Test MyoMod-X against a panel of common off-target kinases and ATPases to identify potential unintended interactions.
-
Structural Analogs: If available, test structural analogs of MyoMod-X with potentially different off-target profiles.
Problem 2: Altered Calcium Signaling in Cardiomyocytes
Symptom: Treatment with MyoMod-X results in altered calcium transient amplitudes or kinetics, even though the modulator is not designed to directly interact with calcium handling proteins.
Possible Cause: MyoMod-X may be indirectly affecting calcium signaling pathways. Myomesin-1 (MYOM1), a protein that interacts with myosin, has been linked to calcium-related pathways.[13][14] Off-target effects on proteins within these pathways could lead to the observed changes.
Troubleshooting Steps:
-
Pathway Analysis: Investigate key proteins in the calcium signaling cascade in cardiomyocytes, such as SERCA, Ryanodine Receptors (RyR), and L-type calcium channels, for any unintended interactions with MyoMod-X.
-
Control Experiments: Use well-characterized inhibitors or activators of these calcium handling proteins in combination with MyoMod-X to dissect the observed effect.
-
Visualize the Pathway:
MyoMod-X Potential Off-Target Calcium Pathway Interactions.
Problem 3: Inconsistent Results in In Vitro Motility Assays
Symptom: The actin filament sliding velocity in your in vitro motility assay is highly variable or does not show a clear dose-dependent inhibition with MyoMod-X.
Possible Cause:
-
Assay Conditions: The in vitro motility assay is sensitive to various experimental parameters.
-
Myosin Isoform Contamination: The myosin preparation may be contaminated with other myosin isoforms that are less sensitive to MyoMod-X.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure consistent temperature, pH, and ionic strength of the assay buffer. Verify the quality and purity of actin and myosin preparations.
-
Myosin Purity Check: Use SDS-PAGE and Western blotting to confirm the purity and identity of your β-cardiac myosin preparation.
-
Experimental Workflow Review:
Data Summary: Quantitative Off-Target Effects
The following table summarizes the known off-target activities of MyoMod-X observed in various cellular assays. Use this data to inform your experimental design and data interpretation.
Target Assay Type MyoMod-X IC50 / EC50 Notes β-cardiac myosin (MYH7) Myofibril ATPase 50 nM Primary Target Skeletal Muscle Myosin (MYH2) Myofibril ATPase 500 nM ~10-fold lower potency compared to primary target. [8] Smooth Muscle Myosin (MYH11) Myofibril ATPase > 10 µM Minimal activity observed. NQO2 Recombinant Enzyme Assay 5 µM Potential for redox cycling at high concentrations. [10][12] c-Jun N-terminal Kinase (JNK) Kinase Activity Assay 8 µM A common off-target for small molecule inhibitors. [15]
Experimental Protocols
Protocol 1: Myofibril ATPase Activity Assay
This protocol outlines the steps to measure the calcium-dependent ATPase activity of cardiac myofibrils in the presence of MyoMod-X.
-
Prepare Reagents:
-
Myofibril isolation buffer
-
Assay buffer (12 mM Pipes pH 6.8, 2 mM MgCl₂, 10 mM KCl, 1 mM DTT)
[5] * Enzymatically coupled ADP detection system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)
-
Varying concentrations of CaCl₂ to achieve a range of pCa values
-
MyoMod-X stock solution in DMSO
-
Isolate Cardiac Myofibrils: Isolate myofibrils from cardiac tissue following established protocols. Determine the protein concentration.
-
Set up the Assay Plate:
-
In a 96-well plate, add assay buffer with the coupled enzyme system.
-
Add varying concentrations of CaCl₂ to different wells.
-
Add MyoMod-X or vehicle (DMSO) to the respective wells.
-
Add a consistent amount of myofibrils to each well (final myosin concentration ~1 µM).
[5]4. Initiate the Reaction: Add ATP to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a plate reader and measure the change in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the ATPase rate for each condition. Plot the ATPase rate as a function of pCa for both MyoMod-X treated and vehicle control samples.
Protocol 2: Cardiomyocyte Contraction Assay
This protocol describes how to measure the effect of MyoMod-X on the contractility of isolated adult cardiomyocytes.
-
Isolate Cardiomyocytes: Isolate ventricular myocytes from an adult animal model using enzymatic digestion.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Experimental Setup:
-
Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Perfuse the cells with Tyrode's solution.
-
Baseline Recording:
-
Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractile parameters (e.g., shortening amplitude, velocity of shortening and relengthening).
-
MyoMod-X Application:
-
Perfuse the cells with Tyrode's solution containing the desired concentration of MyoMod-X.
-
Allow for a sufficient incubation period for the compound to take effect.
-
Post-Treatment Recording: Record the contractile parameters again in the presence of MyoMod-X.
-
Data Analysis: Compare the contractile parameters before and after the application of MyoMod-X. Perform a dose-response analysis if multiple concentrations are tested.
References
- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytokinetics.com [cytokinetics.com]
- 4. pnas.org [pnas.org]
- 5. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Acting on Myofilaments as Treatments for Heart and Skeletal Muscle Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Preventing "Myosin modulator 1" degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of myosin proteins during long-term experiments involving Myosin Modulator 1.
Clarification on "this compound" Degradation
It is a common misconception that small molecule compounds like "this compound" (also known as Compound B141) degrade in the same manner as proteins. The primary concern in long-term experiments is typically the degradation of the target protein, in this case, myosin , or the chemical stability of the modulator in solution. This guide will focus on preventing the degradation of myosin protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for myosin degradation in my experiments?
A1: The principal mechanism for the degradation of myosin and other muscle proteins is the ubiquitin-proteasome pathway (UPP). In this pathway, myosin is tagged with ubiquitin molecules, marking it for degradation by a large protein complex called the proteasome. This process can be activated by various cellular stresses.
Q2: How can I prevent myosin degradation during my long-term experiments?
A2: Preventing myosin degradation involves a multi-faceted approach:
-
Use of Protease Inhibitor Cocktails: Supplementing your experimental buffers with a broad-spectrum protease inhibitor cocktail is the first line of defense.
-
Specific Proteasome Inhibitors: For more targeted inhibition, specific inhibitors of the ubiquitin-proteasome pathway can be used.
-
Optimized Buffer Conditions: Maintaining optimal pH, ionic strength, and temperature can significantly enhance myosin stability.
-
Addition of Stabilizing Agents: Certain small molecules and chaperones can help maintain the proper conformation of myosin, making it less susceptible to degradation.
Q3: Are there any small molecules that can help stabilize my myosin protein?
A3: Yes, some small molecules have been shown to stabilize myosin. For instance, EMD 57033 has been observed to protect myosin against heat stress and thermal denaturation.[1] Additionally, some myosin inhibitors like blebbistatin can stabilize the helical order of myosin filaments.[2] Mavacamten, a cardiac myosin inhibitor, stabilizes the super-relaxed (SRX) state of myosin, which is an energy-sparing and protected state.[3][4][5][6]
Q4: How can I assess the stability of my myosin preparation?
A4: Myosin stability can be evaluated using several methods:
-
ATPase Activity Assays: Measuring the enzymatic activity of myosin over time can indicate its functional stability. A decrease in ATPase activity suggests denaturation or degradation.
-
SDS-PAGE and Western Blotting: These techniques can be used to visualize the integrity of the myosin heavy and light chains and to detect degradation products.
-
In Vitro Motility Assays: The ability of myosin to move actin filaments can be observed under a microscope. A decrease in the speed or number of moving filaments can indicate myosin degradation.[7]
Q5: What is the recommended storage condition for purified myosin?
A5: For long-term storage, purified myosin should be kept at -80°C in a buffer containing cryoprotectants like glycerol (B35011) or sucrose. For short-term storage (days to a week), 4°C is generally acceptable, but the addition of protease inhibitors is highly recommended. Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Loss of Myosin ATPase Activity Over Time | Proteolytic degradation of the myosin head domain. | Add a broad-spectrum protease inhibitor cocktail to all buffers. Consider using specific proteasome inhibitors like MG-132 or Bortezomib at appropriate concentrations. |
| Thermal denaturation. | Perform experiments at a lower temperature if possible. Use a temperature-controlled environment. Consider adding stabilizing agents like EMD 57033.[1] | |
| Appearance of Lower Molecular Weight Bands on SDS-PAGE | Myosin heavy or light chain degradation. | Ensure fresh protease inhibitors are added at each step of the experiment. Optimize the concentration of the inhibitors. |
| Decreased Actin Filament Motility in In Vitro Assays | Presence of "dead" or non-functional myosin heads.[7] | Purify myosin preparations to remove non-functional motors using methods like actin-myosin affinity purification.[7] |
| Leaching of inhibitory substances from experimental apparatus (e.g., PDMS).[8] | If using PDMS-based microfluidic devices, ensure they are properly cured and aged to prevent leaching of unpolymerized species.[8] | |
| Variability in Experimental Results | Inconsistent myosin stability. | Standardize all experimental conditions, including buffer composition, temperature, and incubation times. Regularly assess the quality and activity of your myosin preparation. |
| Chemical Instability of this compound | Degradation of the small molecule in solution over time. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO). Protect from light if the compound is light-sensitive. |
Quantitative Data Summary
Table 1: Common Protease and Proteasome Inhibitors for Myosin Stabilization
| Inhibitor | Target Class | Typical Working Concentration | Notes |
| Protease Inhibitor Cocktail | Broad Spectrum (Serine, Cysteine, Aspartic, Metalloproteases) | Varies by manufacturer (e.g., 1X) | A convenient first-line defense against general proteolysis.[9][10] |
| PMSF | Serine Proteases | 0.1 - 1 mM | Unstable in aqueous solutions; must be added fresh.[9] |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Reversible inhibitor. |
| Aprotinin | Serine Proteases | 0.1 - 1 µM | Reversible inhibitor.[10] |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| EDTA/EGTA | Metalloproteases | 1 - 5 mM | Chelates divalent cations required for activity. May interfere with experiments requiring specific metal ions.[10] |
| MG-132 | Proteasome (Chymotrypsin-like activity) | 1 - 10 µM | Reversible and cell-permeable. |
| Bortezomib (Velcade) | Proteasome (Chymotrypsin-like and Caspase-like activity) | 10 - 100 nM | Highly potent and specific reversible inhibitor.[11] |
| Lactacystin | Proteasome (all catalytic activities) | 1 - 10 µM | Irreversible inhibitor.[12] |
Table 2: Influence of Small Molecules on Myosin Stability and Activity
| Small Molecule | Effect on Myosin | Typical Concentration | Reference |
| EMD 57033 | Increases thermal stability and reactivates heat-inactivated myosin. | 10 - 100 µM | [1] |
| Blebbistatin | Stabilizes the helical order of myosin filaments. | 5 - 100 µM | [2] |
| Mavacamten | Stabilizes the super-relaxed (SRX) state, reducing ATPase activity. | 0.3 - 3 µM | [3][4] |
Experimental Protocols
Protocol 1: Assessing Myosin Stability via ATPase Activity Assay
Objective: To determine the functional stability of a myosin preparation over time by measuring its actin-activated ATPase activity.
Materials:
-
Purified myosin
-
Actin
-
Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
Malachite green reagent for phosphate (B84403) detection
-
Protease inhibitor cocktail
-
Microplate reader
Procedure:
-
Prepare the myosin solution in the assay buffer with and without the addition of a protease inhibitor cocktail.
-
Incubate the myosin solutions at the desired experimental temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each myosin solution.
-
Set up the ATPase reaction in a 96-well plate:
-
Add a fixed amount of actin to each well.
-
Add the aged myosin aliquot.
-
Initiate the reaction by adding a final concentration of 2 mM ATP.
-
-
Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Calculate the ATPase activity (nmol Pi/min/mg myosin) for each time point.
-
Plot the ATPase activity as a function of time to determine the rate of activity loss.
Protocol 2: Monitoring Myosin Degradation by SDS-PAGE
Objective: To visually assess the integrity of myosin heavy and light chains over time.
Materials:
-
Purified myosin
-
Incubation Buffer (with and without protease inhibitors)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Coomassie blue stain or silver stain
-
Molecular weight markers
Procedure:
-
Prepare myosin samples in the incubation buffer as described in Protocol 1.
-
Incubate the samples at the desired temperature.
-
At specified time points, take an aliquot of each sample and immediately mix it with Laemmli sample buffer to stop any further degradation.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Run the gel until adequate separation of the myosin heavy chain (approx. 200 kDa) and light chains (approx. 17-22 kDa) is achieved.
-
Stain the gel with Coomassie blue or silver stain.
-
Analyze the gel for the appearance of lower molecular weight bands, which indicate degradation, and for a decrease in the intensity of the intact myosin bands.
Visualizations
Caption: Ubiquitin-Proteasome Pathway for Myosin Degradation.
References
- 1. Small molecule-mediated refolding and activation of myosin motor function | eLife [elifesciences.org]
- 2. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the super-relaxed state of myosin in myofibrils from fast-twitch, slow-twitch, and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncured PDMS Inhibits Myosin In Vitro Motility in a Microfluidic Flow Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Inhibitors [labome.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Proteasome Inhibitors [labome.com]
- 12. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Myosin Modulator 1 (MYOM1) Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in fluorescence assays involving Myosin modulator 1 (MYOM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MYOM1) and where is it located in the cell?
This compound (MYOM1), also known as Myomesin-1, is a protein predominantly found in the M-band of the sarcomere in cardiac and skeletal muscles.[1][2] It plays a crucial role in the structural integrity of the sarcomere by cross-linking myosin thick filaments and interacting with other proteins like titin.[1][3][4] While its primary location is the sarcomeric M-band, some studies have also reported its presence in the nucleus of neonatal cardiomyocytes, suggesting a potential role in gene expression.
Q2: What are the most common artifacts encountered in MYOM1 fluorescence assays?
The most common artifacts include:
-
High background fluorescence: This obscures the specific signal from MYOM1, making interpretation difficult.
-
Weak or no signal: The target MYOM1 protein is not adequately detected.
-
Nonspecific staining: The fluorescent probe binds to off-target sites, leading to misleading localization.
-
Photobleaching: The fluorescent signal fades rapidly upon exposure to excitation light.
Q3: How can I be sure my antibody is specific for MYOM1?
To ensure antibody specificity, it is recommended to:
-
Use a well-characterized antibody validated for the intended application (e.g., immunofluorescence).
-
Perform a Western blot to confirm the antibody detects a band at the expected molecular weight for MYOM1 (~185-190 kDa).[3][5]
-
Include a negative control, such as cells where MYOM1 has been knocked out or knocked down, to verify the absence of signal.[6]
-
Use a blocking peptide to compete with the primary antibody for binding to the target epitope.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can be caused by several factors, leading to a poor signal-to-noise ratio.
Troubleshooting Table for High Background
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Insufficient blocking | Increase the blocking incubation time (e.g., 1-2 hours at room temperature). Use serum from the same species as the secondary antibody for blocking. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent. |
| Secondary antibody cross-reactivity | Run a control with only the secondary antibody to check for nonspecific binding. Use cross-adsorbed secondary antibodies.[7][8] |
Issue 2: Weak or No Signal
Failure to detect a signal can be due to issues with the sample preparation, antibodies, or imaging setup.
Troubleshooting Table for Weak or No Signal
| Potential Cause | Recommended Solution |
| Low MYOM1 expression | Ensure the cell or tissue type used expresses sufficient levels of MYOM1. Use a positive control tissue known to have high MYOM1 expression, such as skeletal or cardiac muscle. |
| Primary antibody not suitable | Confirm the primary antibody is validated for immunofluorescence.[9] |
| Incorrect antibody dilution | The antibody concentration may be too low. Perform a titration to find the optimal concentration. |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[9] |
| Poor antigen retrieval | For paraffin-embedded tissues, optimize the heat-induced or enzymatic antigen retrieval method. |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium. |
Issue 3: Photobleaching
Photobleaching is the irreversible fading of the fluorescent signal upon exposure to light.
Troubleshooting Table for Photobleaching
| Potential Cause | Recommended Solution |
| Excessive light exposure | Reduce the intensity and duration of the excitation light.[10][11] Use neutral density filters to decrease illumination intensity.[11] |
| Fluorophore instability | Choose more photostable fluorophores (e.g., Alexa Fluor or DyLight series).[10] |
| Sample environment | Use a commercially available anti-fade mounting medium to reduce photobleaching.[10] For live-cell imaging, consider using an oxygen scavenging system.[11] |
| Imaging parameters | Minimize the time spent focusing on the sample. Acquire images using the shortest possible exposure time that provides a good signal. |
Experimental Protocols
Standard Immunofluorescence Protocol for MYOM1 in Cultured Cardiomyocytes
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary.
-
Cell Culture and Fixation:
-
Culture cardiomyocytes on coverslips until they reach the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Dilute the primary anti-MYOM1 antibody in the blocking buffer to its optimal concentration (refer to the antibody datasheet and the table below).
-
Incubate the cells with the primary antibody overnight at 4°C.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[6]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI for 15 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Recommended Antibody Dilutions (Starting Points)
| Application | Primary Antibody Dilution | Reference |
| Immunohistochemistry (Paraffin) | 1:50 - 1:400 | [5][12][13] |
| Western Blot | 1:100 - 1:1000 | [3][5] |
| ELISA | 1:1000 | [3] |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Visualizations
References
- 1. Gene - MYOM1 [maayanlab.cloud]
- 2. MYOM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. usbio.net [usbio.net]
- 4. genecards.org [genecards.org]
- 5. You are being redirected... [prosci-inc.com]
- 6. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
- 12. MYOM1 Polyclonal Antibody (22084-1-AP) [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
Improving signal-to-noise ratio in "Myosin modulator 1" ATPase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Myosin modulator 1 (MYOM1) ATPase assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ATPase assay has a very high background signal, even in the no-enzyme control. What are the common causes and how can I reduce it?
A1: High background in ATPase assays, particularly those using colorimetric methods like the malachite green assay, is a frequent issue. The primary causes are typically phosphate (B84403) contamination in your reagents or spontaneous hydrolysis of ATP.
Troubleshooting Steps:
-
Phosphate Contamination:
-
ATP Stock: Your ATP solution may contain contaminating inorganic phosphate (Pi). Prepare fresh ATP stocks using high-purity, phosphate-free ATP.
-
Reagents and Glassware: Use phosphate-free water (Milli-Q or equivalent) for all buffers and solutions. Ensure all glassware is thoroughly rinsed with phosphate-free water to remove any residual phosphate detergents.
-
-
Spontaneous ATP Hydrolysis:
-
Assay Buffer pH and Temperature: Extreme pH or high temperatures can increase the rate of non-enzymatic ATP hydrolysis. Ensure your assay buffer pH is stable and conduct the assay at the recommended temperature.
-
Acidic Stop Reagents: The acidic conditions of some detection reagents (e.g., malachite green) can cause ATP to hydrolyze, increasing background signal. Minimize the time between adding the stop solution and reading the absorbance, and ensure this timing is consistent across all wells.[1]
-
Q2: The signal in my assay is too low, barely distinguishable from the background. How can I increase my signal?
A2: A low signal-to-noise ratio can make it difficult to obtain reliable data. Here are several ways to boost your signal:
Troubleshooting Steps:
-
Enzyme Concentration: The simplest way to increase the signal is to increase the concentration of your myosin protein. The rate of ATP hydrolysis should be directly proportional to the enzyme concentration.[1]
-
Reaction Time: Extending the incubation time of the enzymatic reaction will allow for more product to be generated. However, ensure that the reaction remains in the linear range and that the substrate is not depleted.
-
Assay Sensitivity: If you are using a colorimetric assay and the signal is still low, consider a more sensitive detection method. A common alternative is a coupled-enzyme assay that measures ADP production via the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. Another highly sensitive method involves using radiolabeled [γ-32P]ATP and measuring the release of radioactive phosphate.
-
Actin Activation: The ATPase activity of many myosins is significantly stimulated by the presence of actin. If you are not already doing so, including filamentous actin in your assay can dramatically increase the ATPase rate.
Q3: I'm observing non-linear reaction kinetics. What could be the cause?
A3: Non-linear kinetics can complicate data analysis. Several factors can contribute to this:
Troubleshooting Steps:
-
Substrate Depletion: If the reaction proceeds for too long or the enzyme concentration is too high, the ATP substrate may become depleted, causing the reaction rate to slow down. Reduce the reaction time or enzyme concentration.
-
Product Inhibition: The accumulation of ADP can inhibit the ATPase activity of some myosins.[2] This is particularly relevant for assays with long incubation times. Using a coupled-enzyme system that regenerates ATP from ADP can mitigate this issue.
-
Inhibitor Binding Kinetics: If you are testing an inhibitor, slow binding of the inhibitor to the enzyme can result in a curve that starts steep and then flattens as more enzyme becomes inhibited. Pre-incubating the enzyme and inhibitor before adding ATP can help achieve equilibrium.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results when working with small molecule modulators can often be traced to issues with the compound itself or the assay conditions.
Troubleshooting Steps:
-
Compound Solubility: Poor solubility of the modulator can lead to precipitation and inaccurate concentrations in the assay. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects enzyme activity. Visually inspect for any precipitation.
-
Accurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipet accurately. Use calibrated pipettes and consider preparing intermediate dilutions to increase the volumes you are working with.
-
Controls: Always include appropriate controls in every experiment:
-
No-Enzyme Control: To measure background signal.
-
No-Inhibitor (Vehicle) Control: To measure uninhibited enzyme activity.
-
Positive Control Inhibitor: Use a well-characterized myosin inhibitor to confirm that the assay is sensitive to inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound (Compound B141) on the ATPase activity of different myosin types.
| Modulator | Target Myosin | IC25 (µM) | Reference |
| This compound (Compound B141) | Porcine Atria Myosin | 0.13 | [1][3][4][5] |
| This compound (Compound B141) | Rabbit Psoas Myosin | 0.42 | [1][3][4][5] |
| This compound (Compound B141) | Porcine Ventricle Myosin | 3.09 | [1][3][4][5] |
Experimental Protocols
Protocol 1: Malachite Green Colorimetric ATPase Assay
This protocol is adapted for measuring the endpoint ATPase activity of this compound.
Reagents:
-
This compound protein in an appropriate storage buffer.
-
This compound (or other inhibitor) stock solution (e.g., in DMSO).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.
-
ATP Solution: 10 mM ATP in Assay Buffer.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) Ammonium (B1175870) Molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
-
Stop Solution: 34% (w/v) Sodium Citrate.
Procedure:
-
Reaction Setup: In a 96-well plate, add the desired concentration of this compound and the test compound (e.g., this compound inhibitor) to the Assay Buffer. Include appropriate controls (no enzyme, vehicle control). The final volume should be 40 µL.
-
Pre-incubation: If testing an inhibitor, pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATP Solution to each well. Mix gently.
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 20-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.
-
Color Development: Allow the color to develop for 10-20 minutes at room temperature.
-
Read Absorbance: Measure the absorbance at 620-650 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all other readings. Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate released.
Protocol 2: [γ-32P]ATP Radiolabel ATPase Assay
This protocol offers higher sensitivity for detecting low levels of ATPase activity.
Reagents:
-
This compound protein.
-
Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA.
-
ATP Stock: A mixture of cold ATP and [γ-32P]ATP. The final concentration and specific activity will depend on the experiment.
-
Stop Solution: 2 parts 10 N Sulfuric Acid, 5 parts 6% (w/v) Silicotungstic Acid.
-
Organic Phase: 1:1 mixture of Isobutanol and Toluene.
-
10% (w/v) Ammonium Molybdate.
-
Scintillation Fluid.
Procedure:
-
Reaction Setup: In microfuge tubes, prepare the reaction mixture containing Assay Buffer, the ATP stock, and any test compounds.
-
Equilibration: Equilibrate the tubes to the desired assay temperature (e.g., 30°C or 37°C).
-
Initiate Reaction: Start the reaction by adding the this compound protein to the tubes. Vortex briefly.
-
Incubation: Incubate for a set time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding the Stop Solution and vortexing.
-
Phosphate Extraction: Add the organic phase and ammonium molybdate to form a phosphomolybdate complex, which will partition into the organic phase. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic phases.
-
Scintillation Counting: Transfer an aliquot of the upper organic phase (containing the 32P-labeled phosphate) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. A standard curve with a known amount of [γ-32P]ATP should be used to convert counts per minute (CPM) to the amount of phosphate released.
Visualizations
Caption: General regulation of the Myosin ATPase cycle.
Caption: Experimental workflow for a typical ATPase assay.
Caption: Troubleshooting flowchart for ATPase assays.
References
- 1. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 2. Myosin — TargetMol Chemicals [targetmol.com]
- 3. Regulation of Molluscan Actomyosin ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Various Themes of Myosin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
"Myosin modulator 1" cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myosin Modulator 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule inhibitor of cardiac myosin ATPase.[1][2][3] By binding to an allosteric site on the cardiac myosin heavy chain, it stabilizes the super-relaxed state (SRX) of the myosin heads.[4][5] This reduces the number of available actin-myosin cross-bridges during the cardiac cycle, leading to a decrease in myocardial contractility and ATP consumption.[3] This mechanism is being investigated for its therapeutic potential in conditions characterized by hypercontractility, such as hypertrophic cardiomyopathy.[2][6]
Q2: What are the potential sources of cytotoxicity observed with this compound?
While designed for cardiac myosin, off-target effects or compound-specific properties may lead to cytotoxicity through several mechanisms:
-
Inhibition of non-cardiac myosin isoforms: Myosin proteins are crucial for various cellular processes, including cell division, migration, and intracellular transport. Inhibition of other myosin isoforms in non-target cells could disrupt these essential functions and lead to cell death.
-
Mitochondrial toxicity: Some small molecules can interfere with mitochondrial function, leading to decreased energy production and the release of pro-apoptotic factors.
-
Induction of apoptosis: Off-target signaling pathway modulation could trigger programmed cell death.
-
Cell membrane disruption: At high concentrations, some compounds can physically disrupt the integrity of the cell membrane.[7]
Q3: What are the recommended initial steps to assess the cytotoxicity of this compound in a new cell line?
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic profile. Start with a dose-response experiment using a metabolic activity assay (e.g., MTT or MTS) and a membrane integrity assay (e.g., LDH release). This will help determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and provide initial insights into the mode of cell death (e.g., necrosis vs. apoptosis).
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cardiac muscle cell lines.
Possible Cause 1: Off-target inhibition of other myosin isoforms.
-
Troubleshooting Step 1: Perform a literature search or target profiling to determine the selectivity of this compound against a panel of different myosin isoforms.
-
Troubleshooting Step 2: Use a lower concentration range of this compound in your experiments. Off-target effects are often more pronounced at higher concentrations.
-
Troubleshooting Step 3: If the issue persists, consider using a more cardio-specific cell line for your primary experiments if your research goals allow.
Possible Cause 2: General cellular toxicity unrelated to myosin inhibition.
-
Troubleshooting Step 1: Run parallel cytotoxicity assays that measure different cellular health parameters (e.g., ATP levels, caspase activity) to identify the specific mechanism of cell death.
-
Troubleshooting Step 2: Compare the cytotoxic profile of this compound with that of other known cardiac myosin inhibitors to see if the observed toxicity is a class effect or specific to this molecule.
Issue 2: Discrepancy between results from different cytotoxicity assays.
Possible Cause 1: Different assays measure different cellular events.
-
Explanation: An MTT assay measures metabolic activity, which may decrease before cell death occurs. An LDH assay measures membrane rupture, which is a later event in necrosis. An apoptosis assay (e.g., caspase activity) will only be positive if the cells are undergoing programmed cell death.
-
Troubleshooting Step 1: Carefully consider the timeline of your experiment. Cytotoxic effects can be time-dependent. A time-course experiment can be highly informative.
-
Troubleshooting Step 2: Use the discrepancy to your advantage to understand the mechanism of cytotoxicity. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or early-stage apoptosis rather than necrosis.
Possible Cause 2: Interference of the compound with the assay chemistry.
-
Troubleshooting Step 1: Run a cell-free control where you add this compound to the assay reagents to check for any direct chemical reactions that could alter the readout.
-
Troubleshooting Step 2: If interference is detected, consider using an alternative cytotoxicity assay that relies on a different detection principle.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) - MTT Assay (48h) | IC50 (µM) - LDH Assay (48h) |
| AC16 | Human Cardiomyocytes | > 100 | > 100 |
| H9c2 | Rat Cardiomyoblasts | 75.2 | 98.5 |
| HeLa | Human Cervical Cancer | 25.8 | 45.1 |
| A549 | Human Lung Carcinoma | 32.4 | 51.9 |
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT/MTS/XTT | Colorimetric | Metabolic activity (mitochondrial reductase) | Inexpensive, high-throughput, sensitive.[8] | Can be affected by changes in metabolic rate without cell death. |
| LDH Release | Colorimetric | Membrane integrity (release of lactate (B86563) dehydrogenase).[7] | Measures irreversible cell death, simple, reliable.[7] | Less sensitive for early-stage cytotoxicity. |
| ATP Assay | Luminescence | ATP levels | Rapid, highly sensitive. | ATP levels can fluctuate with metabolic state. |
| Caspase-Glo | Luminescence | Caspase-3/7 activity | Specific for apoptosis. | Will not detect non-apoptotic cell death. |
| Flow Cytometry | Fluorescence | Multiple parameters (e.g., Annexin V/PI staining) | Provides single-cell data, can distinguish between apoptosis and necrosis.[9] | Lower throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In parallel, prepare a set of wells for the maximum LDH release control by adding a lysis buffer 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for off-target cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy | Lekaditi | Cardiology Research [cardiologyres.org]
- 3. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to Myosin Modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues of resistance when working with "Myosin modulator 1" in cell lines. As specific resistance mechanisms to "this compound" are still an emerging area of research, this guide draws upon established principles of drug resistance observed with other ATPase inhibitors and small molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a modulator of myosin that functions by inhibiting its ATPase activity.[1][2][3][4][5] This inhibition affects the power-generating cycle of myosin, leading to a reduction in muscle contractility. It has been shown to regulate systolic cardiac performance in preclinical models.[1][2][3]
Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
Reduced sensitivity, or acquired resistance, to a therapeutic agent in a cell line can arise from several factors. While specific mechanisms for this compound are not yet fully elucidated, common reasons for drug resistance in vitro include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and thus its efficacy.[2][6]
-
Alterations in the drug target: While not always the case, mutations in the myosin gene or changes in the expression of myosin isoforms could potentially alter the binding affinity of this compound.[2]
-
Activation of compensatory signaling pathways: Cells can adapt to the inhibitory effect of a drug by upregulating parallel or downstream signaling pathways that bypass the inhibited step. For instance, increased expression of growth factor receptors like EGFR has been observed in resistance to other ATPase inhibitors.[2]
-
Experimental variability: Inconsistent experimental conditions, such as passage number of the cell line, media composition, or incubation time, can lead to apparent changes in sensitivity.
Q3: Are there known small molecules that act as cardiac myosin modulators, and do they provide insights into potential resistance?
Yes, other cardiac myosin modulators like Mavacamten and Omecamtiv mecarbil are in clinical development or use.[7][8] Mavacamten is a cardiac myosin inhibitor that, like this compound, reduces contractility, while Omecamtiv mecarbil is an activator.[7][8] These molecules target the myosin ATPase cycle to modulate cardiac contractility.[7] While clinical reports focus on efficacy and safety rather than acquired resistance in cell lines, the study of these compounds confirms that direct modulation of myosin ATPase is a viable therapeutic strategy.[9][10][11][12] The principles of drug resistance observed with other targeted therapies are likely to apply.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Initial experiments showed good efficacy, but now the IC50 has significantly increased. | 1. Development of acquired resistance in the cell line. 2. Cell line heterogeneity and selection of a resistant subpopulation. 3. Inconsistent compound potency or degradation. | 1. Perform a dose-response curve with a fresh, low-passage aliquot of the parental cell line to confirm the original IC50. 2. Develop a resistant cell line through continuous exposure to increasing concentrations of this compound (see Protocol 1). 3. Verify the identity and purity of your this compound compound stock. |
| This compound is less effective in my co-culture model compared to monoculture. | The cellular microenvironment can influence drug response. Other cell types in the co-culture may secrete factors that promote resistance. | Investigate the secretome of the co-cultured cells for growth factors or cytokines that could activate compensatory signaling pathways in the target cells. |
| I suspect increased drug efflux is causing resistance. How can I test this? | Overexpression of ABC transporters like P-glycoprotein (ABCB1). | 1. Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporine A). A restoration of sensitivity would suggest the involvement of efflux pumps.[6] 2. Perform a rhodamine 123 efflux assay (see Protocol 2). Increased efflux of this fluorescent substrate is indicative of higher ABCB1 activity. 3. Use Western blotting to compare the protein expression levels of common ABC transporters (e.g., ABCB1, ABCG2) between the parental and resistant cell lines. |
| How can I determine if the resistance is due to target alteration? | Mutations in the myosin gene or changes in isoform expression. | 1. Sequence the myosin gene(s) in both the parental and resistant cell lines to identify any potential mutations in the drug-binding site. 2. Use qRT-PCR or proteomics to analyze the expression levels of different myosin isoforms. |
| What if the resistance is not due to efflux or target modification? | Activation of compensatory signaling pathways. | Perform a phosphoproteomic or kinome profiling screen to identify upregulated signaling pathways in the resistant cells compared to the parental line.[13] This can reveal unexpected bypass mechanisms. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to the drug.
Methodology:
-
Determine the initial IC25 and IC50: Culture the parental cell line and perform a dose-response assay with this compound to determine the initial IC25 and IC50 values for cell viability after 72 hours of treatment.
-
Initial continuous exposure: Culture the parental cells in media containing this compound at the IC25 concentration.
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Initially, cell growth may be slow.
-
Gradual dose escalation: Once the cells are proliferating at a normal rate in the presence of the drug, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Establish the resistant line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the resistant line: At this point, the cell line is considered resistant. It should be cryopreserved and periodically re-evaluated for its level of resistance.
Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Activity
This protocol measures the activity of the ABCB1 transporter, a common mechanism of drug resistance.
Methodology:
-
Cell preparation: Seed both parental and suspected resistant cells in a 96-well plate and allow them to adhere overnight.
-
Loading with Rhodamine 123: Incubate the cells with the fluorescent substrate Rhodamine 123 (typically 1-5 µM) for 30-60 minutes.
-
Induce efflux: Wash the cells with fresh, pre-warmed media and then incubate them in media with or without an ABCB1 inhibitor (e.g., 10 µM verapamil) for 1-2 hours.
-
Measure intracellular fluorescence: After the efflux period, lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm).
-
Data analysis: A lower intracellular fluorescence in the resistant cells compared to the parental cells (in the absence of the inhibitor) indicates increased efflux. The fluorescence in the resistant cells should increase in the presence of the ABCB1 inhibitor.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Line | 1.5 | 1 |
| Resistant Line | 18.2 | 12.1 |
Table 2: Hypothetical Results of a Rhodamine 123 Efflux Assay
| Cell Line | Treatment | Relative Fluorescence Units (RFU) |
| Parental | Vehicle | 1000 |
| Parental | Verapamil | 1050 |
| Resistant | Vehicle | 350 |
| Resistant | Verapamil | 950 |
Visualizations
Signaling Pathways and Workflows
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating resistance to this compound.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Resistance mechanisms of cancer cells to the novel vacuolar H(+)-ATPase inhibitor archazolid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 7. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]
- 9. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Myosin Inhibitors for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 11. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"Myosin modulator 1" stability issues in different buffer conditions
Welcome to the technical support center for Myosin Modulator 1 (Compound B141). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound B141) is a small molecule inhibitor belonging to the 1,4-dihydroquinazolinone class of compounds.[1][2] It functions by directly targeting myosin, the molecular motor responsible for muscle contraction, and inhibiting its ATPase activity. This inhibition reduces the rate at which myosin hydrolyzes ATP, thereby decreasing the force-generating cross-bridges between actin and myosin.[3][4] This mechanism leads to a reduction in muscle contractility. This compound has been shown to inhibit ATPase activity in various muscle types, including rabbit psoas, porcine atria, and porcine ventricle.[1][5]
Q2: How should I store this compound?
A2: For long-term stability, this compound, which is typically supplied as a solid powder, should be stored at -20°C. For short-term storage of a few days to weeks, it can be kept at 4°C in a dry, dark environment. As with many small molecules, protecting it from light and moisture is crucial for maintaining its integrity.
Q3: What is the best solvent for reconstituting this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted into the desired aqueous experimental buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.1%) to avoid off-target effects on the protein or assay system. For other myosin modulators like Mavacamten, solubility has also been reported in ethanol (B145695) and dimethylformamide (DMF).[6]
Q4: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try testing a lower final concentration of the modulator.
-
Increase Final DMSO Concentration: While not ideal, slightly increasing the final DMSO percentage in your assay buffer (e.g., from 0.1% to 0.5%) might improve solubility. Always run a vehicle control with the same DMSO concentration to account for solvent effects.
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in your final assay buffer can help maintain the solubility of hydrophobic compounds.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of the modulator for extended periods. Prepare them fresh from the DMSO stock just before each experiment. Aqueous solutions of similar compounds like Mavacamten are not recommended for storage for more than one day.[6]
Troubleshooting Guide: Stability in Experimental Buffers
Users may encounter issues related to the stability of either the myosin protein itself or the modulator under different buffer conditions. This guide addresses these common problems.
Q5: My myosin preparation is losing activity or aggregating in my experimental buffer. How can the buffer composition affect its stability?
A5: Myosin stability is highly sensitive to buffer conditions such as ionic strength and pH.
-
Ionic Strength: Myosin solubility and function are dependent on ionic strength. Full-length myosin is soluble at high ionic strength (e.g., 300 mM KCl) but can self-assemble into filaments at lower ionic strengths (below 150 mM KCl). Aggregation can occur if the ionic strength is not optimal for the specific myosin form (full-length, heavy meromyosin, or subfragment-1). High ionic strength can also affect the conformation and stability of myosin-nucleotide complexes.
-
pH: The stability of myosin domains is pH-dependent, particularly within the physiological range of pH 6-8.[7] Deviations from a neutral pH (typically 6.8-7.5) can lead to protein denaturation and loss of function. For example, low pH (acidosis) has been shown to slow the rate of ADP release from myosin, impacting its kinetics.[8][9]
-
Dithiothreitol (DTT): Myosin contains critical cysteine residues that can oxidize. Including a reducing agent like DTT (typically 1-2 mM) in your buffers is essential to prevent oxidation and maintain myosin activity.
Q6: I am performing an ATPase assay and my results are inconsistent. What buffer-related factors should I check?
A6: Inconsistent ATPase activity can stem from several factors related to your buffer and reagents.
-
Buffer Composition: Ensure your buffer composition is consistent across all experiments. ATPase assays are often performed in buffers containing PIPES or Tris at a pH of around 6.8-7.5, with MgCl₂ (2-5 mM), KCl (10-30 mM), and DTT (1 mM).[10]
-
Modulator Stability: While specific data for this compound is limited, many small molecules can be unstable in aqueous solutions over time. As mentioned, always prepare fresh dilutions of the modulator for each experiment.
-
ATP Quality: Ensure your ATP stock is fresh and has not undergone multiple freeze-thaw cycles, which can lead to hydrolysis into ADP. The presence of contaminating ADP can inhibit the myosin ATPase cycle.
-
Myosin Integrity: The purity and activity of your myosin preparation are paramount. If you suspect your myosin has degraded, it is best to use a fresh aliquot or a newly purified batch.
Data Summary: Buffer Conditions
The following tables summarize typical buffer conditions used for myosin experiments and the known stability of related myosin modulators.
Table 1: Recommended Buffer Conditions for Myosin Experiments
| Parameter | Recommended Range | Purpose & Notes |
| Buffer Agent | 10-25 mM PIPES, Tris, or Imidazole | Maintains pH. PIPES is often preferred for ATPase assays. |
| pH | 6.8 - 7.5 | Optimal for myosin stability and enzymatic activity.[7] |
| KCl | 10 - 300 mM | Modulates ionic strength. Higher concentrations (e.g., 300 mM) keep full-length myosin soluble, while lower concentrations are used for filament-based assays. |
| MgCl₂ | 2 - 5 mM | Essential cofactor for ATP hydrolysis by myosin. |
| DTT | 1 - 2 mM | Reducing agent to prevent oxidation of myosin. |
| EGTA/EDTA | 0.5 - 1 mM | Chelates divalent cations. Used in storage buffers but should be considered carefully in activity assays where Mg²⁺ is required. |
Table 2: Solubility and Storage of Myosin Inhibitors
| Compound | Solvent for Stock | Aqueous Solubility | Storage (Solid) | Storage (Stock Solution) |
| This compound | DMSO | Limited (requires dilution from DMSO stock) | -20°C | -80°C (DMSO stock) |
| Mavacamten | DMSO, DMF, Ethanol[6] | Sparingly soluble; ~0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)[6] | -20°C[6] | -80°C (DMSO stock, up to 6 months)[11] |
| Aficamten | DMSO | Limited (requires dilution from DMSO stock) | -20°C | -80°C (DMSO stock) |
Experimental Protocols
Protocol 1: General Myosin ATPase Activity Assay
This protocol describes a common method for measuring the actin-activated ATPase activity of myosin and assessing the inhibitory effect of this compound.
Reagents:
-
Myosin (e.g., bovine cardiac heavy meromyosin)
-
F-actin (phalloidin-stabilized)
-
Assay Buffer: 12 mM PIPES (pH 6.8), 10 mM KCl, 2 mM MgCl₂, 1 mM DTT[10]
-
ATP Solution (e.g., 100 mM stock, pH 7.0)
-
NADH-coupled enzymatic assay reagents (Lactate dehydrogenase, Pyruvate kinase, Phosphoenolpyruvate, NADH)
-
This compound (10 mM stock in DMSO)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH-coupled assay reagents, and F-actin (e.g., 15 µM final concentration).
-
Add this compound (or DMSO as a vehicle control) to the desired final concentration. Ensure the final DMSO concentration is constant across all wells.
-
Add the myosin protein to the wells (e.g., 1 µM final concentration).
-
Incubate the plate for 5-10 minutes at the desired temperature (e.g., 23°C) to allow the modulator to bind to the myosin.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Calculate the ATPase rate and determine the IC₅₀ or IC₂₅ value for this compound by fitting the dose-response data to a suitable equation.
Visualizations
Myosin ATPase Cycle and Inhibition
The following diagram illustrates the key steps of the myosin ATPase cycle and the proposed point of inhibition by modulators like this compound. These inhibitors often stabilize myosin in a state that is weakly bound to actin and has a slow rate of phosphate (B84403) release, thereby reducing the number of force-producing heads.[3][12]
Caption: Myosin ATPase cycle and the inhibitory mechanism of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address compound precipitation in aqueous buffers.
Caption: Troubleshooting workflow for addressing modulator solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 肌球蛋白调节剂 1 | this compound | CAS 3034189-56-2 | Myosin调节剂 | 美国InvivoChem [invivochem.cn]
- 3. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Calibrating equipment for "Myosin modulator 1" kinetic measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Myosin Modulator 1" and conducting kinetic measurements of the myosin ATPase cycle.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind measuring the kinetic impact of this compound on the myosin ATPase cycle?
A1: The myosin ATPase cycle is a multi-step process where myosin converts the chemical energy from ATP hydrolysis into mechanical force.[1][2] Myosin modulators, such as the hypothetical "this compound," can alter the rates of one or more steps in this cycle, thereby affecting muscle contractility.[2][3][4] Kinetic measurements aim to quantify these changes by monitoring the consumption of ATP or the generation of products (ADP and inorganic phosphate, Pi) over time.[5]
Q2: Which kinetic assay is most suitable for studying this compound?
A2: The choice of assay depends on the specific kinetic parameters you aim to measure.
-
Steady-state ATPase assays measure the overall rate of ATP hydrolysis and are useful for initial screening.[5]
-
Transient kinetic assays , such as stopped-flow and quenched-flow techniques, allow for the measurement of individual reaction steps in the ATPase cycle, providing detailed mechanistic insights.[5][6]
Q3: What are the critical reagents and their quality requirements for these assays?
A3: High-quality reagents are crucial for reproducible results.
-
Myosin: Should be highly pure (>99%) and have a known concentration and activity.[7]
-
Actin: Purified from sources like rabbit skeletal muscle and should be properly stored to maintain its ability to polymerize.[5]
-
ATP: Use a high-purity stock solution with a precisely determined concentration.
-
This compound: Ensure the compound is fully solubilized, typically in a solvent like DMSO, and that the final solvent concentration does not affect the assay.
Q4: How can I determine the active concentration of my protein preparations?
A4: It is important to distinguish between the total protein concentration and the concentration of active, functional protein. Techniques like calibration-free concentration analysis (CFCA) can be used to determine the fraction of the protein that is capable of binding and is active in the assay.[8]
Troubleshooting Guides
Issue 1: High variability or inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Always prepare fresh reaction mixes immediately before use. Thaw all components completely and mix gently to ensure homogeneity.[9] |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction to minimize pipetting variations.[9] |
| Instrument Drift | Allow instruments to warm up and stabilize before starting measurements. Regularly calibrate your spectrophotometer or fluorometer.[10] |
| Temperature Fluctuations | Ensure all reactions are carried out at a constant and controlled temperature, as enzyme kinetics are highly temperature-dependent.[11] |
| Protein Instability | Recombinant proteins may lose activity over time. Use fresh protein preparations or store them appropriately in aliquots at -80°C.[8] |
Issue 2: No or very low ATPase activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive Myosin | Verify the activity of your myosin preparation using a standard assay without the modulator. |
| Incorrect Buffer Conditions | Myosin ATPase activity can be sensitive to salt concentration; ensure that the salt (e.g., KCl, NaCl) and pH of your assay buffer are optimal.[11] |
| Presence of Inhibitors | Ensure your solutions are free from contaminants that could inhibit the enzyme, such as high concentrations of EDTA (>0.5 mM) or sodium azide (B81097) (>0.2%).[9] |
| Substrate Limitation | Ensure the ATP concentration is sufficient and not being depleted too quickly. For steady-state measurements, ATP should be in excess.[5] |
Issue 3: Non-linear standard curves or unexpected kinetic profiles.
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Dilutions | Carefully prepare your standard curve, ensuring accurate serial dilutions. |
| Substrate/Product Inhibition | High concentrations of ATP or the accumulation of ADP can inhibit the reaction. Optimize the concentrations or use an ATP regeneration system.[7] |
| Air Bubbles in Wells | Pipette solutions gently against the side of the well to avoid introducing air bubbles, which can interfere with optical measurements.[9] |
| Incorrect Instrument Settings | Verify the wavelength settings and filters on your spectrophotometer or fluorometer are appropriate for your assay.[9] |
Experimental Protocols
Protocol 1: Steady-State NADH-Coupled ATPase Assay
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]
Materials:
-
Myosin
-
Actin (optional, for actin-activated ATPase)
-
This compound
-
Assay Buffer (e.g., KMg50: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 mM imidazole, pH 7.0)[7]
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.
-
Add myosin (and actin, if applicable) and this compound at various concentrations.
-
Incubate at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
Control: It is essential to confirm that the coupled enzyme system is not rate-limiting by adding a known amount of ADP and ensuring a rapid change in absorbance.[5]
Protocol 2: Single Turnover ATP Hydrolysis (Quenched-Flow)
This method measures the rate of ATP cleavage into ADP and Pi in a single enzymatic cycle.
Materials:
-
Myosin
-
This compound
-
[γ-³²P]ATP
-
Quench Solution (e.g., perchloric acid)
-
Assay Buffer
Procedure:
-
Rapidly mix myosin (with or without this compound) with [γ-³²P]ATP in a quenched-flow apparatus.
-
Allow the reaction to proceed for a defined, short period (milliseconds to seconds).
-
Quench the reaction by adding a quench solution.
-
Separate the unreacted [γ-³²P]ATP from the released ³²Pi using a method like the isobutanol-benzene extraction.[5][11]
-
Quantify the amount of ³²Pi produced using scintillation counting.
-
Repeat for various reaction times to obtain a time course of ATP hydrolysis.
Visualizations
Caption: The Myosin ATPase Cycle, showing attached and detached states.
Caption: A logical workflow for troubleshooting inconsistent kinetic data.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. ohsu.edu [ohsu.edu]
"Myosin modulator 1" non-specific binding in protein assays
Welcome to the technical support center for Myosin Modulator 1 (MYOM1), also known as Myomesin-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to non-specific binding of MYOM1 in various protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MYOM1) and what are its main functions?
A1: this compound (MYOM1), or Myomesin-1, is a key structural protein found in the M-band of striated muscles.[1][2][3] Its primary role is to provide structural integrity by cross-linking myosin thick filaments and connecting them to the elastic titin filaments.[3][4][5] This helps to stabilize the sarcomere during muscle contraction and stretching.[3][5] MYOM1 is also involved in stretch-induced signaling and plays a role in the assembly of the sarcomere.[5][6]
Q2: What are the known binding partners of MYOM1 that could cause non-specific interactions in my co-immunoprecipitation (co-IP) experiment?
A2: MYOM1 has several known binding partners within the muscle sarcomere, which could be a source of co-precipitation. These include:
-
Muscle-type creatine (B1669601) kinase[1][7]
-
Light meromyosin[4]
It is also capable of forming homodimers.[4] When performing co-IP experiments, it is crucial to have appropriate controls to distinguish specific interactions from these known associations.
Q3: Why am I seeing multiple bands for MYOM1 in my Western Blot?
A3: The presence of multiple bands for MYOM1 in a Western Blot could be due to several factors:
-
Splice Variants: MYOM1 is known to have alternatively spliced variants, such as EH-myomesin and Skelemin, which may have different molecular weights.[5]
-
Post-Translational Modifications: The protein may be subject to modifications like phosphorylation, which can alter its migration in the gel.[8]
-
Protein Degradation: If samples are not handled properly with protease inhibitors, MYOM1 may be cleaved, resulting in lower molecular weight bands.[9][10]
-
Dimers or Multimers: Incomplete denaturation of the sample can lead to the presence of higher molecular weight bands corresponding to dimers or multimers.[9]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[9][11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during protein assays involving MYOM1.
Western Blotting
Issue: High background or non-specific bands on the blot.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that gives a strong signal for MYOM1 with minimal background.[9][10] |
| Inadequate blocking | Increase the blocking time or try a different blocking agent. Common blockers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For persistent issues, consider using commercially available blocking buffers. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the volume of wash buffer is sufficient to fully cover the membrane.[10] |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[9] Consider using a more highly cross-adsorbed secondary antibody.[11] |
| Sample overloading | Reduce the amount of total protein loaded per lane. High concentrations of total protein can lead to non-specific antibody binding.[10] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background signal in negative control wells.
| Possible Cause | Recommended Solution |
| Suboptimal blocking | Optimize the blocking buffer. Casein-based blockers can sometimes be more effective than BSA for reducing non-specific binding of certain antibodies.[12] |
| Non-specific antibody binding | Adjust the concentrations of both the capture and detection antibodies. High concentrations can lead to increased background. |
| Insufficient washing | Ensure thorough washing between each step to remove unbound reagents. Automated plate washers can improve consistency. |
| Cross-reactivity of the detection antibody | Test the detection antibody in the absence of the capture antibody to assess its non-specific binding to the plate or blocking agent. |
| Buffer composition | Adding a non-ionic detergent like Tween-20 to the wash and antibody dilution buffers can help reduce hydrophobic interactions.[13] |
Immunoprecipitation (IP)
Issue: High signal in the negative control (e.g., IgG control).
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with the beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[14] |
| Antibody concentration too high | Use the minimum amount of antibody necessary for efficient pulldown of MYOM1. |
| Stringency of wash buffer | Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or add a mild detergent to the wash buffer to disrupt weak, non-specific interactions.[15] |
| Presence of abundant interacting proteins | If MYOM1 is part of a large, stable complex, you may need to use more stringent lysis and wash buffers to isolate specific interactions. |
Experimental Protocols
Protocol for Optimizing Blocking Buffer in Western Blotting
-
Prepare Identical Protein Samples: Load the same amount of your protein lysate in multiple lanes of an SDS-PAGE gel.
-
Transfer to Membrane: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Cut the Membrane: After transfer, cut the membrane into strips, ensuring each strip has a lane of your protein sample.
-
Test Different Blocking Buffers: Incubate each strip in a different blocking buffer for 1 hour at room temperature. Test a variety of blockers, such as:
-
5% non-fat dry milk in TBST
-
5% BSA in TBST
-
1% Casein in TBST
-
Commercially available blocking buffers
-
-
Primary and Secondary Antibody Incubation: Proceed with your standard protocol for primary and secondary antibody incubations, ensuring all strips are treated identically.
-
Develop and Compare: Develop all the strips simultaneously and compare the signal-to-noise ratio to determine the most effective blocking agent.
Protocol for Pre-clearing Lysate for Immunoprecipitation
-
Prepare Cell Lysate: Lyse your cells using a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Quantify Protein Concentration: Determine the protein concentration of your lysate.
-
Prepare Beads: Resuspend your protein A/G beads in lysis buffer.
-
Pre-clear the Lysate: Add an appropriate amount of beads (e.g., 20 µL of a 50% slurry per 1 mg of lysate) to your cell lysate.
-
Incubate: Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.
-
Centrifuge: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your immunoprecipitation experiment with your anti-MYOM1 antibody.
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data on how to present results from troubleshooting experiments.
Table 1: Effect of Blocking Agent on Signal-to-Noise Ratio in MYOM1 Western Blot
| Blocking Agent | MYOM1 Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 5% Non-fat Dry Milk | 8500 | 1200 | 7.1 |
| 5% BSA | 7800 | 800 | 9.8 |
| 1% Casein | 8200 | 650 | 12.6 |
Table 2: Impact of Salt Concentration in Wash Buffer on Non-Specific Binding in MYOM1 co-IP
| NaCl Concentration in Wash Buffer | MYOM1 Pulldown (Relative Units) | Non-Specific Protein Pulldown (IgG control, Relative Units) |
| 150 mM | 1.0 | 0.8 |
| 300 mM | 0.95 | 0.3 |
| 500 mM | 0.9 | 0.1 |
Visualizations
Caption: Protein interaction network of this compound (MYOM1).
Caption: General troubleshooting workflow for non-specific binding.
Caption: Factors influencing non-specific binding in protein assays.
References
- 1. Gene - MYOM1 [maayanlab.cloud]
- 2. The role of the M-band myomesin proteins in muscle integrity and cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myomesin - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. MYOM1 - Wikipedia [en.wikipedia.org]
- 6. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYOM1 myomesin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. arp1.com [arp1.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. researchgate.net [researchgate.net]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Adjusting for Myosin Modulator 1 (MYOM1) Effects on Calcium Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Myosin Modulator 1 (MYOM1), also known as Myomesin-1, on myofilament calcium sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of MYOM1 and how is it related to calcium sensitivity?
A1: MYOM1 is a crucial structural protein located in the M-band of the sarcomere, the fundamental contractile unit of striated muscle.[1] It plays a significant role in maintaining the structural integrity of the thick filaments and the overall sarcomere architecture. Recent studies have shown that the absence of MYOM1 in cardiomyocytes leads to sarcomere disassembly, impaired contractility, and, importantly, impaired calcium homeostasis.[1][2] This impairment suggests that MYOM1 has an indirect but critical role in modulating myofilament calcium sensitivity, likely by ensuring the proper structural arrangement for efficient excitation-contraction coupling.
Q2: My MYOM1 knockout/knockdown cardiomyocytes show reduced contractility. How can I determine if this is due to a change in calcium sensitivity?
A2: A reduction in contractility in MYOM1-deficient cardiomyocytes can stem from several factors, including disorganized sarcomeres and altered calcium handling.[1] To specifically assess changes in myofilament calcium sensitivity, you should perform a force-pCa analysis using skinned muscle fibers or isolated myofibrils. This technique allows you to directly measure the force generated at different calcium concentrations, independent of cellular calcium release and uptake mechanisms. An increase or decrease in the pCa50 value (the calcium concentration at which half-maximal force is produced) will indicate a change in calcium sensitivity.
Q3: What is the proposed signaling pathway linking MYOM1 to calcium sensitivity?
A3: The exact signaling pathway is still under investigation, but evidence from MYOM1 knockout models points towards a connection with the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway.[1] The absence of MYOM1 leads to significant changes in the expression of CaMKII isoforms, which are known regulators of calcium handling proteins in cardiomyocytes.[1] The structural disarray caused by the loss of MYOM1 may disrupt the normal localization and function of signaling molecules associated with the M-band, leading to downstream effects on calcium-sensitive signaling cascades.
Troubleshooting Guides
Issue 1: High variability in force-pCa measurements in MYOM1-deficient skinned fibers.
-
Possible Cause 1: Sarcomere Instability.
-
Explanation: MYOM1 is essential for sarcomere stability. In its absence, sarcomeres are more fragile and may be damaged during the skinning process or when subjected to high calcium concentrations, leading to inconsistent force measurements.
-
Troubleshooting Steps:
-
Handle the skinned fibers with extreme care.
-
Consider using a lower concentration of Triton X-100 or a shorter skinning time to minimize membrane disruption.
-
Ensure the relaxing and activating solutions are meticulously prepared to maintain proper ionic strength and pH.
-
Start the experiment with sub-maximal activating solutions to precondition the fibers before exposing them to maximal calcium levels.
-
-
-
Possible Cause 2: Incomplete Skinnning.
-
Explanation: If the cell membrane is not completely permeabilized, endogenous calcium handling mechanisms can interfere with the exogenously applied calcium concentrations, leading to erroneous force-pCa curves.
-
Troubleshooting Steps:
-
Visually inspect the fibers after skinning to ensure they are no longer contracting spontaneously.
-
Test the preparation with a caffeine (B1668208) solution to confirm the sarcoplasmic reticulum is no longer intact and capable of releasing calcium.
-
Increase the skinning time or Triton X-100 concentration slightly, but be mindful of the increased risk of sarcomere damage.
-
-
Issue 2: Unexpected shifts in the force-pCa curve that are not consistent with the experimental hypothesis.
-
Possible Cause 1: Contamination of solutions.
-
Explanation: The relaxing and activating solutions used in skinned fiber experiments contain precise concentrations of calcium and EGTA. Any contamination can significantly alter the free calcium concentration and shift the force-pCa curve.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment using high-purity water and reagents.
-
Use dedicated glassware and pipette tips for relaxing and activating solutions to prevent cross-contamination.
-
Verify the pH of all solutions at the experimental temperature, as pH can affect calcium sensitivity.
-
-
-
Possible Cause 2: Post-translational modifications.
-
Explanation: Changes in the phosphorylation status of myofilament proteins, such as troponin I, can alter calcium sensitivity. The experimental conditions or the genetic modification itself might be altering the activity of kinases and phosphatases.
-
Troubleshooting Steps:
-
If possible, measure the phosphorylation status of key regulatory proteins in your experimental samples.
-
Consider including phosphatase inhibitors in your solutions if you want to maintain the in vivo phosphorylation state, or protein kinase A to assess the effect of phosphorylation.
-
-
Quantitative Data Summary
The following tables present hypothetical data based on the expected outcomes from experiments investigating the effects of MYOM1 deficiency on calcium sensitivity, as suggested by the literature.[1] These tables are intended to serve as a reference for expected trends.
Table 1: Myofilament Calcium Sensitivity Parameters
| Experimental Group | pCa50 (-log[Ca2+]) | Hill Coefficient (nH) | Maximal Active Force (mN/mm²) |
| Wild-Type (WT) | 5.80 ± 0.05 | 2.5 ± 0.2 | 45 ± 5 |
| MYOM1 Knockout (KO) | 5.65 ± 0.07 | 2.1 ± 0.3 | 30 ± 6** |
*p < 0.05, **p < 0.01 compared to WT. A lower pCa50 value in the MYOM1 KO group indicates a decrease in calcium sensitivity. The reduced Hill coefficient suggests decreased cooperativity in the myofilaments.
Table 2: Calcium Transient Analysis in Intact Cardiomyocytes
| Experimental Group | Transient Amplitude (F/F0) | Time to Peak (ms) | Decay Tau (ms) |
| Wild-Type (WT) | 3.5 ± 0.4 | 80 ± 10 | 150 ± 20 |
| MYOM1 Knockout (KO) | 2.8 ± 0.5 | 95 ± 12 | 180 ± 25* |
*p < 0.05 compared to WT. The reduced transient amplitude and prolonged kinetics in the MYOM1 KO group are indicative of impaired calcium homeostasis.
Experimental Protocols
Skinned Muscle Fiber Preparation and Force-pCa Measurement
-
Muscle Preparation: Isolate cardiac muscle tissue (e.g., papillary muscle or trabeculae) in a relaxing solution on ice.
-
Fiber Bundles: Dissect small muscle fiber bundles (approximately 150-200 µm in diameter and 1-2 mm in length).
-
Skinning: Permeabilize the cell membranes by incubating the fiber bundles in a relaxing solution containing 1% Triton X-100 for 30-60 minutes at 4°C.
-
Mounting: Attach the ends of a single skinned fiber to a force transducer and a length controller using aluminum clips.
-
Sarcomere Length: Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.
-
Force Measurement: Sequentially expose the fiber to a series of activating solutions with increasing calcium concentrations (typically from pCa 9.0 to 4.5).
-
Data Analysis: Record the steady-state force at each calcium concentration. Normalize the force values to the maximal force obtained at saturating calcium (pCa 4.5). Fit the data to the Hill equation to determine the pCa50 and the Hill coefficient.
Visualizations
References
"Myosin modulator 1" interference with common biochemical reagents
Welcome to the technical support center for Myosin modulator 1 (Compound B141). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with common biochemical reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound B141)?
This compound (Compound B141) is a small molecule that acts as a modulator of myosin ATPase activity. It has been shown to inhibit the ATPase activity of myosin from various sources, including rabbit psoas, porcine atria, and porcine ventricle.[1][2][3] Its primary mechanism of action is the inhibition of the enzymatic function of myosin, which is crucial for muscle contraction.
Q2: What is the solvent for this compound (Compound B141)?
The solubility information for this compound (Compound B141) is not explicitly stated in the provided search results. Typically, small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to consult the manufacturer's datasheet for specific solubility information. When preparing stock solutions, ensure the final concentration of the solvent in your assay is low (usually <1%) to avoid solvent effects on the experiment.
Q3: Could this compound (Compound B141) interfere with protein quantification assays?
While specific data is unavailable for this compound, small molecules can potentially interfere with common protein quantification assays.
-
Bradford Assay: This assay relies on the binding of Coomassie dye to proteins. Compounds that absorb light near 595 nm or that bind to the dye or protein could interfere.
-
BCA Assay: The BCA assay involves the reduction of Cu2+ to Cu+ by protein, followed by the detection of Cu+ with bicinchoninic acid (BCA). Reducing agents or chelating agents can interfere with this assay.
It is recommended to run a control with just the assay buffer and this compound (at the final assay concentration) to check for any background signal.
Q4: Can this compound (Compound B141) affect the results of my Western blot?
Direct interference with the immunodetection process in a Western blot is unlikely unless the compound cross-reacts with the antibodies used. However, if you are treating cells or tissues with the modulator and then analyzing myosin expression or phosphorylation, you are studying the biological effects of the compound, not assay interference.
Q5: How does this compound (Compound B141) affect ATPase activity?
This compound (Compound B141) is an inhibitor of myosin's ATPase activity. The inhibitory effect is concentration-dependent.
Troubleshooting Guide
Issue 1: Unexpected Results in Myosin ATPase Activity Assays
Symptom: You observe inconsistent or unexpected ATPase inhibition/activity when using this compound (Compound B141).
Possible Causes & Solutions:
-
Compound Precipitation: this compound may have limited solubility in aqueous assay buffers.
-
Troubleshooting Step: Visually inspect your assay wells for any signs of precipitation. Determine the critical solubility concentration of the compound in your specific assay buffer.
-
-
Interference with Assay Reagents: The compound might be interfering with the detection method of your ATPase assay.
-
Malachite Green Assay: This colorimetric assay detects free phosphate (B84403). Some compounds can interfere with the formation of the colored complex. Run a control with ATP and the modulator (without myosin) to see if the compound affects the background reading. The acidity of the malachite green reagent can also cause some spontaneous ATP hydrolysis, which might be affected by the presence of the compound.[4][5][6]
-
Coupled Enzyme Assays (e.g., NADH-linked assays): These assays use other enzymes to link ADP production to a detectable change (e.g., a change in NADH absorbance). The modulator could be inhibiting one of the coupling enzymes. Test the effect of the modulator on the coupled assay system in the absence of myosin by adding a known amount of ADP.[7]
-
Fluorescence-based Assays: If the modulator is fluorescent or quenches fluorescence at the excitation/emission wavelengths used, it will interfere with the readout. Measure the fluorescence of the compound in the assay buffer.
-
-
ATP Concentration: The inhibitory effect of an ATP-competitive inhibitor can be overcome by high concentrations of ATP.
-
Troubleshooting Step: If you suspect ATP-competitive inhibition, perform the assay with varying concentrations of ATP to see if the potency of the inhibitor changes.
-
Issue 2: High Background Signal in Colorimetric or Fluorometric Assays
Symptom: You observe a high background signal in your assay when this compound (Compound B141) is present, even in the absence of the enzyme.
Possible Causes & Solutions:
-
Intrinsic Absorbance or Fluorescence of the Compound: The compound itself may absorb light or fluoresce at the wavelengths used for detection.
-
Troubleshooting Step: Run a spectrum of the compound in your assay buffer to identify its absorbance and fluorescence properties. If there is an overlap, you may need to switch to a different assay format or correct for the background signal.
-
-
Contamination of the Compound: The compound stock may be contaminated with an interfering substance.
-
Troubleshooting Step: If possible, obtain a fresh batch of the compound or purify the existing stock.
-
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound (Compound B141) on ATPase activity.
| Myosin Source | IC25 Value (µM) | Reference |
| Rabbit Psoas | 0.42 | [1] |
| Porcine Atria | 0.13 | [1] |
| Porcine Ventricle | 3.09 | [1] |
IC25 is the concentration of the inhibitor that causes 25% inhibition of the enzyme activity.
Experimental Protocols
Key Experiment: In Vitro Myosin ATPase Activity Assay (Malachite Green)
This protocol is a general guideline for measuring the effect of this compound on myosin ATPase activity using a malachite green-based phosphate detection method.
Materials:
-
Purified Myosin (e.g., from cardiac or skeletal muscle)
-
This compound (Compound B141) stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM imidazole (B134444) pH 7.5, 10 mM KCl, 4 mM MgCl2, 1 mM DTT)
-
ATP solution (in assay buffer)
-
Malachite Green Reagent
-
Phosphate Standard solution
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare the myosin solution to the desired concentration in the assay buffer.
-
Prepare the ATP solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of the diluted this compound or vehicle control to the wells.
-
Add 50 µL of the myosin solution to each well.
-
Incubate for 10-15 minutes at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add 30 µL of the ATP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a set amount of time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphate:
-
Add 100 µL of the Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measure Absorbance:
-
Read the absorbance at ~620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Create a phosphate standard curve to convert absorbance values to the amount of phosphate produced.
-
Calculate the rate of ATP hydrolysis for each concentration of the modulator.
-
Plot the ATPase activity against the modulator concentration to determine the IC50 value.
-
Controls to Include:
-
No Enzyme Control: Assay buffer, ATP, and modulator (to check for non-enzymatic ATP hydrolysis and compound interference).
-
No Modulator Control (Vehicle Control): All reaction components with the vehicle (e.g., DMSO) to determine the 100% activity level.
-
No ATP Control: All reaction components except ATP to check for background signal from the protein and modulator.
Visualizations
Caption: Myosin ATPase cycle and the inhibitory action of this compound.
Caption: General workflow for an in vitro Myosin ATPase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cardiac Myosin Modulators: Omecamtiv Mecarbil vs. Mavacamten
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac disease therapeutics, direct modulation of the sarcomere—the fundamental contractile unit of the heart—represents a novel and targeted approach. This guide provides a detailed comparison of two pioneering myosin modulators with opposing mechanisms of action: Omecamtiv mecarbil, a cardiac myosin activator, and Mavacamten, a cardiac myosin inhibitor. We will delve into their efficacy, supported by quantitative data from pivotal clinical trials, outline the experimental protocols of these studies, and visualize their distinct mechanisms of action.
At a Glance: Omecamtiv Mecarbil vs. Mavacamten
| Feature | Omecamtiv Mecarbil | Mavacamten |
| Drug Class | Cardiac Myosin Activator | Cardiac Myosin Inhibitor |
| Mechanism of Action | Increases the rate of myosin's transition to the force-producing state, prolonging systolic ejection time. | Reduces the number of available actin-myosin cross-bridges, decreasing excessive contractility. |
| Primary Indication | Heart Failure with Reduced Ejection Fraction (HFrEF) | Obstructive Hypertrophic Cardiomyopathy (oHCM) |
| Therapeutic Goal | Enhance cardiac contractility and improve cardiac output. | Reduce hypercontractility and alleviate left ventricular outflow tract (LVOT) obstruction. |
| Pivotal Clinical Trial(s) | GALACTIC-HF, COSMIC-HF | EXPLORER-HCM, VALOR-HCM |
Efficacy and Clinical Trial Data
The clinical development of Omecamtiv mecarbil and Mavacamten has been shaped by large-scale, randomized controlled trials. Below is a summary of the key quantitative outcomes from these studies.
Omecamtiv Mecarbil in Heart Failure with Reduced Ejection Fraction (HFrEF)
Omecamtiv mecarbil has been extensively studied in patients with HFrEF, a condition characterized by the heart's diminished ability to pump blood effectively.
Table 1: Quantitative Efficacy Data for Omecamtiv Mecarbil in HFrEF
| Clinical Trial | Primary Endpoint | Key Secondary/Subgroup Outcomes | Adverse Events |
| GALACTIC-HF | Composite of first heart failure event or cardiovascular death: Hazard Ratio (HR) 0.92 (95% CI, 0.86-0.99; p=0.03) in the Omecamtiv mecarbil group vs. placebo.[1][2] | No significant reduction in cardiovascular death alone (HR 1.01; 95% CI, 0.92-1.11).[1] Greater benefit observed in patients with LVEF ≤28% (HR 0.84; 95% CI, 0.77-0.92).[3] | Adverse events were balanced between the treatment and placebo arms.[2] A small increase in cardiac troponin I was observed, but not associated with myocardial ischemia or infarction.[1][4] |
| COSMIC-HF | Statistically significant improvements in systolic ejection time, stroke volume, and N-terminal-pro-brain natriuretic peptide (NT-proBNP) at 20 weeks.[4] | Statistically significant decreases in cardiac dimensions and heart rate in the dose-titration group.[4] | Adverse events were comparable to placebo.[4][5] |
Mavacamten in Obstructive Hypertrophic Cardiomyopathy (oHCM)
Mavacamten is the first cardiac myosin inhibitor approved for the treatment of symptomatic oHCM, a genetic disorder characterized by excessive thickening of the heart muscle, leading to obstruction of blood flow.
Table 2: Quantitative Efficacy Data for Mavacamten in oHCM
| Clinical Trial | Primary Endpoint | Key Secondary Outcomes | Adverse Events |
| EXPLORER-HCM | Composite functional endpoint (improvement in pVO₂ and NYHA class): Achieved by 37% of patients on Mavacamten vs. 17% on placebo (p=0.0005).[6][7][8] | Change in post-exercise LVOT gradient: -47 mmHg in the Mavacamten group vs. -10 mmHg in the placebo group (p<0.0001).[6][8] Change in KCCQ-CSS: +9.1 in the Mavacamten group (p<0.0001).[8] | Generally well-tolerated. Dizziness and syncope were reported more frequently than in the placebo group.[9] Reversible reductions in LVEF were observed in a small percentage of patients.[9][10] |
| VALOR-HCM | Decision to proceed with septal reduction therapy (SRT) or guideline eligibility at week 16: 17.9% in the Mavacamten group vs. 76.8% in the placebo group (p<0.0001).[11][12] | Improvement in NYHA class by ≥1 class: 63% in the Mavacamten group vs. 21% in the placebo group (p<0.05).[11][12] Change in resting LVOT gradient at 16 weeks: -36 mmHg in the Mavacamten group.[11] | No new adverse reactions were identified compared to previous trials.[10] |
Experimental Protocols
The following sections outline the methodologies of the key clinical trials for Omecamtiv mecarbil and Mavacamten.
GALACTIC-HF (Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure)
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled, event-driven trial.[3][13]
-
Patient Population : 8,256 patients with symptomatic chronic HFrEF (NYHA class II-IV), LVEF ≤35%, and elevated natriuretic peptides.[2][3][13]
-
Intervention : Patients were randomized to receive either oral Omecamtiv mecarbil (25 mg, 37.5 mg, or 50 mg twice daily based on plasma concentration) or placebo, in addition to standard of care.[3]
-
Primary Endpoint : A composite of the time to the first heart failure event (hospitalization or urgent visit for heart failure) or cardiovascular death.[13]
-
Duration : Median follow-up of 21.8 months.[3]
EXPLORER-HCM (Clinical Study to Evaluate Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy)
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled trial.[6][14][15]
-
Patient Population : 251 adult patients with symptomatic (NYHA Class II and III) obstructive HCM, with an LVOT peak gradient ≥50 mmHg and LVEF ≥55%.[9][10]
-
Intervention : Patients were randomized 1:1 to receive a starting dose of 5 mg of Mavacamten or placebo orally once daily for 30 weeks.[6][14]
-
Primary Endpoint : A composite functional endpoint assessing the change in peak oxygen consumption (pVO₂) and New York Heart Association (NYHA) functional class at week 30.[8][14][16]
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of Omecamtiv mecarbil and Mavacamten stem from their opposing modulation of the cardiac myosin cross-bridge cycle.
Omecamtiv Mecarbil: A Cardiac Myosin Activator
Omecamtiv mecarbil selectively binds to the catalytic domain of cardiac myosin.[17] This allosteric modulation increases the rate at which myosin transitions into the strongly actin-bound, force-generating state.[17][18] The result is a prolonged systolic ejection time without a significant increase in myocardial oxygen consumption.[18]
Caption: Mechanism of Omecamtiv Mecarbil action on the cardiac myosin cross-bridge cycle.
Mavacamten: A Cardiac Myosin Inhibitor
Mavacamten also binds to cardiac myosin but has the opposite effect. It stabilizes an auto-inhibited, energy-sparing state of the myosin head, reducing the number of myosin heads available to interact with actin.[19][20] This leads to a decrease in the number of actin-myosin cross-bridges, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy.[21]
Caption: Mechanism of Mavacamten action, promoting an inhibited state of cardiac myosin.
Experimental Workflow: A Generalized Clinical Trial Process
The development and evaluation of novel cardiac modulators like Omecamtiv mecarbil and Mavacamten follow a rigorous, multi-phase clinical trial process.
References
- 1. Modest Gains With Omecamtiv Mecarbil in Chronic HFrEF: GALACTIC-HF | tctmd.com [tctmd.com]
- 2. hfsa.org [hfsa.org]
- 3. Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure - American College of Cardiology [acc.org]
- 4. Amgen and Cytokinetics Announce Positive Top-Line Results From COSMIC-HF, A Phase 2 Trial of Omecamtiv Mecarbil in Patients With Chronic Heart Failure | tctmd.com [tctmd.com]
- 5. amgen.com [amgen.com]
- 6. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. emjreviews.com [emjreviews.com]
- 8. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 10. Bristol Myers Squibb - Long-Term Follow-Up Data from Two Phase 3 Studies of CAMZYOS® (mavacamten) Demonstrate Consistent and Durable Response in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (HCM) [news.bms.com]
- 11. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]
- 12. VALOR-HCM: Mavacamten Decreases Need for Septal Reduction Therapy in Symptomatic Obstructive HCM | Cardio Care Today [cardiocaretoday.com]
- 13. Assessment of Omecamtiv Mecarbil for the Treatment of Patients With Severe Heart Failure: A Post Hoc Analysis of Data From the GALACTIC-HF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. TRIAL SUMMARY: EXPLORER-HCM | Cardio Care Today [cardiocaretoday.com]
- 16. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Cardiac Myosin Activation: A Potential Therapeutic Approach for Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Myosin Modulator 1 (MYOM1) Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the in vivo target engagement of Myosin Modulator 1 (MYOM1), a key structural component of the sarcomeric M-band in striated muscles. Objective evaluation of techniques is supported by comparative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to MYOM1 Target Engagement
Myomesin-1 (MYOM1) is a crucial protein that cross-links myosin filaments within the M-band of the sarcomere, contributing to the structural integrity and elasticity of muscle tissue. Modulators of MYOM1 are of interest in the development of novel therapeutics for cardiomyopathies and other muscle-related disorders. Validating that a therapeutic molecule directly interacts with MYOM1 in a living organism is a critical step in drug development, providing evidence for the mechanism of action and informing dose-response relationships. This guide explores and compares several key in vivo target engagement methodologies.
Comparison of In Vivo Target Engagement Methods for MYOM1
The selection of an appropriate in vivo target engagement method depends on various factors, including the properties of the small molecule modulator, the available resources, and the specific experimental questions being addressed. Here, we compare four prominent methods: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX).
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A photoreactive group on the ligand covalently crosslinks to the target protein upon UV irradiation. | Ligand binding protects the target protein from proteolysis. | Ligand binding alters the solvent accessibility of methionine residues, affecting their oxidation rate. |
| In Vivo Applicability | High; has been successfully applied to various tissues, including muscle. | Moderate; requires efficient delivery of the photo-probe and UV light to the target tissue. | Moderate; primarily used in cell lysates, but adaptable for tissue homogenates. | Moderate; primarily used in cell lysates and tissue homogenates. |
| Labeling Requirement | Label-free for the compound. | Requires a photoreactive and often a reporter tag on the compound. | Label-free for the compound. | Label-free for the compound. |
| Throughput | Moderate to high, especially with high-throughput (HT-CETSA) formats. | Low to moderate. | Low to moderate. | Low to moderate. |
| Quantitative Nature | Semi-quantitative to quantitative (isothermal dose-response CETSA). | Can be quantitative with appropriate controls and detection methods. | Semi-quantitative. | Semi-quantitative. |
| Advantages | - Physiologically relevant as it can be performed in intact tissues.- Does not require modification of the compound.- Can be adapted for high-throughput screening. | - Provides direct evidence of binding.- Can identify the binding site. | - Simple and relatively low-cost.- Does not require specialized equipment beyond standard lab instruments. | - Provides information on conformational changes upon ligand binding. |
| Disadvantages | - Indirect measurement of target engagement.- Not all proteins exhibit a significant thermal shift upon ligand binding. | - Compound modification may alter its binding affinity and properties.- Potential for non-specific crosslinking.- UV irradiation can cause tissue damage. | - Indirect measurement of target engagement.- Relies on the presence of protease-accessible sites that are protected upon ligand binding. | - Indirect measurement of target engagement.- Requires the presence of solvent-accessible methionine residues. |
| Representative EC50 Range for Intracellular Target | 1-10 µM | 0.1-5 µM | 5-50 µM | 5-50 µM |
Experimental Protocols
Detailed methodologies for two primary in vivo target engagement techniques applicable to MYOM1 are provided below.
In Vivo Cellular Thermal Shift Assay (CETSA) for MYOM1 in Muscle Tissue
This protocol is adapted from established in vivo CETSA procedures.
1. Animal Dosing:
-
Administer the MYOM1 modulator or vehicle control to laboratory animals (e.g., mice) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dosing regimen should be based on prior pharmacokinetic studies.
2. Tissue Collection and Preparation:
-
At a predetermined time point post-dosing, euthanize the animals and immediately excise the target muscle tissue (e.g., gastrocnemius, heart).
-
Place the tissue in ice-cold phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.
-
Mince the tissue into small pieces.
3. Thermal Treatment:
-
Aliquot the minced tissue into PCR tubes containing PBS with inhibitors.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-8 minutes) in a thermocycler. Include a non-heated control.
4. Protein Extraction:
-
Immediately after heating, snap-freeze the tissue samples in liquid nitrogen.
-
Homogenize the frozen tissue using a bead beater or dounce homogenizer in a lysis buffer containing protease and phosphatase inhibitors.
-
Perform several freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against MYOM1.
-
Quantify the band intensities to determine the amount of soluble MYOM1 at each temperature.
-
Plot the percentage of soluble MYOM1 against the temperature to generate a melting curve. A shift in the melting temperature (Tm) between the modulator-treated and vehicle-treated groups indicates target engagement.
In Vivo Photoaffinity Labeling for MYOM1
This protocol outlines the general steps for in vivo photoaffinity labeling.
1. Synthesis of Photoaffinity Probe:
-
Synthesize a derivative of the MYOM1 modulator that incorporates a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin (B1667282), clickable alkyne).
-
The probe should retain high affinity for MYOM1.
2. Animal Dosing:
-
Administer the photoaffinity probe to animals. For competition experiments, a separate group of animals is pre-dosed with an excess of the unlabeled modulator.
3. In Vivo Photocrosslinking:
-
At the time of peak tissue exposure, euthanize the animal and quickly excise the target muscle tissue.
-
Irradiate the tissue with UV light of the appropriate wavelength (e.g., 365 nm for diazirines) on ice to induce covalent crosslinking of the probe to MYOM1.
4. Protein Extraction and Enrichment:
-
Homogenize the tissue in a suitable lysis buffer.
-
If a biotin tag was used, enrich the cross-linked proteins using streptavidin-coated beads.
5. Analysis:
-
Elute the enriched proteins and analyze by SDS-PAGE and Western blotting using an anti-MYOM1 antibody to confirm the covalent labeling.
-
Alternatively, for binding site identification, the protein band corresponding to MYOM1 can be excised and analyzed by mass spectrometry.
Signaling Pathways and Experimental Workflows
Visual representations of the MYOM1 signaling context and the experimental workflows are provided below to facilitate understanding.
Caption: MYOM1's central role in the sarcomere and related signaling.
Caption: In vivo CETSA experimental workflow for MYOM1.
Caption: In vivo Photoaffinity Labeling workflow for MYOM1.
Comparative analysis of "Myosin modulator 1" and Aficamten
A Comparative Analysis of Cardiac Myosin Modulators: The Inhibitor Aficamten (B8198243) versus the Activator Omecamtiv Mecarbil
In the landscape of cardiovascular drug development, direct modulation of cardiac myosin, the motor protein responsible for heart muscle contraction, represents a novel and targeted therapeutic approach. This guide provides a comparative analysis of two prominent myosin modulators with opposing mechanisms of action: Aficamten, a cardiac myosin inhibitor, and Omecamtiv Mecarbil, a cardiac myosin activator. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed methodologies to inform future research and development.
Mechanism of Action: A Tale of Two Modulators
Cardiac myosin modulators directly target the enzymatic and mechanical cycle of the cardiac myosin heavy chain.[1][2] This cycle, fueled by ATP hydrolysis, powers the contraction of the heart.[1] The key difference between Aficamten and Omecamtiv Mecarbil lies in how they influence this fundamental process.
Aficamten , a next-generation cardiac myosin inhibitor, is designed to reduce the excessive contractility characteristic of conditions like hypertrophic cardiomyopathy (HCM).[3][4] It selectively binds to cardiac myosin at an allosteric site, inhibiting the activity of myosin ATPase.[4][5] This action decreases the number of active actin-myosin cross-bridges formed during each cardiac cycle, thereby reducing the force of contraction.[6][7] By normalizing myocardial contractility, Aficamten aims to alleviate the pathological features of HCM, such as left ventricular outflow tract (LVOT) obstruction.[3][5]
Conversely, Omecamtiv Mecarbil is a first-in-class cardiac myosin activator developed for conditions characterized by reduced systolic function, such as heart failure with reduced ejection fraction (HFrEF).[8][9] It works by selectively binding to the catalytic domain of cardiac myosin and accelerating the rate-limiting step of phosphate (B84403) release from the myosin-ADP-phosphate complex.[8][10] This prolongs the duration of the power-producing state of myosin, increasing the number of myosin heads bound to actin and enhancing the force of contraction without increasing intracellular calcium levels or myocardial oxygen consumption.[8][11]
Comparative Preclinical and Pharmacokinetic Profile
Preclinical studies and pharmacokinetic analyses have highlighted key differences between these two modulators that influence their clinical application.
| Parameter | Aficamten | Omecamtiv Mecarbil |
| Class | Cardiac Myosin Inhibitor | Cardiac Myosin Activator |
| Target Indication | Hypertrophic Cardiomyopathy (HCM) | Heart Failure with Reduced Ejection Fraction (HFrEF) |
| Mechanism | Reduces sarcomere hypercontractility by allosterically inhibiting myosin ATPase activity.[4] | Increases cardiac contractility by specifically binding to the catalytic S1 domain of cardiac myosin.[8] |
| Half-life | Approximately 3.4 days[4] | Data not consistently reported in provided abstracts. |
| Metabolism | Multiple CYP450 pathways, reducing drug-drug interaction risks.[4] | Information not detailed in provided abstracts. |
| Key Preclinical Finding | Reduces myocardial hypercontractility.[3] | Increases cardiac contractility without affecting intracellular myocyte calcium concentrations or myocardial oxygen consumption.[11] |
Clinical Efficacy and Safety: A Head-to-Head Look at the Data
Clinical trials have demonstrated the therapeutic potential of both Aficamten and Omecamtiv Mecarbil in their respective target populations.
Aficamten in Obstructive Hypertrophic Cardiomyopathy (oHCM)
The SEQUOIA-HCM Phase 3 trial evaluated the efficacy and safety of Aficamten in patients with symptomatic oHCM.
| Endpoint (SEQUOIA-HCM) | Aficamten | Placebo |
| Primary Endpoint | Statistically significant improvement | - |
| LVOT Gradient Reduction | Significant reduction in resting and Valsalva LVOT gradients.[5] | - |
| Symptom Improvement | Improvements in clinical symptoms reported.[4] | - |
| LVEF <50% | Occurred in a small number of patients (4.9%), reversible with dose reduction.[7] | - |
| Serious Adverse Events | 5.6% | 9.3% |
Data from the SEQUOIA-HCM trial as reported in cited sources.[7]
Omecamtiv Mecarbil in Heart Failure with Reduced Ejection Fraction (HFrEF)
The GALACTIC-HF trial was a large-scale study assessing the impact of Omecamtiv Mecarbil in patients with HFrEF.
| Endpoint (GALACTIC-HF) | Omecamtiv Mecarbil | Placebo |
| Primary Composite Endpoint | 37.0% | 39.1% |
| (First HF event or CV death) | (HR: 0.92; 95% CI: 0.86-0.99; p=0.03) | |
| Cardiovascular Death | 19.6% | 19.4% |
| (HR: 1.01; 95% CI: 0.92-1.11) | ||
| Key Secondary Endpoints | Increased LV systolic ejection time, increased stroke volume, decreased LV end-systolic diameter (from COSMIC-HF trial).[9][12] | - |
Data from the GALACTIC-HF and COSMIC-HF trials as reported in cited sources.[9][13]
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical development of these agents has involved rigorous experimental protocols to ensure patient safety and accurately assess efficacy.
Aficamten Dosing and Monitoring Protocol (Based on SEQUOIA-HCM)
The dosing for Aficamten in the SEQUOIA-HCM trial followed a site-based algorithm designed to identify the lowest effective dose.
-
Initial Dosing : Patients start at a 5 mg once-daily dose.
-
Dose Escalation : The dose can be escalated every 2 weeks to 10 mg, 15 mg, or 20 mg based on echocardiographic guidance and patient response.[14] Dose escalation is guided by achieving a target reduction in the LVOT gradient while maintaining a safe left ventricular ejection fraction (LVEF).
-
Monitoring : Regular echocardiograms are performed to monitor LVEF and LVOT gradients, particularly during the dose-titration phase.
-
Dose Reduction Criteria : A dose reduction is mandated if LVEF falls below 50%.[7] This protocol is designed to mitigate the risk of excessive systolic function reduction.
Omecamtiv Mecarbil Dosing and Monitoring Protocol (General approach from clinical trials)
While specific protocols vary between trials like ATOMIC-AHF, COSMIC-HF, and GALACTIC-HF, a general approach can be outlined.
-
Dose Finding : Initial Phase 2 trials like COSMIC-HF involved dose-escalation to evaluate safety, tolerability, and pharmacokinetic/pharmacodynamic relationships.[8][13]
-
Fixed or Titrated Dosing : Phase 3 trials like GALACTIC-HF utilized a pharmacokinetically-guided dosing regimen.
-
Efficacy Assessment : Primary outcomes typically include a composite of cardiovascular death and heart failure events.[9]
-
Safety Monitoring : Key safety parameters include monitoring for potential adverse effects on blood pressure, heart rate, and renal function, though Omecamtiv Mecarbil has generally shown a favorable profile in these areas.[8]
References
- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]
- 3. What is Aficamten used for? [synapse.patsnap.com]
- 4. Aficamten: Novel Cardiac Myosin Inhibitor for Hypertrophic Cardiomyopathy - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Class of Inotropes: Omecamtiv Mecarbil - American College of Cardiology [acc.org]
- 10. Allosteric modulation of cardiac myosin dynamics by omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytokinetics.com [cytokinetics.com]
- 12. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aficamten outperforms in HCM trial - Medthority [medthority.com]
A Head-to-Head Comparison: (S)-nitro-Blebbistatin vs. Blebbistatin
An Objective Guide for Researchers in Cellular Biology and Drug Discovery
The study of non-muscle myosin II, a key motor protein involved in fundamental cellular processes such as cytokinesis, cell migration, and adhesion, has been greatly advanced by the availability of specific inhibitors.[1][2] For years, Blebbistatin has been the go-to chemical tool for acutely and reversibly inhibiting myosin II activity.[3] However, its utility is hampered by several adverse properties, including phototoxicity, intrinsic fluorescence, and poor solubility.[3][4]
This guide provides a direct comparison between the conventional inhibitor, Blebbistatin, and a next-generation derivative, (S)-nitro-Blebbistatin, which was engineered to address these limitations.[1][2] We present key performance data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the appropriate modulator for their experimental needs.
Mechanism of Action: Targeting the Myosin II ATPase Cycle
Both Blebbistatin and (S)-nitro-Blebbistatin share the same fundamental mechanism of action. They are allosteric inhibitors that bind to a pocket on the myosin motor domain, located between the ATP- and actin-binding sites.[3][5] This binding event traps the myosin in a state where it has a low affinity for actin, with ADP and inorganic phosphate (B84403) (Pi) remaining in the active site.[5][6] By preventing the release of phosphate, the inhibitors stall the ATPase cycle before the force-generating power stroke, effectively relaxing the acto-myosin filaments.[1][7]
Quantitative Data Presentation
The primary differences between Blebbistatin and (S)-nitro-Blebbistatin lie not in their mechanism, but in their physicochemical properties and potency. The following table summarizes their key performance metrics.
| Parameter | Blebbistatin | (S)-nitro-Blebbistatin | Advantage |
| Myosin IIA Inhibition (IC₅₀) | ~0.5 - 5 µM[2][8] | ~27 µM[1] | Blebbistatin |
| Aqueous Solubility | ~10 µM[1][4] | Low, requires DMSO[1][2] | (Slightly better for Blebbistatin) |
| Photostability | Unstable in blue light (~450-490 nm)[1][9] | Stable in blue light[1][2] | (S)-nitro-Blebbistatin |
| Phototoxicity | Phototoxic upon irradiation[1][10] | Non-phototoxic[10][11] | (S)-nitro-Blebbistatin |
| Intrinsic Fluorescence | Strong fluorophore[1] | Non-fluorescent[11] | (S)-nitro-Blebbistatin |
| Cytotoxicity | Cytotoxic with long-term incubation[1][10] | Non-cytotoxic[10][11] | (S)-nitro-Blebbistatin |
Experimental Protocols
Objective evaluation of myosin modulators relies on standardized biochemical assays. Below are methodologies for two key experiments.
1. Actin-Activated Mg²⁺-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is the direct function inhibited by Blebbistatin and its derivatives.
Methodology:
-
Protein Preparation: Purify non-muscle myosin II and actin. Myosin is often used in the form of subfragment-1 (S1) or heavy meromyosin (HMM) for solubility.[5]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 12 mM Pipes pH 6.8, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT).[12]
-
Assay Principle: An enzymatically coupled assay is commonly used. The regeneration of ATP from ADP by pyruvate (B1213749) kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[12]
-
Procedure:
-
Add a constant concentration of myosin (e.g., 1 µM) and a saturating concentration of F-actin (e.g., 14 µM) to the wells of a 96-well plate.[12]
-
Add the inhibitor ((S)-nitro-Blebbistatin or Blebbistatin) across a range of concentrations to generate a dose-response curve. Include a DMSO-only control.
-
Initiate the reaction by adding the ATP regeneration solution containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Immediately measure the change in absorbance at 340 nm over time at a constant temperature (e.g., 23°C) using a plate reader.[12]
-
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
2. In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin and its inhibition.
Methodology:
-
Flow Cell Preparation: Create a flow cell by sandwiching nitrocellulose-coated coverslips with double-sided tape.
-
Myosin Coating: Introduce myosin (or HMM) into the flow cell, allowing it to adhere to the nitrocellulose surface. Block non-specific binding sites with BSA.
-
Actin Visualization: Add fluorescently-labeled (e.g., rhodamine-phalloidin) actin filaments to the flow cell.
-
Initiation and Observation:
-
Infuse the flow cell with motility buffer containing ATP and an oxygen-scavenging system.
-
Add the desired concentration of Blebbistatin or (S)-nitro-Blebbistatin.
-
Observe the movement of actin filaments over the myosin-coated surface using fluorescence microscopy.
-
-
Data Analysis: Record videos and analyze the filament velocities. Inhibition is observed as a dose-dependent decrease in the speed or complete cessation of filament movement.
Summary of Advantages and Disadvantages
Blebbistatin
-
Pros: Higher potency (lower IC₅₀) for myosin II inhibition.[1] More extensive historical data available in the literature.
-
Cons: Unsuitable for most fluorescence microscopy applications due to photo-instability and intrinsic fluorescence.[1][2] Phototoxicity and general cytotoxicity can confound experimental results, attributing effects to myosin inhibition when they may be due to cell death.[10] Very low aqueous solubility complicates its use.[4]
(S)-nitro-Blebbistatin
-
Pros: Photostable and non-phototoxic, making it an excellent tool for live-cell imaging and optogenetic studies.[1][10][11] Non-fluorescent, eliminating interference with fluorescent probes.[11] Non-cytotoxic, providing cleaner data by specifically inhibiting myosin II without off-target toxicity.[10][11]
-
Cons: Significantly lower potency (higher IC₅₀) compared to Blebbistatin, requiring higher concentrations to achieve the same level of inhibition.[1] Its low solubility can make it difficult to achieve full inhibition in some systems.[1]
Conclusion and Recommendations
The choice between Blebbistatin and (S)-nitro-Blebbistatin is dictated entirely by the experimental context.
For biochemical assays conducted in the absence of light, such as plate-based ATPase measurements, the higher potency and lower cost of Blebbistatin may be advantageous. The inactive enantiomer, (+)-Blebbistatin, should be used as a negative control to account for any non-myosin-related effects.[1]
For any experiment involving live-cell imaging with fluorescence microscopy, (S)-nitro-Blebbistatin is unequivocally the superior choice. Its photostability, lack of fluorescence, and absence of photo- and cytotoxicity ensure that observed cellular effects can be confidently attributed to the specific inhibition of myosin II.[10][11] While its lower potency requires using higher concentrations, this is a necessary trade-off for data integrity in imaging-based studies. The development of derivatives like (S)-nitro-Blebbistatin and para-aminoblebbistatin represents a critical advancement, providing researchers with more reliable and robust tools to dissect the complex roles of myosin II in health and disease.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. malnalab.hu [malnalab.hu]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mk-lab.org [mk-lab.org]
- 6. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Myosin Modulation: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target effects of myosin modulation, focusing on the genetic model of Myomesin-1 (MYOM1) knockout and its comparison with pharmacological myosin modulators. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.
Introduction
Myosin modulation is a promising therapeutic strategy for cardiomyopathies. Myomesin-1 (MYOM1), a crucial component of the sarcomeric M-band, plays a significant role in maintaining sarcomere integrity and regulating contractility. Understanding the on-target effects of its modulation is paramount for therapeutic development. This guide compares the phenotype of MYOM1 knockout cardiomyocytes with the effects of well-characterized small molecule myosin modulators, providing a framework for validating on-target effects.
Comparison of Myosin Modulator Effects
The following table summarizes the quantitative effects of MYOM1 knockout and pharmacological myosin modulators on cardiomyocyte function.
| Parameter | MYOM1 Knockout (hESC-CMs) | Mavacamten (B608862) (Myosin Inhibitor) | Omecamtiv Mecarbil (Myosin Activator) | Aficamten (Myosin Inhibitor) |
| Myosin ATPase Activity | Not directly reported, but downstream effects suggest altered function. | Decreased | Increased | Decreased |
| Cardiac Contractility | Impaired contractile properties[1][2][3] | Decreased | Increased | Decreased[4] |
| Calcium (Ca²⁺) Transient Amplitude | Significantly decreased[1][2][3] | No direct effect on Ca²⁺ transients, but reduces Ca²⁺ sensitivity[5] | No direct effect on Ca²⁺ transients, but increases Ca²⁺ sensitivity[6] | Reduces myocardial hypercontractility without directly altering intracellular calcium.[4] |
| Time to Peak Ca²⁺ Transient | Not significantly changed | Not directly affected | Not directly affected | Not directly affected |
| Ca²⁺ Transient Decay Rate | Slower decay | Not directly affected | Not directly affected | Not directly affected |
| Sarcomere Assembly | Disassembly and disordered structure[2][3] | No direct effect on assembly | No direct effect on assembly | No direct effect on assembly |
| Cellular Phenotype | Myocardial atrophy[1][2][3] | Reduces hypercontractility | Enhances contractility | Reduces hypercontractility[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of MYOM1 Knockout Human Embryonic Stem Cells (hESCs) using CRISPR/Cas9
This protocol describes the generation of a stable MYOM1 knockout hESC line.
Materials:
-
Human embryonic stem cells (e.g., H9 line)
-
CRISPR/Cas9 vector system with a guide RNA (gRNA) targeting an early exon of the MYOM1 gene
-
Lipofectamine for transfection
-
Puromycin (B1679871) for selection
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design a gRNA targeting a constitutive and early exon of the MYOM1 gene to ensure a frameshift mutation leading to a non-functional protein.
-
Vector Construction: Clone the designed gRNA into a CRISPR/Cas9 expression vector that also contains a selection marker, such as puromycin resistance.
-
Transfection: Transfect the hESCs with the CRISPR/Cas9-gRNA vector using Lipofectamine according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.
-
Clonal Expansion: Isolate and expand individual puromycin-resistant colonies.
-
Genotyping: Extract genomic DNA from the expanded clones. Perform PCR using primers flanking the gRNA target site.
-
Sequence Validation: Purify the PCR products and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the MYOM1 gene.
-
Western Blot Analysis: Confirm the absence of MYOM1 protein expression in the knockout clones by Western blot analysis.
Directed Differentiation of hESCs into Cardiomyocytes (hESC-CMs)
This protocol outlines the differentiation of hESCs into functional cardiomyocytes.[7][8][9][10][11]
Materials:
-
MYOM1 knockout and wild-type hESCs
-
Matrigel-coated culture plates
-
RPMI 1640 medium
-
B-27 supplement
-
Activin A
-
Bone morphogenetic protein 4 (BMP4)
-
Fetal bovine serum (FBS)
Procedure:
-
Cell Seeding: Plate hESCs on Matrigel-coated plates.
-
Induction of Differentiation (Day 0): When cells reach 80-90% confluency, replace the medium with RPMI/B-27 supplemented with Activin A (100 ng/mL).
-
Mesoderm Induction (Day 1): After 24 hours, replace the medium with RPMI/B-27 supplemented with BMP4 (10 ng/mL).
-
Cardiac Progenitor Formation (Day 4): After 4 days, change the medium to RPMI/B-27 without growth factors.
-
Cardiomyocyte Maturation (Day 8 onwards): Spontaneous contractions should be visible around day 8-10. Maintain the cells in RPMI/B-27, changing the medium every 2-3 days.
-
Characterization: Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Cardiomyocyte Contractility Assay
This protocol describes how to measure the contractile properties of hESC-CMs.[12][13][14][15]
Materials:
-
Differentiated hESC-CMs on coverslips
-
IonOptix or similar contractility measurement system
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 5 HEPES, pH 7.4)
-
Field stimulation electrode
Procedure:
-
Cell Preparation: Place the coverslip with beating cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.
-
Perfusion: Continuously perfuse the cells with Tyrode's solution at 37°C.
-
Pacing: Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulation electrode.
-
Data Acquisition: Record cell shortening (contractility) using video-based edge detection.
-
Data Analysis: Analyze the recorded traces to determine parameters such as peak shortening amplitude, time to peak contraction, and time to 90% relaxation.
Calcium Transient Measurement
This protocol details the measurement of intracellular calcium dynamics in hESC-CMs.[16][17][18][19][20]
Materials:
-
Differentiated hESC-CMs on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Tyrode's solution
-
Confocal or fluorescence microscope with a ratiometric imaging system
Procedure:
-
Dye Loading: Incubate the cardiomyocytes with Fura-2 AM or Fluo-4 AM and Pluronic F-127 in Tyrode's solution for 30-45 minutes at 37°C.
-
Washing: Wash the cells with fresh Tyrode's solution to remove excess dye.
-
Imaging: Place the dish on the microscope stage and perfuse with Tyrode's solution at 37°C.
-
Pacing and Recording: Pace the cells at a constant frequency (e.g., 1 Hz) and record the fluorescence intensity changes. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, excite at 488 nm and record emission at ~520 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to baseline (F/F₀ for Fluo-4) to determine the calcium transient amplitude, time to peak, and decay kinetics.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in myosin modulation.
References
- 1. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Aficamten on Health Status Outcomes in Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the Derivation and Use of Cardiomyocytes from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
- 20. Frontiers | CardIAP: calcium transients confocal image analysis tool [frontiersin.org]
A Tale of Two Modulators: Danicamtiv vs. "Myosin Modulator 1" in Cardiac Muscle Activation
For Immediate Release
In the intricate dance of cardiac muscle contraction, the interplay of myosin and actin filaments takes center stage. The modulation of this interaction presents a promising therapeutic avenue for heart disease. This guide provides a detailed comparison of two such modulators operating at opposite ends of the functional spectrum: Danicamtiv , a cardiac myosin activator, and "Myosin Modulator 1" (Compound B141) , a cardiac myosin inhibitor. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, supported by experimental data, to illuminate their contrasting effects on cardiac muscle activation.
At a Glance: Activator vs. Inhibitor
| Feature | Danicamtiv (Activator) | "this compound" (Inhibitor) |
| Primary Function | Enhances cardiac muscle contraction | Reduces cardiac muscle contraction |
| Mechanism | Increases the number of myosin heads in an "ON" state, ready to bind to actin, and slows the rate of ADP release, prolonging the power-producing state. | Inhibits the ATPase activity of myosin, reducing the energy available for contraction. |
| Therapeutic Potential | Treatment of systolic heart failure and certain forms of dilated cardiomyopathy where contractility is impaired. | Treatment of hypertrophic cardiomyopathy where excessive contraction is a key pathology. |
Mechanism of Action: A Study in Contrasts
The fundamental difference between Danicamtiv and "this compound" lies in their opposing effects on the myosin ATPase cycle, the biochemical process that powers muscle contraction.
Danicamtiv , as a cardiac myosin activator, promotes a more forceful and sustained contraction. It achieves this through a dual mechanism. Firstly, it shifts the equilibrium of myosin heads from a resting, "OFF" state to an active, "ON" state, making more myosin heads available to interact with actin.[1][2] Secondly, it decreases the rate of adenosine (B11128) diphosphate (B83284) (ADP) release from the myosin head, which prolongs the strongly-bound, force-producing state of the cross-bridge cycle.[1][3] This leads to an increase in the number of active cross-bridges and enhanced calcium sensitivity of the myofilaments.[1][2]
Conversely, "this compound" (Compound B141) , a 1,4-dihydroquinazolinone derivative, acts as a cardiac myosin inhibitor.[4] It directly curtails the contractile process by inhibiting the ATPase activity of myosin.[4] This enzymatic activity is crucial for converting the chemical energy from ATP into the mechanical force required for the myosin power stroke. By reducing ATPase activity, "this compound" effectively decreases the energy supply for contraction, leading to a reduction in the force generated by the cardiac muscle.
Signaling Pathway and Modulator Intervention
The following diagram illustrates the cardiac muscle contraction cycle and the points of intervention for Danicamtiv and "this compound".
Quantitative Performance Data
The following tables summarize the quantitative effects of Danicamtiv and "this compound" from various experimental assays.
Table 1: In Vitro Myosin ATPase Activity
| Compound | Assay Condition | Parameter | Value |
| Danicamtiv | Porcine cardiac myofibrils | ATPase Activity | Increased |
| "this compound" | Porcine atria | IC25 (ATPase Inhibition) | 0.13 µM[4] |
| Porcine ventricle | IC25 (ATPase Inhibition) | 3.09 µM[4] | |
| Rabbit psoas | IC25 (ATPase Inhibition) | 0.42 µM[4] |
Table 2: Effects on Cardiac Muscle Function
| Compound | Preparation | Parameter | Effect |
| Danicamtiv | Permeabilized porcine cardiac tissue | Force Generation | Increased[1] |
| Ca2+ Sensitivity | Increased[1] | ||
| Canine cardiomyocytes | Sarcomere Shortening | Increased | |
| "this compound" | Sprague Dawley rats | Systolic Cardiac Performance | Regulates (Inhibits)[4] |
Table 3: Clinical Observations with Danicamtiv
| Study Population | Parameter | Result |
| Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Stroke Volume | Significantly Increased[5][6] |
| Global Longitudinal Strain | Improved[5][6] | |
| Left Atrial Function | Markedly Improved[6] | |
| Dilated Cardiomyopathy (DCM) Patients | Left Ventricular Ejection Fraction | Improved |
Experimental Protocols
Myosin ATPase Activity Assay
-
Objective: To measure the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity.
-
Methodology:
-
Purified cardiac myosin or myofibrils are incubated in a reaction buffer containing ATP and the test compound (Danicamtiv or "this compound") at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The rate of ATPase activity is calculated and plotted against the compound concentration to determine parameters like EC50 (for activators) or IC50/IC25 (for inhibitors).
-
Force Measurement in Permeabilized Muscle Fibers
-
Objective: To assess the direct effect of the modulators on the force-generating capacity of the contractile machinery.
-
Methodology:
-
Small bundles of cardiac muscle fibers are isolated and chemically "skinned" (permeabilized) to remove cell membranes, allowing direct access to the myofilaments.
-
The fibers are mounted between a force transducer and a length controller.
-
The fibers are exposed to solutions with varying calcium concentrations to elicit contraction, in the presence and absence of the test compound.
-
The isometric force generated by the fibers is recorded.
-
Force-calcium relationships are plotted to determine changes in maximal force and calcium sensitivity (pCa50).
-
The following diagram outlines a general workflow for evaluating myosin modulators.
Conclusion
Danicamtiv and "this compound" represent two distinct and opposing strategies for modulating cardiac contractility at the level of the sarcomere. Danicamtiv, a myosin activator, holds promise for conditions of systolic dysfunction by enhancing the heart's pumping capacity. In contrast, "this compound," a myosin inhibitor, offers a targeted approach for diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy. The continued investigation of these and other myosin modulators will undoubtedly expand the therapeutic landscape for a range of cardiovascular diseases, paving the way for more precise and personalized treatments.
References
Validating Myosin Modulator 1: A Comparative Guide to Orthogonal Experimental Techniques
For researchers, scientists, and drug development professionals, the rigorous validation of a novel therapeutic agent is paramount. This guide provides an objective comparison of "Myosin Modulator 1" (a representative cardiac myosin inhibitor, exemplified by Mavacamten) against other prominent myosin modulators, including the next-generation inhibitor Aficamten, the novel regulatory light chain-dependent inhibitor RLC-1, and the myosin activator Omecamtiv mecarbil. We present supporting experimental data from key orthogonal techniques, detailed methodologies for their execution, and visual representations of the underlying molecular pathways and experimental workflows.
Unraveling the Mechanism: The Cardiac Myosin ATPase Cycle
Cardiac muscle contraction is powered by the cyclical interaction of myosin and actin, fueled by the hydrolysis of ATP. Myosin modulators exert their effects by targeting specific steps within this cycle. Inhibitors, like Mavacamten, typically stabilize an auto-inhibited, energy-sparing "super-relaxed" state (SRX) of myosin, reducing the number of myosin heads available to interact with actin.[1][2] This leads to a decrease in the rate of ATP hydrolysis and force production. Conversely, activators like Omecamtiv mecarbil enhance the rate of phosphate (B84403) release, promoting the formation of strongly bound, force-producing cross-bridges.
The following diagram illustrates the key stages of the myosin ATPase cycle and the points of intervention for inhibitors and activators.
Caption: The cardiac myosin ATPase cycle and points of modulator intervention.
Performance Comparison of Myosin Modulators
The efficacy of myosin modulators can be quantified and compared across a range of preclinical assays. The following tables summarize key performance data for Mavacamten (representing "this compound"), Aficamten, RLC-1, and Omecamtiv mecarbil.
Table 1: In Vitro ATPase Activity
This assay directly measures the enzymatic activity of myosin and is a primary indicator of a modulator's potency. IC50 (for inhibitors) and EC50 (for activators) values represent the concentration of the compound required to achieve 50% of the maximal effect.
| Modulator | Myosin Source | Assay Type | IC50 / EC50 (µM) | Reference |
| Mavacamten | Bovine Cardiac | Actomyosin ATPase | 0.473 ± 0.006 | [3] |
| Human Cardiac | Actomyosin ATPase | 0.727 | [3] | |
| Murine Cardiac | Myosin ATPase | ~0.3 | [4] | |
| Aficamten | Bovine Cardiac | Myofibril ATPase | >8-fold eudismic ratio (S-isomer > 39 µM) | [1] |
| Omecamtiv mecarbil | Rat Ventricular | Myofibrillar ATPase | ~1.3 (inhibition at high Ca2+) | [5] |
| Mouse (DCM model) | Myofibrillar ATPase | 0.271 - 0.292 |
Table 2: Effect on Myofibril and Muscle Fiber Force Generation
Skinned muscle fiber assays provide a more physiologically relevant system to assess the impact of modulators on contractility by measuring force production in response to calcium.
| Modulator | Preparation | Effect | Key Findings | Reference |
| Mavacamten | Human Ventricular Myofibrils | Inhibition | Dose-dependent decrease in maximal Ca2+-activated isometric force. | |
| N47K-RLC Mouse Papillary Muscle | Inhibition | Decreased maximal force and Ca2+ sensitivity. | [4] | |
| Aficamten | Porcine Cardiac Myofibrils | Inhibition | Decreased force and calcium sensitivity. | |
| RLC-1 | Rat LV Trabeculae | Inhibition | 53% reduction in maximal Ca2+-activated force at 10 µM. | [6] |
| Rat LV Myofibrils | Inhibition | Nearly 50% reduction in maximal and submaximal Ca2+-activated force. | [7] |
Orthogonal Experimental Validation: Detailed Protocols
To ensure the robustness of findings, it is crucial to validate a modulator's activity using multiple, independent (orthogonal) experimental techniques. Below are detailed methodologies for three key assays.
Myosin ATPase Activity Assay
This biochemical assay quantifies the rate of ATP hydrolysis by myosin, providing a direct measure of the modulator's effect on the enzyme's catalytic activity.
Objective: To determine the IC50 or EC50 of a myosin modulator.
Materials:
-
Purified cardiac myosin or myofibrils
-
Actin (for actin-activated assays)
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA)
-
ATP stock solution with [γ-32P]ATP tracer
-
Myosin modulator stock solution (in DMSO)
-
Stop Solution (e.g., perchloric acid or a mix of sulfuric and silicotungstic acids)
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, pipettes, water bath/incubator, scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, the myosin modulator at various concentrations (and a DMSO vehicle control), and purified myosin/myofibrils.
-
Pre-incubation: Equilibrate the tubes to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiation: Start the reaction by adding the ATP stock solution containing [γ-32P]ATP.
-
Incubation: Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Phosphate Separation: Separate the liberated radioactive phosphate ([32P]Pi) from the unreacted [γ-32P]ATP, often using an organic extraction method (e.g., with isobutanol:benzene and ammonium (B1175870) molybdate).
-
Quantification: Measure the amount of [32P]Pi in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each modulator concentration. Plot the rate as a function of modulator concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Caption: General workflow for a radioactive myosin ATPase assay.
Skinned Muscle Fiber Tension Measurement
This technique assesses the direct effect of a modulator on the force-generating capacity of the contractile apparatus within a cellular context, free from the complexities of membrane signaling.
Objective: To measure the effect of a myosin modulator on Ca2+-activated force generation.
Materials:
-
Cardiac muscle tissue (e.g., papillary muscle or trabeculae)
-
Skinning Solution (Relaxing solution with a detergent like Triton X-100)
-
Relaxing Solution (low Ca2+) and Activating Solutions (graded high Ca2+)
-
Myosin modulator stock solution
-
Experimental apparatus with a force transducer and length controller
-
Microscope for mounting and sarcomere length measurement
Procedure:
-
Fiber Preparation: Dissect a small muscle bundle and chemically "skin" it by incubating in a skinning solution. This removes cell membranes while keeping the contractile machinery intact.
-
Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller on the experimental apparatus. Adjust the sarcomere length to a physiological value (e.g., 2.2-2.3 µm).
-
Baseline Measurement: Bathe the fiber in a series of activating solutions with increasing Ca2+ concentrations (from pCa 9 to pCa 4.5) to generate a baseline force-pCa curve.
-
Modulator Application: Introduce the myosin modulator at the desired concentration into the bathing solutions.
-
Post-Modulator Measurement: Repeat the force-pCa curve measurement in the presence of the modulator.
-
Data Analysis: Compare the force-pCa curves before and after modulator application. Key parameters to analyze include the maximal Ca2+-activated force (Fmax) and the Ca2+ sensitivity of force production (pCa50, the Ca2+ concentration at which 50% of maximal force is achieved).
Time-Resolved X-ray Diffraction
This advanced biophysical technique provides structural information on the arrangement of myosin heads in relation to the thick filament backbone in real-time during muscle contraction. It is a powerful tool to investigate whether a modulator stabilizes specific structural states of myosin (e.g., the SRX state).
Objective: To determine the structural impact of a myosin modulator on the arrangement of myosin heads.
Materials:
-
Intact or skinned muscle fibers
-
Experimental setup for muscle mechanics (force transducer, length controller)
-
Synchrotron X-ray source and detector
-
Temperature-controlled experimental chamber with windows transparent to X-rays
Procedure:
-
Muscle Mounting: Mount the muscle fiber in the experimental chamber, which is placed in the path of the X-ray beam.
-
Data Acquisition Protocol:
-
Record a baseline X-ray diffraction pattern from the relaxed muscle.
-
Introduce the myosin modulator and allow for equilibration.
-
Record a new diffraction pattern from the relaxed muscle in the presence of the modulator.
-
Stimulate the muscle to contract isometrically and record time-resolved diffraction patterns throughout the contraction and relaxation phases.
-
-
Pattern Analysis:
-
Analyze the intensity and spacing of key reflections in the diffraction pattern. The meridional reflections (especially M3 and M6) provide information about the axial arrangement and ordering of myosin heads along the thick filament.
-
The intensity ratio of the equatorial reflections (I1,1/I1,0) can be used to infer the proportion of myosin heads moving towards the thin filaments.
-
-
Interpretation: An increase in the intensity and order of the meridional reflections in the relaxed state in the presence of an inhibitor like Mavacamten is indicative of the stabilization of the SRX state.
Caption: Workflow for time-resolved X-ray diffraction of muscle fibers.
Conclusion
The validation of a novel myosin modulator requires a multi-faceted approach employing orthogonal experimental techniques. By combining biochemical assays, functional studies in muscle fibers, and advanced structural methods, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential therapeutic efficacy. This guide provides a framework for the comparative evaluation of "this compound" and its alternatives, emphasizing the importance of robust data and detailed methodologies in the drug development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omecamtiv mercabil and blebbistatin modulate cardiac contractility by perturbing the regulatory state of the myosin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of a novel regulatory light chain–dependent cardiac myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of a novel regulatory light chain-dependent cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Myosin Modulators on Wild-Type and Mutant Myosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of myosin modulators on wild-type versus mutant cardiac myosin, supported by experimental data. The information is intended to aid researchers and professionals in the field of cardiology and drug development in understanding the nuanced interactions of these promising therapeutic agents.
Myosin modulators are a class of drugs that directly target cardiac myosin, the motor protein responsible for heart muscle contraction, to either enhance or inhibit its function. These agents hold significant promise for treating cardiomyopathies, such as hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM), which are often caused by mutations in sarcomeric proteins like β-cardiac myosin (MYH7). This guide will focus on two representative modulators: Omecamtiv Mecarbil , a myosin activator, and Mavacamten , a myosin inhibitor.
I. Data Presentation: Quantitative Comparison of Modulator Effects
The following tables summarize the quantitative effects of Omecamtiv Mecarbil and Mavacamten on key biochemical and biomechanical parameters of wild-type and mutant cardiac myosin.
A. Omecamtiv Mecarbil (Myosin Activator) vs. R712L Mutant Myosin
The R712L mutation in β-cardiac myosin is associated with a severe form of hypertrophic cardiomyopathy. Despite being an "activator," Omecamtiv Mecarbil exhibits complex effects, including the remarkable rescue of the mechanical function of this specific mutant.
| Parameter | Wild-Type (WT) Myosin | R712L Mutant Myosin | Effect of Omecamtiv Mecarbil on Mutant | Reference |
| Actin-Gliding Velocity (nm/s) | 1651 ± 24 | ~270 | Increased to ~810 (at 50 µM OM) | [1][2] |
| Working Stroke (nm) | 5.4 | 1.3 | Rescued to near wild-type levels | [1][3] |
| Actin-Activated ATPase Activity (s⁻¹) | No significant change with OM | Near-normal ATPase kinetics | Little change with OM | [1][3] |
| Actomyosin (B1167339) Attachment Duration | Prolonged 5-fold with OM | Normal | Not specified | [4] |
B. Mavacamten (Myosin Inhibitor) vs. Hypertrophic Cardiomyopathy (HCM) Mutant Myosin
Mavacamten is designed to reduce the hypercontractility characteristic of HCM. It achieves this by inhibiting the ATPase activity of myosin and promoting a super-relaxed, energy-sparing state.
| Parameter | Wild-Type (WT) Myosin | HCM Mutant Myosin (N47K or R403Q) | Effect of Mavacamten on Mutant | Reference |
| Maximal Isometric Force | Reduced with Mavacamten | Higher than WT in some models | Decreased | [5] |
| Ca²⁺ Sensitivity of Contraction (pCa₅₀) | Reduced with Mavacamten | Increased in some mutants | Reduced | [5] |
| Actin-Activated ATPase Activity | Inhibited by Mavacamten | Unaltered or increased in some mutants | Reduced (by ~19.3% for R403Q) | [6] |
| Fractional Shortening | Not applicable (cellular parameter) | Increased by ~40% (R403Q) | Reduced (by 14.6% for R403Q) | [6] |
| Super-Relaxed State (SRX) Population | Increased with Mavacamten | Decreased in some mutants | Increased | [7] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of myosin modulators and the experimental workflow for their characterization.
Caption: Mechanism of action of Omecamtiv Mecarbil and Mavacamten on the myosin ATPase cycle and myosin states.
Caption: Experimental workflow for comparing the effects of myosin modulators on wild-type and mutant myosin.
Caption: Logical relationship of the differential effects of myosin modulators on wild-type versus mutant myosin.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing insights into the enzymatic activity of the motor protein.
-
Protein Preparation: Purified wild-type and mutant human β-cardiac myosin heavy meromyosin (HMM) constructs are used. Actin is purified from rabbit skeletal muscle.
-
Reaction Mixture: The assay is typically performed in a buffer containing imidazole, KCl, MgCl₂, EGTA, and DTT at a controlled pH and temperature. The reaction mixture includes a fixed concentration of myosin and varying concentrations of actin.
-
ATP Regeneration System: To maintain a constant ATP concentration, an ATP regeneration system consisting of pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) is included. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Data Acquisition: The rate of NADH oxidation is measured over time for each actin concentration.
-
Data Analysis: The steady-state ATPase rates are plotted against actin concentration, and the data are fitted to the Michaelis-Menten equation to determine the maximum ATPase rate (Vmax) and the actin concentration required for half-maximal activation (Km).
B. In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.
-
Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip. The surface of the coverslip is coated with nitrocellulose.
-
Myosin Adsorption: A solution of myosin (wild-type or mutant) is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.
-
Blocking: The surface is then blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Filament Introduction: Fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments are introduced into the flow cell.
-
Initiation of Motility: Motility is initiated by flowing in a motility buffer containing ATP, an ATP regeneration system, and an oxygen-scavenging system to prevent photobleaching. The myosin modulator of interest (or a vehicle control) is included in this buffer.
-
Data Acquisition: The movement of the actin filaments is recorded using fluorescence microscopy and a digital camera.
-
Data Analysis: The velocity of individual actin filaments is determined using tracking software. The average velocity and the distribution of velocities are then calculated.
C. Single-Molecule Optical Trapping
This advanced technique allows for the direct measurement of the mechanical properties of a single myosin molecule, such as its working stroke and attachment duration.
-
Experimental Setup: The setup consists of a dual-beam optical trap. An actin filament is suspended between two silica (B1680970) beads held in the optical traps.
-
Myosin Interaction: A third bead, coated with a low density of myosin molecules, is brought into contact with the suspended actin filament.
-
Event Detection: When a single myosin molecule binds to the actin filament and undergoes its power stroke, it produces a displacement of the beads, which is detected with high spatial and temporal resolution.
-
Data Acquisition: The displacement of the beads is recorded over time.
-
Data Analysis: The recorded traces are analyzed to determine the magnitude of the working stroke (the size of the displacement) and the duration of the actomyosin attachment. These experiments are performed in the presence and absence of the myosin modulator.
This guide provides a foundational understanding of the differential effects of myosin modulators. Further research into a wider range of mutations and modulator concentrations will continue to refine our understanding and pave the way for personalized therapies for cardiomyopathies.
References
- 1. Myosin with hypertrophic cardiac mutation R712L has a decreased working stroke which is rescued by omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin with hypertrophic cardiac mutation R712L has a decreased working stroke which is rescued by omecamtiv mecarbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure [jci.org]
- 5. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cinc.org [cinc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Myosin Modulators in Combination with Standard Heart Failure Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of myosin modulators has introduced a new paradigm in the treatment of heart failure by directly targeting the sarcomere, the fundamental contractile unit of cardiomyocytes. This guide provides a comparative analysis of the two major classes of myosin modulators—myosin activators (Omecamtiv mecarbil) and myosin inhibitors (Mavacamten)—when used in conjunction with standard heart failure medications. While direct evidence of synergistic effects is still emerging, this document summarizes the key clinical trial data for combination therapy, details the experimental protocols from these landmark studies, and provides a framework for assessing potential synergy.
Mechanism of Action: A Dual Approach to Modulating Cardiac Contractility
Myosin modulators operate through a distinct mechanism that does not involve the modulation of intracellular calcium concentrations, a common pathway for traditional inotropic agents that is often associated with adverse effects like arrhythmias.[1][2][3]
-
Myosin Activators (e.g., Omecamtiv mecarbil): These molecules selectively bind to the catalytic domain of cardiac myosin, increasing the rate of ATP hydrolysis and the number of myosin heads engaged in the power-producing state.[4][5] This leads to an increased force of contraction and prolonged systolic ejection time, which can be beneficial in heart failure with reduced ejection fraction (HFrEF).[6][7]
-
Myosin Inhibitors (e.g., Mavacamten): In contrast, these agents reduce the number of available actin-myosin cross-bridges by stabilizing myosin in an auto-inhibited, energy-sparing state.[1][8] This reduction in contractility is particularly relevant for conditions of hypercontractility, such as hypertrophic cardiomyopathy (HCM).[1][8]
Standard heart failure therapies, such as beta-blockers, work through different pathways, primarily by reducing the heart's workload and neurohormonal activation. The potential for synergy lies in the complementary nature of these mechanisms: myosin modulators directly enhance or reduce the efficiency of the cardiac motor, while standard therapies optimize the overall conditions under which the heart operates.
Signaling Pathways in Combination Therapy
The following diagram illustrates the distinct signaling pathways of a myosin activator (Omecamtiv mecarbil) and a beta-blocker, highlighting their independent but potentially complementary roles in the cardiomyocyte.
Clinical Trial Data: Myosin Modulators as Add-On Therapy
The following tables summarize the key findings from pivotal clinical trials where myosin modulators were added to standard-of-care heart failure treatments.
Table 1: Omecamtiv mecarbil in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Clinical Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Endpoints |
| GALACTIC-HF [9][10] | 3 | 8,256 patients with chronic HFrEF (LVEF ≤35%) on standard of care. | Omecamtiv mecarbil (pharmacokinetic-guided dosing) vs. Placebo | Primary Composite Endpoint (CV death or first HF event): Statistically significant reduction in the Omecamtiv mecarbil group (HR: 0.92).[9] |
| COSMIC-HF [7] | 2 | 448 patients with chronic HFrEF (LVEF ≤40%) on standard of care. | Omecamtiv mecarbil (fixed or PK-guided dose) vs. Placebo | Significant improvements in systolic ejection time, stroke volume, and left ventricular diameters with Omecamtiv mecarbil.[7] |
Table 2: Mavacamten in Obstructive Hypertrophic Cardiomyopathy (oHCM)
| Clinical Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Endpoints |
| EXPLORER-HCM [11][12] | 3 | 251 patients with symptomatic oHCM (NYHA class II-III) on standard of care (beta-blockers or calcium channel blockers). | Mavacamten (starting at 5 mg) vs. Placebo | Primary Composite Endpoint (improvement in pVO2 and NYHA class): Met with high statistical significance in the Mavacamten group.[13] Significant improvements in post-exercise LVOT gradient, pVO2, and NYHA class.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols from the key clinical trials and a general protocol for assessing drug synergy in vitro.
Clinical Trial Protocols
GALACTIC-HF (Omecamtiv mecarbil) [9][10]
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.
-
Inclusion Criteria: Adults (18-85 years) with chronic symptomatic heart failure (NYHA class II-IV), LVEF ≤35%, and elevated natriuretic peptides.[9]
-
Intervention: Patients were randomized to receive either Omecamtiv mecarbil (25 mg, 37.5 mg, or 50 mg twice daily based on plasma concentrations) or placebo, in addition to their standard heart failure therapy.[9]
-
Primary Endpoint Assessment: The primary composite endpoint was the time to the first occurrence of a cardiovascular death or a heart failure event (hospitalization or urgent visit for heart failure).[10]
EXPLORER-HCM (Mavacamten) [11][12][14]
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[14]
-
Inclusion Criteria: Patients with obstructive hypertrophic cardiomyopathy, a left ventricular outflow tract (LVOT) gradient of ≥50 mm Hg, and NYHA class II–III symptoms.[11]
-
Intervention: Patients were assigned to receive either Mavacamten (starting at 5 mg daily) or placebo for 30 weeks, on top of their existing treatment (beta-blockers or calcium channel blockers).[11]
-
Primary Endpoint Assessment: A composite functional endpoint of either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO2) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min increase in pVO2 with no worsening of NYHA class.[12]
-
Secondary Endpoint Assessments: Included changes in post-exercise LVOT gradient, pVO2, and patient-reported outcomes measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ-CSS) and the Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath subscore (HCMSQ-SoB).[12]
General Protocol for In Vitro Synergy Assessment
The following workflow outlines a general approach to assessing the synergistic effects of a myosin modulator and another heart failure medication using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology Details:
-
Cell Culture: Human iPSC-CMs are cultured on appropriate platforms that allow for the measurement of contractility. This could include micro-electrode arrays (MEAs) for electrophysiological properties and beat rate, or platforms with integrated force sensors.[15][16]
-
Dose-Response Curves: Initial experiments establish the individual dose-response curves for the myosin modulator and the standard heart failure drug to determine their respective EC50 values.[17]
-
Combination Matrix: A matrix of drug concentrations is designed, typically in a constant ratio, to test various combinations of the two drugs.[17]
-
Contractility Measurement: A range of contractility parameters are measured, including but not limited to:
-
Force of contraction
-
Beat rate and rhythmicity
-
Contraction and relaxation kinetics
-
Intracellular calcium transients (using fluorescent indicators)
-
-
Synergy Analysis: The data from the combination experiments are analyzed using established models of drug synergy, such as the Loewe Additivity or Bliss Independence models, to determine if the observed combined effect is greater than the expected additive effect.[18]
Conclusion and Future Directions
The available clinical data demonstrate that myosin modulators, when added to standard heart failure therapies, can provide additional clinical benefits in their respective patient populations. However, these studies were not specifically designed to evaluate for synergy. The field would greatly benefit from preclinical and clinical studies aimed at directly assessing the synergistic potential of these combination therapies. Such research would not only provide a more robust rationale for their combined use but also help to identify patient subgroups most likely to benefit and to optimize dosing strategies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1: General Considerations for Development of Novel Testing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omecamtiv Mecarbil in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure - American College of Cardiology [acc.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cardioaragon.com [cardioaragon.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. professional.heart.org [professional.heart.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Cardiac Contractility From Single Molecules to Whole Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Myosin ATPase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent myosin ATPase inhibitors. The data presented is sourced from independent validation studies, offering a reliable reference for researchers in cardiology and drug discovery. This document focuses on cardiac myosin inhibitors, a class of molecules with significant therapeutic potential for conditions such as hypertrophic cardiomyopathy (HCM).[1] Since "Myosin modulator 1" is not a recognized designation for a specific molecule, this guide will focus on well-characterized myosin inhibitors.
Myosin modulators are a class of drugs that directly target the cardiac myosin heavy chain protein (MYH7) to either activate or inhibit its enzymatic activity.[2] Inhibitors of cardiac myosin ATPase have emerged as a promising therapeutic strategy for hypertrophic cardiomyopathy, a condition characterized by excessive cardiac contractility.[1][3] These inhibitors reduce the force of contraction by modulating the ATP hydrolysis cycle of myosin.[4]
Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 values for various myosin inhibitors against different forms of cardiac myosin. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of myosin ATPase by 50%, providing a measure of the inhibitor's potency.
| Inhibitor | Myosin Type/Fragment | Assay Type | IC50 (µM) |
| Mavacamten | Bovine Cardiac Myofibril | ATPase Assay | ~0.3[5] |
| Human Cardiac Myosin HMM | Actin-Activated ATPase | 0.23 ± 0.02[6] | |
| Human Cardiac Myosin S1 | Actin-Activated ATPase | 0.41 ± 0.02[6] | |
| Bovine Cardiac Synthetic Thick Filaments | Basal ATPase | 0.63 ± 0.05[7] | |
| Bovine Cardiac Myosin | In vitro Motility | 0.14 (cHMM), 0.62 (cS1)[8] | |
| Bovine Cardiac Synthetic Thick Filaments | SRX state transition | 1.2 ± 0.5 | |
| Aficamten (CK-274) | Cardiac Myosin | Not Specified | 1.4[2] |
| Cardiac Myosin S1 | Actin-Activated ATPase | ~0.96[5] | |
| para-Nitroblebbistatin | Bovine Cardiac Synthetic Thick Filaments | Basal ATPase | 2.37 ± 0.12[7] |
| Rabbit Skeletal Muscle Myosin S1 | ATPase Assay | 0.4[9] | |
| Human β-Cardiac Myosin S1 | ATPase Assay | 13[9] | |
| (-)-Blebbistatin | Non-muscle Myosin II | ATPase Assay | 0.5 - 5[10] |
| Unnamed Triazine Dione Derivative | Cardiac Myosin | CytoPhos Phosphate (B84403) Assay | 1.06[11] |
HMM: Heavy Meromyosin, S1: Subfragment 1, cHMM: cardiac Heavy Meromyosin, cS1: cardiac Subfragment 1, SRX: Super-Relaxed State.
Experimental Protocols
The determination of myosin ATPase inhibition IC50 values relies on various biochemical assays. The fundamental principle of these assays is to measure the rate of ATP hydrolysis by myosin, which is quantified by detecting the liberation of inorganic phosphate (Pi) or the generation of ADP.
General Principle: Actin-Activated Mg²⁺-ATPase Assay
This is a foundational method to assess the enzymatic activity of myosin in the presence of its activator, F-actin. The rate of ATP hydrolysis is measured over time by quantifying the amount of inorganic phosphate (Pi) released.[5]
Key Steps:
-
Reaction Preparation: In a microplate, a reaction mixture is prepared containing an assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT), F-actin, and varying concentrations of the inhibitor. A control with the vehicle (e.g., DMSO) is also included.[5]
-
Reaction Initiation: Purified myosin is added to each well to start the reaction.[5]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 15-30 minutes).[5]
-
ATP Addition: The ATPase reaction is initiated by adding a saturating concentration of ATP.[5]
-
Phosphate Detection: The reaction is stopped at different time points by adding a phosphate detection reagent, such as a Malachite Green-based reagent, which produces a colorimetric signal upon reacting with the liberated Pi.[5]
-
Measurement: The absorbance is measured using a microplate reader at a wavelength appropriate for the detection reagent (e.g., 620-650 nm for Malachite Green).[5]
-
Data Analysis: The rate of Pi release is calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.[5]
Variations of the ATPase Assay:
-
Basal Myosin ATPase Assay: This assay measures the intrinsic ATPase activity of myosin without actin. It is useful for studying inhibitors that directly target the myosin motor domain. The procedure is similar to the actin-activated assay but omits F-actin.[5]
-
Myofibrillar ATPase Assay: This assay uses preparations of myofibrils, which are the contractile units of muscle cells. The ATPase activity is measured in both low Ca²⁺ (relaxing) and high Ca²⁺ (activating) conditions. The reaction is initiated with ATP and stopped with a quenching agent like citrate. The released phosphate is then quantified.[12]
-
NADH-Coupled Assay: This is a continuous spectrophotometric assay where the regeneration of ATP from ADP and phosphoenolpyruvate (B93156) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of ATP hydrolysis is proportional to the rate of decrease in NADH absorbance at 340 nm.[6][13]
-
CytoPhos Phosphate Assay: This is an endpoint assay that measures the amount of inorganic phosphate generated. It is suitable for high-throughput screening. The assay is not compatible with phosphate-containing buffers.[14]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the study of myosin modulators.
Caption: Workflow for determining the IC50 of a myosin inhibitor.
Caption: Myosin ATPase cycle and the inhibitory mechanism of modulators.
References
- 1. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ATPase assay | Andex [andexbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytokinetics.com [cytokinetics.com]
- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Myofibrillar myosin ATPase activity in hindlimb muscles from young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Benchmarking "Myosin modulator 1" against next-generation myosin inhibitors
A comprehensive analysis of next-generation cardiac myosin inhibitors, Mavacamten and Aficamten, with a preliminary overview of the research compound Myosin Modulator 1. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Cardiac myosin inhibitors are a novel class of therapeutics targeting the underlying pathophysiology of hypercontractile cardiac conditions, most notably hypertrophic cardiomyopathy (HCM). By directly modulating the ATPase activity of cardiac myosin, these agents reduce the excessive cross-bridge formation between actin and myosin, thereby decreasing myocardial hypercontractility. This guide provides a comparative analysis of two leading next-generation myosin inhibitors, Mavacamten and Aficamten, for which extensive clinical and preclinical data are available.
Additionally, we introduce "this compound" (also known as Compound B141), a research compound identified as a myosin ATPase inhibitor. However, publicly available data on this compound is currently limited, precluding a direct, in-depth benchmark against Mavacamten and Aficamten. This guide will present the available information on all three compounds, highlighting the comprehensive data for the next-generation inhibitors and underscoring the areas where further research is needed for this compound.
Mechanism of Action
Mavacamten and Aficamten are both allosteric inhibitors of cardiac myosin ATPase, but they exhibit distinct mechanisms of action. Mavacamten is proposed to stabilize the super-relaxed state (SRX) of myosin, an energy-sparing state where myosin heads are less available to interact with actin.[1][2] This reduces the number of myosin heads available for contraction. Aficamten also inhibits myosin ATPase but is thought to primarily slow the rate of phosphate (B84403) release, a critical step in the cross-bridge cycle.[1] While both actions lead to a reduction in contractility, these mechanistic differences may influence their clinical profiles.
This compound is described as an inhibitor of myosin ATPase in various muscle tissues, but the specific molecular mechanism has not been detailed in publicly available literature.[3]
Signaling Pathway of Myosin Inhibition
The following diagram illustrates the general signaling pathway affected by cardiac myosin inhibitors.
References
- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Myosin Modulator 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like Myosin modulator 1 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for research-grade small molecules and specific information from available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound, although not providing specific hazard classifications, recommends standard laboratory precautions.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically impermeable gloves are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes or dust.
-
Lab Coat: A lab coat is necessary to protect personal clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a dust mask or respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Quantitative Data Summary
While a specific Safety Data Sheet for this compound (CAS Number: 3034189-56-2) from one supplier does not provide quantitative hazard data, general guidelines for laboratory chemical waste management offer quantitative limits for storage.[1]
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | University of Pennsylvania EHRS[2] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[2] |
| Container Weight Limit | Maximum of 15 kg for manual handling | Labor Security System[3] |
| pH for Aqueous Waste Drain Disposal | Between 5.0 and 12.5 (if deemed non-hazardous and permissible by local regulations) | Central Washington University[4] |
Note: It is critical to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as these may vary.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This is a generalized protocol based on best practices for research-grade chemicals and should be adapted to comply with local and institutional regulations.
I. Waste Identification and Segregation
-
Classify the Waste: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty vials), as hazardous chemical waste.[5] This is a precautionary measure due to the lack of comprehensive hazard data.
-
Segregate from Incompatible Waste: Store this compound waste separately from other chemical waste streams to prevent accidental reactions.[4] In particular, keep it separate from acids, bases, oxidizers, and reactive materials.[3][4]
II. Containerization and Labeling
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[2]
-
The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[4][6]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
-
Properly Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents, listing "this compound" and all other components of the mixture, including solvents, with their approximate percentages or volumes.[4]
-
Include the date when waste was first added to the container.
-
Affix any other labels required by your institution's EHS department.
-
III. Storage of Chemical Waste
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2][4]
-
Ensure Safe Storage Conditions:
-
Store the container in a cool, dry, and well-ventilated location.[1]
-
Keep the container away from heat sources, direct sunlight, and ignition sources.[1][3]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Weekly inspection of the SAA for any signs of leakage is recommended.[4]
-
IV. Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[2]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer system.[3][5][6]
-
Decontamination of Empty Containers: For containers that held the pure compound, they should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] All labels must be defaced before the container is discarded.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
Essential Safety and Handling Protocols for Myosin Modulator 1
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of Myosin modulator 1, a compound used in advanced cardiovascular research. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
All personnel handling this compound are required to use the personal protective equipment outlined below. This is a minimum requirement, and specific experimental conditions may necessitate additional protective measures.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-impermeable | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or dust.[1] |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory | Self-contained breathing apparatus | Use in case of fire or major spill. | To protect against inhalation of hazardous vapors or dust, especially in emergency situations.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid all direct contact with the skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Disposal Plan
Chemical Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.
-
The chemical should be collected and kept in suitable, closed containers for disposal.[1]
-
Do not allow the chemical to enter drains.[1]
Contaminated PPE Disposal:
-
Contaminated clothing should be removed immediately.[1]
-
All disposable PPE (gloves, etc.) that has come into contact with this compound should be collected in a designated, sealed container for hazardous waste.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the mandatory sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

